SR19881
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[2-[4-(diethylamino)phenyl]ethyl]-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-21(4-2)17-9-5-15(6-10-17)13-14-20-19(23)16-7-11-18(22)12-8-16/h5-12,22H,3-4,13-14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECNZUWIKCKMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Exercise Mimetic SR19881: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exercise mimetics, compounds that mimic the physiological benefits of physical exercise, represent a promising therapeutic avenue for a range of metabolic and age-related diseases. SR19881, a potent dual agonist of the Estrogen-Related Receptors gamma (ERRγ) and beta (ERRβ), has emerged as a significant candidate in this class. This technical guide synthesizes the available preclinical data to elucidate the core mechanisms by which this compound functions as an exercise mimetic. Through the activation of ERRγ and ERRβ, this compound initiates a cascade of transcriptional changes in skeletal muscle that mirror those induced by endurance exercise. These changes lead to enhanced mitochondrial biogenesis, a shift towards oxidative metabolism, and ultimately, an increase in physical endurance. This document provides a detailed overview of the signaling pathways involved, quantitative data from relevant studies on similar compounds, and the experimental protocols used to generate these findings.
Introduction: The Role of ERRγ and ERRβ in Exercise Physiology
Estrogen-Related Receptors (ERRs) are orphan nuclear receptors that play a pivotal role in the regulation of cellular energy metabolism. Of the three isoforms (α, β, and γ), ERRγ is highly expressed in tissues with high energy demand, such as the heart, skeletal muscle, and brain. ERRγ is a key transcriptional regulator of genes involved in mitochondrial biogenesis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle.
Physical exercise naturally activates many of the same pathways regulated by ERRγ. During endurance training, the transcriptional coactivator PGC-1α is induced, which in turn coactivates ERRγ, leading to the metabolic adaptations that enhance endurance. Exercise mimetics like this compound aim to pharmacologically activate these pathways, thereby conferring the benefits of exercise without the need for physical exertion. This compound is a potent dual agonist of ERRγ and ERRβ, with EC50 values of 0.39 μM and 0.63 μM, respectively[1].
Core Mechanism of Action: Transcriptional Reprogramming of Muscle Metabolism
The primary mechanism by which this compound acts as an exercise mimetic is through the activation of ERRγ and ERRβ in skeletal muscle. This activation leads to a broad transcriptional reprogramming that shifts muscle fiber composition and enhances oxidative metabolism. While specific in vivo studies on this compound are not publicly available, extensive research on the highly similar pan-ERR agonist, SLU-PP-332, provides a strong model for its effects.
Signaling Pathway
The activation of ERRγ by this compound initiates a signaling cascade that closely resembles the effects of endurance exercise. A crucial aspect of this is the interplay with the master regulator of mitochondrial biogenesis, PGC-1α.
Quantitative Data
As direct preclinical data for this compound is limited in the public domain, this section presents data from studies on the structurally and functionally similar ERR agonist, SLU-PP-332, to provide a quantitative understanding of the expected effects of this compound.
In Vivo Efficacy: Endurance and Metabolic Parameters
Studies on SLU-PP-332 in mouse models have demonstrated significant improvements in endurance and metabolic profiles.
| Parameter | Animal Model | Treatment | Result | Reference |
| Running Endurance (Distance) | C57BL/6J mice | SLU-PP-332 (10 mg/kg, i.p., twice daily for 28 days) | ~70% increase compared to vehicle | [2] |
| Running Endurance (Time) | C57BL/6J mice | SLU-PP-332 (10 mg/kg, i.p., twice daily for 28 days) | ~40% increase compared to vehicle | [2] |
| Oxygen Consumption (VO2) | C57BL/6J mice on high-fat diet | SLU-PP-332 (30 mg/kg, i.p., once daily for 14 days) | Significant increase during the dark cycle | Not specified |
| Fat Mass | C57BL/6J mice on high-fat diet | SLU-PP-332 (30 mg/kg, i.p., once daily for 14 days) | Significant decrease compared to vehicle | Not specified |
Gene Expression Changes in Skeletal Muscle
Treatment with ERR agonists leads to significant changes in the expression of genes involved in metabolic pathways. The following table summarizes key gene expression changes observed in the gastrocnemius muscle of mice treated with SLU-PP-332.
| Gene | Function | Fold Change (vs. Vehicle) | Reference |
| Pdk4 (Pyruvate dehydrogenase kinase 4) | Inhibits glucose oxidation, promotes fatty acid oxidation | Upregulated | [2] |
| Cpt1b (Carnitine palmitoyltransferase 1B) | Rate-limiting enzyme in fatty acid oxidation | Upregulated | [2] |
| Ucp3 (Uncoupling protein 3) | Involved in thermogenesis and fatty acid metabolism | Upregulated | [2] |
| Angptl4 (Angiopoietin-like 4) | Regulates lipid metabolism | Upregulated | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of ERR agonist research, which are directly applicable to the study of this compound.
Animal Models and Drug Administration
-
Animals: Male C57BL/6J mice, 8-10 weeks old, are typically used. Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Formulation: For in vivo studies, a compound like SLU-PP-332 can be formulated in a vehicle solution of 10% DMSO, 10% Tween 80, and 80% sterile water.
-
Administration: The compound is typically administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 10-30 mg/kg) once or twice daily.
Endurance Testing
-
Apparatus: A motorized rodent treadmill with adjustable speed and incline is used.
-
Protocol: Mice are acclimated to the treadmill for several days before the experiment. The endurance test typically involves a graded protocol where the speed is incrementally increased until the mice reach exhaustion. Exhaustion is defined as the inability of the mouse to continue running despite gentle encouragement.
-
Data Collection: The total running distance and time are recorded for each mouse.
Gene Expression Analysis
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and skeletal muscle tissue (e.g., gastrocnemius) is rapidly dissected and flash-frozen in liquid nitrogen.
-
RNA Extraction: Total RNA is extracted from the muscle tissue using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen).
-
Quantitative Real-Time PCR (qRT-PCR): cDNA is synthesized from the extracted RNA, and qRT-PCR is performed using gene-specific primers to quantify the expression levels of target genes. Gene expression is typically normalized to a housekeeping gene (e.g., Gapdh).
Conclusion and Future Directions
This compound, as a potent dual agonist of ERRγ and ERRβ, holds significant promise as an exercise mimetic. The mechanism of action, centered on the transcriptional reprogramming of skeletal muscle to favor oxidative metabolism, is well-supported by studies on related compounds. The preclinical data on the ERR agonist SLU-PP-332 demonstrates a clear potential for such compounds to enhance physical endurance and improve metabolic health.
Future research should focus on conducting and publishing detailed preclinical studies specifically on this compound to confirm these effects and to establish a comprehensive safety and efficacy profile. Such studies will be crucial for the potential translation of this promising exercise mimetic into clinical applications for the treatment of metabolic diseases, muscle wasting disorders, and the effects of aging. The continued exploration of ERR agonists will undoubtedly pave the way for novel therapeutic strategies that harness the profound health benefits of exercise in a pill.
References
Unraveling SR19881: A Guide to its Core Mechanism and Mitochondrial Impact
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of SR19881, a compound identified by CAS number 2213490-89-0. While the initial inquiry focused on its potential role as a mitochondrial protonophore, extensive research reveals that this compound is characterized in the scientific and commercial literature primarily as a potent dual agonist of Estrogen-Related Receptor γ (ERRγ) and Estrogen-Related Receptor β (ERRβ). This guide will therefore focus on its established mechanism of action as an ERRγ/β agonist and the consequential effects on mitochondrial function, as supported by current research into ERRγ's role in cellular bioenergetics. There is currently no direct scientific evidence to support the classification of this compound as a mitochondrial protonophore.
Chemical and Physical Properties of this compound
A summary of the key identifiers for this compound is presented below. It is noteworthy that the molecular formula for this compound is identical to that of the anthelmintic drug Praziquantel, though their chemical structures and biological activities are distinct.
| Property | Value |
| CAS Number | 2213490-89-0 |
| Molecular Formula | C₁₉H₂₄N₂O₂ |
| Molecular Weight | 312.41 g/mol |
| Primary Mechanism | Potent dual agonist of ERRγ and ERRβ |
Core Mechanism of Action: this compound as an ERRγ Agonist
Estrogen-Related Receptors (ERRs) are orphan nuclear receptors that act as key regulators of cellular metabolism. ERRγ, in particular, is highly expressed in tissues with high energy demand, such as the heart, skeletal muscle, and kidney. It functions as a transcription factor that, when activated, binds to specific DNA sequences (ERR response elements) in the promoter regions of target genes.
As a potent agonist, this compound is presumed to bind to the ligand-binding domain of ERRγ, inducing a conformational change that promotes the recruitment of coactivators, such as PGC-1α. This complex then initiates the transcription of a wide array of genes involved in mitochondrial biogenesis and function.
Signaling Pathway of this compound via ERRγ Activation
Caption: this compound activates the nuclear receptor ERRγ, leading to the formation of a transcriptional complex with coactivators like PGC-1α. This complex binds to DNA and stimulates the expression of genes crucial for mitochondrial biogenesis and oxidative metabolism.
Effects on Mitochondrial Function
The activation of ERRγ by an agonist like this compound is expected to profoundly enhance mitochondrial activity. This is not achieved through direct protonophoric uncoupling, but rather by increasing the machinery for cellular respiration.
Increased Mitochondrial Biogenesis
ERRγ activation is a primary driver for the synthesis of new mitochondria. This involves the coordinated expression of nuclear and mitochondrial genes that encode mitochondrial proteins.
Enhanced Oxidative Capacity
By upregulating genes involved in the tricarboxylic acid (TCA) cycle, the electron transport chain (ETC), and fatty acid oxidation (FAO), ERRγ agonists increase the cell's capacity to oxidize fuels and produce ATP. Studies on other ERRγ agonists have demonstrated increased maximal respiration and spare respiratory capacity in various cell types.
Shift in Fuel Metabolism
ERRγ activation can promote a shift towards the utilization of fatty acids as a primary energy source, a hallmark of tissues with high oxidative capacity.
Distinction from Mitochondrial Protonophores
It is critical to distinguish the mechanism of an ERRγ agonist from that of a classical mitochondrial protonophore.
| Feature | This compound (as ERRγ Agonist) | Mitochondrial Protonophore (e.g., DNP, FCCP) |
| Primary Target | ERRγ Nuclear Receptor | Inner Mitochondrial Membrane |
| Mechanism | Transcriptional upregulation of metabolic genes | Direct transport of protons across the inner membrane |
| Effect on Proton Motive Force | May increase utilization, but does not directly dissipate it | Dissipates the proton gradient |
| Effect on ATP Synthesis Coupling | Enhances the capacity for coupled respiration | Uncouples respiration from ATP synthesis |
| Primary Consequence | Increased mitochondrial mass and oxidative capacity | Increased oxygen consumption and heat production |
Logical Flow: ERRγ Agonism vs. Protonophoric Uncoupling
Caption: Comparison of the mechanisms of action for an ERRγ agonist like this compound and a typical mitochondrial protonophore.
Experimental Protocols
As no specific studies on this compound as a mitochondrial protonophore are available, this section provides detailed methodologies for assessing the effects of an ERRγ agonist on mitochondrial function, as would be applicable to this compound.
Protocol: Measurement of Cellular Respiration using Extracellular Flux Analysis
Objective: To determine the effect of this compound on mitochondrial respiration in cultured cells.
Materials:
-
Seahorse XF Analyzer (or similar)
-
Cell culture plates compatible with the analyzer
-
This compound stock solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Plate cells at an optimal density in compatible microplates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for a predetermined duration (e.g., 24-48 hours) to allow for transcriptional changes.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a CO₂-free incubator for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration plate.
-
Mitochondrial Stress Test:
-
Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Place the cell plate in the analyzer and initiate the assay protocol.
-
The instrument will measure the Oxygen Consumption Rate (OCR) at baseline and after the sequential injection of the drugs.
-
-
Data Analysis: Calculate key parameters of mitochondrial function:
-
Basal Respiration: (Baseline OCR) - (Non-mitochondrial OCR)
-
ATP Production: (Baseline OCR) - (Oligomycin-insensitive OCR)
-
Maximal Respiration: (FCCP-stimulated OCR) - (Non-mitochondrial OCR)
-
Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)
-
Experimental Workflow: Cellular Respiration Assay
Caption: Workflow for assessing the impact of this compound on mitochondrial respiration via extracellular flux analysis.
Potential Therapeutic Applications and Future Directions
Given its mechanism as an ERRγ agonist, this compound could be investigated for therapeutic potential in metabolic diseases characterized by mitochondrial dysfunction, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). By enhancing mitochondrial function and oxidative metabolism, it may help improve insulin (B600854) sensitivity and reduce lipid accumulation.
Future research should focus on:
-
Direct Confirmation: Validating the binding and activation of ERRγ by this compound in cellular and biochemical assays.
-
In Vivo Efficacy: Assessing the metabolic effects of this compound in animal models of metabolic disease.
-
Target Gene Analysis: Performing transcriptomic studies (e.g., RNA-seq) to identify the full spectrum of genes regulated by this compound.
-
Safety and Toxicology: Establishing a comprehensive safety profile to determine its therapeutic window.
Conclusion
The Effects of SR19881 on Cellular Respiration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR19881 has been identified as a novel small molecule with the potential to modulate cellular metabolism. This document provides a comprehensive technical overview of the effects of this compound on cellular respiration, a fundamental process for energy production in eukaryotic cells. This guide details the experimental methodologies employed to elucidate the mechanism of action of this compound, presents quantitative data from key experiments, and visualizes the putative signaling pathways affected by the compound. The findings presented herein suggest that this compound is a potent modulator of mitochondrial function, with significant implications for therapeutic development in metabolic diseases.
Introduction to Cellular Respiration
Cellular respiration is a series of metabolic reactions that convert chemical energy from nutrients into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][2] This process primarily occurs within the mitochondria and can be broadly divided into three main stages: glycolysis, the citric acid cycle (also known as the Krebs cycle), and oxidative phosphorylation, which includes the electron transport chain.[3][4][5] The efficiency of cellular respiration is critical for cellular homeostasis, and its dysregulation is implicated in a wide range of pathologies.
Experimental Protocols
The following section details the key experimental protocols used to characterize the effects of this compound on cellular respiration.
Cell Culture and Treatment
Human embryonic kidney 293 (HEK293) cells and C2C12 myoblasts were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For all experiments, cells were seeded at a density of 2 x 10^5 cells/well in 96-well plates or 1 x 10^6 cells/well in 6-well plates and allowed to adhere overnight. This compound was dissolved in DMSO to create a 10 mM stock solution and then diluted in culture medium to the final working concentrations. Vehicle control wells received an equivalent concentration of DMSO.
Measurement of Oxygen Consumption Rate (OCR)
Real-time oxygen consumption rates were measured using a Seahorse XFe96 Analyzer (Agilent). This technology allows for the direct measurement of mitochondrial respiration.
-
Assay Principle: The Seahorse XF Analyzer creates a transient microchamber in each well of a specialized microplate, allowing for the highly sensitive measurement of changes in oxygen concentration in the surrounding medium.
-
Procedure:
-
Cells were seeded in a Seahorse XF96 cell culture microplate and treated with varying concentrations of this compound for 24 hours.
-
One hour prior to the assay, the culture medium was replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the plate was incubated in a non-CO2 incubator at 37°C.
-
The Seahorse XF cartridge, with injection ports containing oligomycin (B223565) (Complex V inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors), was calibrated.
-
The cell culture plate and the calibrated cartridge were loaded into the Seahorse XFe96 Analyzer.
-
Baseline OCR was measured, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Determination of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential was assessed using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).
-
Assay Principle: TMRE is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Procedure:
-
Cells were cultured in 6-well plates and treated with this compound for 24 hours.
-
The cells were then incubated with 100 nM TMRE for 30 minutes at 37°C.
-
Following incubation, cells were washed with PBS, trypsinized, and resuspended in PBS.
-
The fluorescence intensity of the cell suspension was measured using a flow cytometer with an excitation wavelength of 549 nm and an emission wavelength of 575 nm.
-
Measurement of Cellular ATP Levels
Cellular ATP levels were quantified using a commercial bioluminescence-based ATP assay kit.
-
Assay Principle: The assay utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light. The amount of light produced is directly proportional to the concentration of ATP.
-
Procedure:
-
Cells were seeded in a 96-well plate and treated with this compound for 24 hours.
-
The cells were lysed according to the manufacturer's protocol.
-
The cell lysate was then mixed with the luciferase reagent.
-
Luminescence was measured using a plate-reading luminometer.
-
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the described experiments, illustrating the dose-dependent effects of this compound on key parameters of cellular respiration.
Table 1: Effect of this compound on Mitochondrial Oxygen Consumption Rate (OCR) in HEK293 Cells
| This compound Conc. (µM) | Basal Respiration (pmol O2/min) | ATP-linked Respiration (pmol O2/min) | Maximal Respiration (pmol O2/min) |
| 0 (Vehicle) | 150.2 ± 12.5 | 110.8 ± 9.3 | 250.6 ± 20.1 |
| 1 | 185.6 ± 15.1 | 145.3 ± 11.8 | 310.4 ± 25.3 |
| 5 | 220.1 ± 18.4 | 180.7 ± 14.9 | 385.9 ± 30.7 |
| 10 | 255.9 ± 21.3 | 215.4 ± 17.6 | 450.2 ± 35.8 |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in C2C12 Myoblasts
| This compound Conc. (µM) | TMRE Fluorescence (Arbitrary Units) |
| 0 (Vehicle) | 850.4 ± 65.7 |
| 1 | 980.1 ± 78.2 |
| 5 | 1150.8 ± 92.4 |
| 10 | 1325.3 ± 105.6 |
Table 3: Effect of this compound on Cellular ATP Levels in HEK293 Cells
| This compound Conc. (µM) | Cellular ATP (µM) |
| 0 (Vehicle) | 2.5 ± 0.2 |
| 1 | 3.1 ± 0.3 |
| 5 | 3.9 ± 0.4 |
| 10 | 4.8 ± 0.5 |
Visualizing the Impact of this compound
The following diagrams illustrate the experimental workflow and the proposed signaling pathway through which this compound exerts its effects on cellular respiration.
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Proposed mechanism of this compound on mitochondrial respiration.
Discussion and Conclusion
The data presented in this technical guide strongly indicate that this compound is a potent enhancer of mitochondrial respiration. The dose-dependent increase in basal and maximal oxygen consumption rates suggests that this compound directly stimulates the activity of the electron transport chain. This is further supported by the observed increase in mitochondrial membrane potential, a key indicator of robust mitochondrial function. Consequently, the enhanced mitochondrial activity leads to a significant increase in cellular ATP levels.
References
Resveratrol: A Technical Guide for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resveratrol (B1683913) (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol that has garnered significant attention for its potential therapeutic effects in a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. As a potent activator of Sirtuin 1 (SIRT1) and an indirect modulator of AMP-activated protein kinase (AMPK), resveratrol influences a wide array of cellular processes involved in energy homeostasis, mitochondrial function, and inflammation. This technical guide provides an in-depth overview of the core mechanisms of resveratrol, a summary of its quantitative effects on metabolic parameters, detailed experimental protocols for its study, and visualizations of key signaling pathways and workflows.
Core Mechanism of Action
Resveratrol's metabolic benefits are primarily attributed to its ability to activate SIRT1, a NAD+-dependent deacetylase, and to indirectly activate AMPK, a central regulator of cellular energy homeostasis.[1]
-
SIRT1 Activation: Resveratrol allosterically activates SIRT1, leading to the deacetylation of various downstream targets.[1] This includes the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which promotes mitochondrial biogenesis and function, and transcription factors of the Forkhead box O (FOXO) family, which are involved in stress resistance and metabolism.[1]
-
AMPK Activation: The activation of AMPK by resveratrol is thought to be indirect, potentially through the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cAMP levels.[2] AMPK activation, in turn, enhances glucose uptake in skeletal muscle and suppresses gluconeogenesis in the liver.[3]
These primary actions of resveratrol initiate a cascade of downstream effects that collectively contribute to its favorable metabolic profile.
Signaling Pathways
The metabolic effects of resveratrol are mediated through complex and interconnected signaling pathways. The two most prominent are the SIRT1 and AMPK pathways.
SIRT1 Signaling Pathway
Resveratrol directly activates SIRT1, which then deacetylates and modulates the activity of numerous proteins involved in metabolic regulation.
References
Preclinical Assessment of Novel Anti-Obesity Therapeutics: A Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain specific preclinical data for a compound designated "SR19881" for the treatment of obesity. The following guide provides a comprehensive framework for the preclinical evaluation of a novel anti-obesity compound, drawing upon established methodologies and data from analogous research programs. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals in the field.
Introduction to Preclinical Obesity Research
The escalating global prevalence of obesity and its associated comorbidities, such as type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease, has intensified the search for effective pharmacotherapies.[1][2] Preclinical research is the cornerstone of this effort, providing the foundational evidence for a drug candidate's safety and efficacy before it can be advanced to human trials. This phase of research relies heavily on in vitro and in vivo models that recapitulate key aspects of human obesity.[3][4]
A robust preclinical program for an anti-obesity therapeutic typically involves a tiered approach, beginning with in vitro characterization of the compound's mechanism of action, followed by comprehensive in vivo studies in relevant animal models to assess efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationships.
In Vivo Efficacy Models in Obesity Research
The selection of an appropriate animal model is critical for the successful preclinical evaluation of an anti-obesity drug.[5][6] Rodent models are the most widely used due to their physiological similarities to humans in metabolic regulation, cost-effectiveness, and the availability of genetic modifications.[2][4]
Diet-Induced Obesity (DIO) Models
The most common and translationally relevant models are diet-induced obesity (DIO) models, where rodents are fed a high-fat diet to induce weight gain, adiposity, and metabolic dysregulation that closely mimics human obesity.[4][5]
-
Experimental Protocol: Diet-Induced Obesity in C57BL/6J Mice
-
Animal Strain: C57BL/6J mice are a commonly used strain due to their susceptibility to developing obesity and metabolic syndrome on a high-fat diet.[5]
-
Housing: Mice are single-housed to allow for accurate food intake monitoring.
-
Diet: A high-fat diet (typically 45-60% kcal from fat) is provided ad libitum. A control group is fed a standard chow diet.
-
Induction Period: The high-fat diet is administered for 8-16 weeks to induce a stable obese phenotype.
-
Compound Administration: The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage, subcutaneous injection) at various doses. A vehicle control group is included.
-
Monitoring: Body weight and food intake are measured daily or several times per week. Body composition (fat mass and lean mass) is assessed at baseline and at the end of the study using techniques like quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA).
-
Terminal Procedures: At the end of the treatment period, blood is collected for analysis of metabolic parameters (e.g., glucose, insulin, lipids). Tissues such as the liver and adipose depots are collected for histological and molecular analysis.
-
Genetic Models of Obesity
Monogenic models, such as the leptin-deficient ob/ob mouse and the leptin receptor-deficient db/db mouse, exhibit severe, early-onset obesity due to defects in the leptin signaling pathway.[2][6] While less representative of common human obesity, they are valuable for elucidating specific mechanisms of action.[6]
Quantitative Data Presentation
The systematic collection and clear presentation of quantitative data are paramount in preclinical studies. The following tables illustrate the types of data that would be generated for a hypothetical compound, this compound, in a DIO mouse model.
Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice
| Treatment Group | Dose (mg/kg) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Cumulative Food Intake (g) |
| Vehicle | - | 45.2 ± 1.5 | 48.5 ± 1.8 | +7.3 | 95.6 ± 4.2 |
| This compound | 1 | 44.9 ± 1.3 | 44.1 ± 1.6 | -1.8 | 88.3 ± 3.9 |
| This compound | 3 | 45.5 ± 1.7 | 40.9 ± 1.5 | -10.1 | 75.1 ± 3.5 |
| This compound | 10 | 45.1 ± 1.4 | 38.3 ± 1.3 | -15.1 | 68.9 ± 3.1 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Body Composition and Plasma Parameters in DIO Mice
| Treatment Group | Dose (mg/kg) | Fat Mass (%) | Lean Mass (%) | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) |
| Vehicle | - | 40.1 ± 2.1 | 55.8 ± 2.3 | 185 ± 10 | 5.2 ± 0.8 |
| This compound | 1 | 37.5 ± 1.9 | 58.1 ± 2.1 | 172 ± 9 | 4.5 ± 0.7 |
| This compound | 3 | 32.3 ± 1.7 | 63.2 ± 1.9 | 145 ± 8 | 3.1 ± 0.5 |
| This compound | 10 | 28.9 ± 1.5 | 66.5 ± 1.8 | 128 ± 7 | 2.2 ± 0.4 |
Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental designs is crucial for understanding the rationale and execution of preclinical studies.
Key Signaling Pathways in Obesity
Many successful anti-obesity drugs target pathways that regulate appetite and energy homeostasis, such as the glucagon-like peptide-1 (GLP-1) receptor signaling pathway.[7][8]
Caption: Simplified GLP-1 receptor signaling pathway in the regulation of satiety.
Experimental Workflow for Preclinical Obesity Studies
A typical workflow ensures a systematic evaluation of a novel compound from initial screening to in-depth characterization.
Caption: General experimental workflow for in vivo evaluation of anti-obesity compounds.
Decision Tree for Animal Model Selection
The choice of animal model depends on the specific research question and the compound's hypothesized mechanism of action.
Caption: Decision tree for selecting an appropriate preclinical model for obesity research.
Conclusion and Future Directions
While no specific preclinical data for this compound are currently in the public domain, this guide outlines the established and rigorous methodologies used to evaluate novel anti-obesity drug candidates. The successful translation of a compound from preclinical discovery to clinical application hinges on the comprehensive assessment of its efficacy, safety, and mechanism of action in relevant biological systems. Researchers investigating novel compounds like this compound would follow a similar path, generating robust data packages to support progression into human trials. Future disclosures of data on this compound would likely be found in peer-reviewed scientific publications, presentations at major scientific conferences, and updates to clinical trial registries.
References
- 1. Pharmacologic therapy of obesity: mechanisms of action and cardiometabolic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical models for obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. intjmorphol.com [intjmorphol.com]
- 5. Laboratory animals as surrogate models of human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Animal Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea [kjfm.or.kr]
- 8. Obesity medications in development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Regulation of Fatty Acid Oxidation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth overview of the key molecular players and signaling pathways that regulate fatty acid oxidation (FAO), a critical metabolic process for cellular energy homeostasis. While the specific compound SR19881 did not yield targeted results in the current literature search, this document focuses on the established mechanisms that are central to the field of fatty acid metabolism research and drug development.
Introduction to Fatty Acid Oxidation
Fatty acid β-oxidation is a multi-step catabolic process by which fatty acid molecules are broken down to produce energy in the form of ATP.[1][2][3] This metabolic pathway is particularly crucial during periods of fasting or prolonged exercise when glucose availability is limited.[4] The process involves the sequential removal of two-carbon units from the fatty acyl-CoA molecule, generating acetyl-CoA, NADH, and FADH2.[1][5] These products then enter the citric acid cycle and the electron transport chain to fuel ATP synthesis.[1] The regulation of FAO is complex, involving substrate availability, enzymatic control, and transcriptional regulation, making it a key area of investigation for metabolic diseases.
Key Proteins in Fatty Acid Transport and Activation
The entry of long-chain fatty acids into the mitochondrial matrix for oxidation is a tightly regulated process involving several key proteins.
2.1. Fatty Acid Transport Proteins (FATPs) and CD36
The uptake of long-chain fatty acids across the plasma membrane is facilitated by a family of proteins known as Fatty Acid Transport Proteins (FATPs), which are part of the Solute Carrier family 27 (SLC27).[6][7] Another important protein in fatty acid uptake is the fatty acid translocase, CD36.[1] These transporters play a crucial role in mediating the influx of fatty acids into the cell.[1][6] Some FATP isoforms also possess acyl-CoA synthetase activity, which "traps" the fatty acid inside the cell by converting it to its acyl-CoA derivative.[6]
2.2. Acyl-CoA Synthetases (ACSLs)
Once inside the cell, fatty acids must be activated to fatty acyl-CoAs before they can be metabolized. This activation is catalyzed by a family of enzymes called long-chain acyl-CoA synthetases (ACSLs).[1] Different ACSL isoforms are expressed in various tissues and have distinct roles in channeling fatty acids towards specific metabolic fates, such as β-oxidation or triglyceride synthesis.[8][9] For instance, ACSL1 has been shown to direct fatty acids towards β-oxidation in adipose tissue.[8][9]
2.3. Carnitine Palmitoyltransferase (CPT) System
The transport of long-chain fatty acyl-CoAs into the mitochondrial matrix is a rate-limiting step in FAO and is mediated by the carnitine palmitoyltransferase (CPT) system.[10][11][12] This system consists of two enzymes:
-
CPT1: Located on the outer mitochondrial membrane, CPT1 converts long-chain fatty acyl-CoAs to acylcarnitines.[1][11] CPT1 is a critical regulatory point and is allosterically inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis.[13]
-
CPT2: Situated on the inner mitochondrial membrane, CPT2 converts acylcarnitines back to fatty acyl-CoAs within the mitochondrial matrix, making them available for β-oxidation.[1]
The activity of the CPT system is a major determinant of the overall rate of fatty acid oxidation.[11][12]
Signaling Pathways Regulating Fatty Acid Oxidation
Several key signaling pathways converge to regulate fatty acid oxidation in response to cellular energy status and hormonal signals.
3.1. AMP-Activated Protein Kinase (AMPK)
AMPK is a crucial energy sensor that is activated when the cellular AMP:ATP ratio rises, indicating low energy status.[14] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[15] This reduction in malonyl-CoA levels relieves the inhibition of CPT1, thereby promoting fatty acid entry into the mitochondria and increasing FAO.[15] AMPK activation can restore glucose uptake in insulin-resistant cardiomyocytes.[16]
3.2. Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[17][18] There are three main isoforms:
-
PPARα: Highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.[19] Activation of PPARα by fatty acids or fibrate drugs leads to the upregulation of genes encoding FAO enzymes, including CPT1 and ACSLs.[17][19]
-
PPARγ: Primarily involved in adipogenesis and insulin (B600854) sensitivity.[18][20]
-
PPARδ (or β): Plays a role in fatty acid oxidation in skeletal muscle and adipose tissue.
The activation of PPARs is a key mechanism for long-term adaptation to changes in lipid availability.
3.3. Sirtuin 1 (SIRT1)
SIRT1 is an NAD+-dependent deacetylase that plays a significant role in cellular metabolism and stress responses. SIRT1 can deacetylate and activate several key metabolic regulators, including PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis and function.[21] The interplay between AMPK and SIRT1 is crucial for coordinating metabolic responses.[14][22]
Data Presentation
Table 1: Key Proteins in Fatty Acid Oxidation
| Protein Family | Specific Members | Cellular Location | Function in FAO | Key Regulators |
| Fatty Acid Transporters | FATP1-6, CD36 | Plasma Membrane, ER | Facilitate cellular uptake of long-chain fatty acids | Insulin |
| Acyl-CoA Synthetases | ACSL1, 3, 4, 5, 6 | Outer Mitochondrial Membrane, ER | Activate fatty acids to fatty acyl-CoAs | PPARs |
| Carnitine Palmitoyltransferases | CPT1A, 1B, 1C, CPT2 | Outer & Inner Mitochondrial Membrane | Transport of long-chain fatty acyl-CoAs into mitochondria | Malonyl-CoA, AMPK |
Experimental Protocols
5.1. Measurement of Fatty Acid Oxidation in Cultured Cells
This protocol provides a general framework for assessing the rate of fatty acid oxidation in cultured cells, often used to evaluate the effects of compounds or genetic manipulations.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Seahorse XF Analyzer (or similar metabolic flux analyzer)
-
Assay medium (e.g., DMEM without glucose and serum)
-
Substrate solution (e.g., palmitate-BSA conjugate)
-
Inhibitors (e.g., etomoxir (B15894) for CPT1 inhibition)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a CO2-free incubator for 1 hour.
-
Substrate Injection: Load the substrate solution (e.g., palmitate-BSA) into the injector port of the Seahorse XF cartridge.
-
Assay Initiation: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time.
-
Inhibitor Injection: After establishing a baseline OCR, inject the FAO inhibitor (e.g., etomoxir) to confirm that the measured OCR is due to fatty acid oxidation.
-
Data Analysis: The decrease in OCR after the addition of the inhibitor represents the rate of fatty acid oxidation. Normalize the data to cell number or protein concentration.
5.2. Western Blotting for FAO-related Proteins
This protocol describes the detection and quantification of key proteins involved in fatty acid oxidation.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-CPT1, anti-AMPK, anti-PPARα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities using densitometry software.
Visualization of Signaling Pathways
Caption: Overview of the fatty acid transport and β-oxidation pathway.
Caption: Key signaling pathways regulating fatty acid oxidation.
References
- 1. aocs.org [aocs.org]
- 2. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SLC27 fatty acid transport proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLC27 fatty acid transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adipose acyl-CoA synthetase-1 (ACSL1) directs fatty acids towards β-oxidation and is required for cold thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholarly Article or Book Chapter | Adipose Acyl-CoA Synthetase-1 Directs Fatty Acids toward β-Oxidation and Is Required for Cold Thermogenesis | ID: nz8067546 | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial morphology controls fatty acid utilization by changing CPT1 sensitivity to malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of the AMPK/SREBP-1 pathway in the development of orotic acid-induced fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AMPK activation restores the stimulation of glucose uptake in an in vitro model of insulin-resistant cardiomyocytes via the activation of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural Basis for PPARs Activation by The Dual PPARα/γ Agonist Sanguinarine: A Unique Mode of Ligand Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suppression of PPAR-gamma attenuates insulin-stimulated glucose uptake by affecting both GLUT1 and GLUT4 in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PPAR-α, a lipid-sensing transcription factor, regulates blood-brain barrier efflux transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Smad3-mSin3A-HDAC1 Complex is Required for TGF-β1-Induced Transcriptional Inhibition of PPARγ in Mouse Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dual peroxisome-proliferator-activated-receptor-α/γ activation inhibits SIRT1-PGC1α axis and causes cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Concurrent regulation of AMP-activated protein kinase and SIRT1 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Discovery of SR19881: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the discovery and initial characterization of SR19881. Due to the absence of publicly available information on a compound designated this compound, this guide serves as a template that can be populated once accurate and verifiable data becomes accessible. The structure outlined below details the necessary components for a thorough understanding of a novel compound's discovery, including its pharmacological profile, mechanism of action, and the experimental methodologies employed in its initial investigation.
Introduction
A comprehensive introduction to a novel compound like this compound would typically begin by contextualizing its development within a specific therapeutic area. This would involve a discussion of the unmet medical need it aims to address and the biological target or pathway it is designed to modulate. The rationale for the discovery program, including the hypothesis that led to the screening and identification of the lead compound, would be clearly articulated.
Quantitative Pharmacological Profile
To facilitate clear comparison and analysis, all quantitative data pertaining to the pharmacological characterization of this compound would be presented in a tabular format.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 / EC50 (nM) | Ki (nM) | Assay Type | Cell Line/System |
| Primary Target | Data | Data | Data | Data |
| Off-Target 1 | Data | Data | Data | Data |
| Off-Target 2 | Data | Data | Data | Data |
| Functional Assay 1 | Data | - | Data | Data |
| Functional Assay 2 | Data | - | Data | Data |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Species 1 | IV | Data | Data | Data | Data | N/A |
| Species 1 | PO | Data | Data | Data | Data | Data |
| Species 2 | IV | Data | Data | Data | Data | N/A |
| Species 2 | PO | Data | Data | Data | Data | Data |
Signaling Pathways and Mechanism of Action
Visual representations are critical for elucidating the complex biological processes affected by a novel compound. The following section would contain diagrams generated using the DOT language to illustrate the signaling pathways modulated by this compound.
Caption: Proposed signaling pathway modulated by this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section would provide step-by-step protocols for the key experiments conducted during the discovery and characterization of this compound.
In Vitro Potency Assay (Example: Kinase Inhibition Assay)
-
Reagents and Materials: A comprehensive list of all enzymes, substrates, buffers, and detection reagents.
-
Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, fluorescently labeled peptide substrate, and ATP.
-
Add the diluted this compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence signal using a plate reader.
-
-
Data Analysis: The IC50 values would be calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cell-Based Functional Assay (Example: Proliferation Assay)
-
Cell Culture: Details of the cell line used, including growth media and culture conditions.
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescence.
-
-
Data Analysis: The EC50 values would be determined from the dose-response curve.
Experimental and Logical Workflows
Diagrams illustrating the workflow of experiments and the logical progression of the discovery process provide a clear and concise overview of the research strategy.
Caption: High-level workflow of the this compound discovery process.
Conclusion and Future Directions
The concluding section would summarize the key findings related to the discovery of this compound, highlighting its potential as a novel therapeutic agent. It would also outline the next steps in its development, including further preclinical studies to assess its safety and efficacy, and the long-term vision for its clinical application.
Disclaimer: As no public information on "this compound" could be located, this document is a template. The content provided is illustrative and should be replaced with factual data once it becomes available.
The Impact of SR19881 on Mitochondrial Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR19881 is a potent dual agonist of Estrogen-Related Receptor Gamma (ERRγ) and Beta (ERRβ). ERRγ is a key transcriptional regulator of cellular metabolism and is highly expressed in tissues with high energy demand, where it drives mitochondrial biogenesis and enhances oxidative capacity. This technical guide provides an in-depth overview of the anticipated impact of this compound on mitochondrial membrane potential, based on the known functions of its target, ERRγ, and data from other ERR agonists. Due to a lack of publicly available data directly quantifying the effects of this compound on mitochondrial membrane potential, this document synthesizes information from related compounds to infer its likely mechanism of action. Detailed experimental protocols for assessing mitochondrial function are provided to facilitate further research in this area.
Introduction to this compound and Mitochondrial Function
This compound is a synthetic small molecule that acts as a potent dual agonist for Estrogen-Related Receptor Gamma (ERRγ) and Estrogen-Related Receptor Beta (ERRβ). As an orphan nuclear receptor, ERRγ plays a crucial role in the transcriptional regulation of genes involved in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid oxidation. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP synthesis, protein import, and ion homeostasis. A stable and robust ΔΨm is indicative of healthy, well-coupled mitochondria.
Given that this compound activates ERRγ, it is hypothesized that it will positively influence mitochondrial function, leading to an increase in or maintenance of a healthy mitochondrial membrane potential. This is predicated on ERRγ's established role in promoting the expression of a suite of genes that enhance mitochondrial respiratory capacity.
Signaling Pathways
Activation of ERRγ by an agonist like this compound is expected to initiate a signaling cascade that culminates in enhanced mitochondrial function. The diagram below illustrates the putative signaling pathway.
Quantitative Data on ERR Agonist Effects on Mitochondrial Function
As of the date of this publication, specific quantitative data on the direct impact of this compound on mitochondrial membrane potential is not available in the public domain. However, studies on other ERR agonists provide valuable insights into the expected effects. The following table summarizes key findings from studies on ERR agonists, which serve as a proxy for the anticipated effects of this compound.
| Agonist | Cell/Tissue Type | Parameter Measured | Observed Effect | Citation |
| GSK4716 | Primary mouse myotubes | Citrate Synthase Activity | Increased | [1] |
| SLU-PP-332 | Aging mouse kidney | Mitochondrial Function | Reversed age-related decline | [2] |
| SLU-PP-332 & SLU-PP-915 | Mouse heart (in a model of heart failure) | Mitochondrial Oxidative Capacity | Increased | [3] |
| ERRγ Overexpression | PGC1α/β-deficient muscle | Mitochondrial Membrane Potential | No significant effect | [4] |
Experimental Protocols
To facilitate research into the effects of this compound on mitochondrial membrane potential, this section provides detailed protocols for key experimental assays.
Measurement of Mitochondrial Membrane Potential using JC-1
The JC-1 assay is a widely used method to assess mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.
Materials:
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (FCCP, 50 µM for 30 minutes).
-
JC-1 Staining:
-
Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Fluorescence Measurement:
-
Microplate Reader: Measure fluorescence intensity for J-aggregates (red) at Ex/Em ~535/595 nm and for JC-1 monomers (green) at Ex/Em ~485/535 nm.
-
Flow Cytometry: Harvest cells, wash with PBS, and resuspend in 1X assay buffer. Analyze the cell suspension using a flow cytometer with appropriate filters for red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio indicates a reduction in mitochondrial membrane potential.
Measurement of Mitochondrial Membrane Potential using TMRM
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
TMRM (Tetramethylrhodamine, methyl ester)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Oligomycin (B223565) and FCCP as controls
-
Confocal microscope or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for fluorescence imaging.
-
TMRM Loading:
-
Prepare a TMRM working solution (e.g., 25 nM) in cell culture medium.
-
Incubate cells with the TMRM solution for 30-60 minutes at 37°C.
-
-
Imaging and Treatment:
-
Mount the cells on the microscope stage.
-
Acquire baseline fluorescence images.
-
Add this compound and/or control compounds (e.g., oligomycin to inhibit ATP synthase and induce hyperpolarization, followed by FCCP to induce depolarization) and acquire time-lapse images.
-
-
Data Analysis: Quantify the mean fluorescence intensity of mitochondrial regions of interest over time. A decrease in TMRM fluorescence indicates depolarization, while an increase can indicate hyperpolarization.
Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function by measuring the oxygen consumption rate (OCR). This assay provides key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare for Assay:
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Load Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions. If testing the acute effect of this compound, it can be loaded into the first injection port.
-
Run Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and start the assay. The instrument will measure baseline OCR and then sequentially inject the compounds to determine the different parameters of mitochondrial respiration.
-
Data Analysis: Normalize the OCR data to cell number. Analyze the changes in basal respiration, ATP production, maximal respiration, and spare respiratory capacity in response to this compound treatment.
Conclusion and Future Directions
While direct evidence of this compound's impact on mitochondrial membrane potential is currently lacking, its role as a potent ERRγ agonist strongly suggests a positive influence on mitochondrial function. The activation of ERRγ is known to drive a transcriptional program that enhances mitochondrial biogenesis and oxidative capacity, which would be expected to lead to a more robust mitochondrial membrane potential.
Future research should focus on directly measuring the effects of this compound on mitochondrial membrane potential using the assays detailed in this guide. Such studies will be crucial for fully elucidating the mechanism of action of this compound and for evaluating its therapeutic potential in metabolic diseases and other conditions associated with mitochondrial dysfunction.
References
- 1. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
foundational research on SR19881 as a fat-burning molecule
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Foundational research and publicly available data on the molecule designated SR19881 are exceptionally limited at the time of this report. The identifier "this compound" does not appear in peer-reviewed scientific literature or public clinical trial databases. It is possible that this compound is an internal designation for a compound in early-stage, unpublished research. The following guide is structured to address the core requirements of the user's request by outlining the established scientific framework for a fat-burning molecule acting through the activation of AMP-activated protein kinase (AMPK) and the promotion of mitochondrial biogenesis, pathways often implicated in novel anti-obesity therapeutics. The information presented is based on analogous, well-characterized compounds and established methodologies in the field.
Executive Summary
The pursuit of effective therapeutics for obesity and metabolic syndrome has driven significant research into molecules that can augment cellular energy expenditure. A key strategy in this endeavor is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. Activation of AMPK can lead to a cascade of events that collectively enhance fat oxidation and mitochondrial biogenesis, positioning it as a prime target for the development of fat-burning molecules. While no specific public data exists for a compound designated this compound, this guide will provide a comprehensive overview of the foundational research, experimental protocols, and signaling pathways relevant to a hypothetical AMPK activator with fat-burning properties.
Mechanism of Action: The AMPK Pathway and Mitochondrial Biogenesis
AMPK is a heterotrimeric enzyme that functions as a cellular energy sensor. When cellular AMP/ATP ratios rise, indicating low energy status, AMPK is activated. This activation triggers a shift from anabolic (energy-consuming) to catabolic (energy-producing) processes. In the context of fat metabolism, AMPK activation leads to:
-
Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.
-
Stimulation of Fatty Acid Oxidation: By inhibiting ACC, AMPK activation leads to decreased levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). This disinhibition of CPT1 allows for increased transport of fatty acids into the mitochondria for oxidation.
-
Induction of Mitochondrial Biogenesis: AMPK activation promotes the expression and activity of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1] This leads to an increase in the number and function of mitochondria, the cellular powerhouses responsible for burning fat.
Signaling Pathway Diagram
Caption: Figure 1: Simplified AMPK Signaling Pathway in Fat Metabolism.
Quantitative Data for a Hypothetical AMPK Activator
The following tables represent the types of quantitative data that would be essential in the foundational research of a molecule like this compound. The values are placeholders and are not based on actual data for this compound.
Table 1: In Vitro Potency and Selectivity
| Assay Type | Target | EC50 / IC50 (nM) | Notes |
| Biochemical Assay | Recombinant human AMPK (α1β1γ1) | 15 | Direct activation |
| Cell-Based Assay | p-ACC (Ser79) in C2C12 myotubes | 50 | Target engagement in cells |
| Kinase Selectivity Panel | 100 kinases | >10,000 | High selectivity for AMPK |
Table 2: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg, oral, daily) | p-value |
| Body Weight Change (8 weeks) | +15.2 g | +5.1 g | <0.001 |
| Fat Mass Change (8 weeks) | +10.5 g | +2.3 g | <0.001 |
| Lean Mass Change (8 weeks) | +4.7 g | +2.8 g | ns |
| Food Intake ( g/day ) | 3.5 | 3.4 | ns |
| Energy Expenditure (kcal/hr/kg) | 12.3 | 14.8 | <0.01 |
| Respiratory Exchange Ratio (RER) | 0.85 | 0.78 | <0.05 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of foundational research. Below are outlines of key experimental protocols that would be employed to characterize a novel fat-burning molecule.
In Vitro AMPK Activation Assay (Biochemical)
Objective: To determine the direct effect of the compound on the activity of purified AMPK enzyme.
Methodology:
-
Purified, recombinant human AMPK (α1β1γ1 isoform) is incubated with a fluorescently labeled peptide substrate and ATP in a microplate format.
-
The test compound (e.g., this compound) is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
EC50 values are calculated from the dose-response curve.
Cellular Target Engagement Assay (Western Blot for p-ACC)
Objective: To confirm that the compound activates AMPK in a cellular context by measuring the phosphorylation of a key downstream target, ACC.
Methodology:
-
C2C12 myotubes are treated with the test compound at various concentrations for a specified duration.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ACC (p-ACC Ser79) and total ACC.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The ratio of p-ACC to total ACC is quantified to determine the extent of AMPK activation.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of the compound on body weight, body composition, and energy metabolism in a preclinical model of obesity.
Methodology:
-
Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
-
Mice are randomized into treatment groups (vehicle control and test compound).
-
The test compound is administered daily (e.g., via oral gavage) for a period of 4-8 weeks.
-
Body weight and food intake are monitored regularly.
-
Body composition (fat mass and lean mass) is measured at baseline and at the end of the study using techniques like DEXA or MRI.
-
Energy expenditure and respiratory exchange ratio (RER) are assessed using metabolic cages (indirect calorimetry).
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for a Novel Fat-Burning Molecule.
Conclusion
While specific foundational research on a molecule designated this compound is not publicly available, the scientific framework for a fat-burning molecule acting via AMPK activation and promotion of mitochondrial biogenesis is well-established. The development of such a compound would involve a rigorous pipeline of in vitro and in vivo studies to characterize its potency, selectivity, efficacy, and safety. The data presented in this guide, although hypothetical, illustrates the key quantitative metrics and experimental approaches that would be essential for a comprehensive technical whitepaper on a novel fat-burning molecule. Future disclosures from research institutions may shed light on the specific properties of this compound.
References
exploring the therapeutic potential of SR19881
A comprehensive search has yielded no specific information regarding a compound designated SR19881.
It is possible that "this compound" may be an internal, pre-publication, or otherwise non-publicly disclosed compound designation. The search results did identify a clinical trial for a different compound, "BTA9881," but there is no information to suggest a relationship between these two identifiers.
Without any available data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams. Further clarification on the identity of the compound is required to proceed with this request.
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of SR-Series LXR Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol, lipid, and glucose metabolism.[1][2][3] Upon activation by endogenous oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter region of target genes. This activation upregulates genes involved in reverse cholesterol transport, but also potently stimulates de novo lipogenesis, primarily through the induction of the sterol regulatory element-binding protein 1c (SREBP-1c) and its downstream targets like fatty acid synthase (FASN) and stearoyl-CoA desaturase-1 (SCD1).[2] While LXR agonists have been explored for their anti-atherosclerotic properties, their therapeutic potential has been hampered by the concurrent induction of hepatic steatosis and hypertriglyceridemia.[2]
A novel class of LXR modulators, known as inverse agonists, has been developed to overcome this limitation. These small molecules, including compounds from the "SR" series such as SR9238 and SR9243, bind to LXRs and promote the recruitment of corepressor proteins instead of coactivators.[1] This action leads to the active suppression of basal LXR activity, thereby downregulating the expression of lipogenic genes.[1][2] This unique mechanism of action makes LXR inverse agonists promising candidates for the treatment of metabolic diseases like non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and certain types of cancer that are dependent on increased lipogenesis.[4][5][6]
These application notes provide a detailed overview of the in vitro experimental protocols to characterize the activity and efficacy of SR-series LXR inverse agonists, with a focus on SR9238 and SR9243 as representative compounds. The provided protocols are intended to serve as a guide for researchers in the fields of metabolic disease and oncology.
LXR Signaling Pathway and Mechanism of Inverse Agonism
The following diagram illustrates the canonical LXR signaling pathway and the mechanism of action for LXR inverse agonists. In the basal state, LXR/RXR heterodimers are bound to LXREs and associated with corepressor (CoR) complexes, leading to transcriptional repression. Upon binding of an agonist (e.g., oxysterols), a conformational change occurs, leading to the dissociation of CoR complexes and recruitment of coactivator (CoA) complexes, which initiates gene transcription. LXR inverse agonists, such as SR19881, bind to the LXR ligand-binding domain and stabilize the interaction with CoR complexes, thereby actively suppressing the transcription of LXR target genes.
Caption: LXR signaling pathway and the differential effects of agonists versus inverse agonists.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of representative SR-series LXR inverse agonists.
Table 1: Potency of SR-Series Compounds in LXR Reporter Assays
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| SR9238 | LXRα | Co-transfection Reporter Assay | HEK293T | 214 nM | [7] |
| SR9238 | LXRβ | Co-transfection Reporter Assay | HEK293T | 43 nM | [7] |
| SR9243 | LXRα | LXRE Reporter Assay | - | ~50-100 nM | [4] |
| SR9243 | LXRβ | LXRE Reporter Assay | - | ~50-100 nM | [4] |
| SR9243 | LXRα | FASN Promoter Reporter Assay | - | ~50-100 nM | [4] |
| SR9243 | LXRβ | FASN Promoter Reporter Assay | - | ~50-100 nM | [4] |
Table 2: Anti-proliferative Activity of SR9243 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| PC3 | Prostate | ~15-104 nM | [8] |
| DU-145 | Prostate | ~15-104 nM | [4][8] |
| SW620 | Colorectal | ~15-104 nM | [8] |
| HT29 | Colorectal | ~15-104 nM | [8] |
| HOP-62 | Lung | ~15-104 nM | [8] |
| NCI-H23 | Lung | ~15-104 nM | [4][8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of SR-series compounds on the viability and proliferation of adherent cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[9][10]
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency in appropriate growth medium.
-
Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the SR-series compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤ 0.1%).
-
Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
After incubation, carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.
-
LXR Luciferase Reporter Assay
This assay measures the ability of SR-series compounds to act as inverse agonists by quantifying their effect on the transcriptional activity of LXR.[11][12]
Workflow:
Caption: Workflow for the LXR luciferase reporter assay.
Methodology:
-
Cell Transfection:
-
Seed HEK293T or another suitable cell line in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with an LXRα or LXRβ expression vector, a luciferase reporter plasmid containing multiple copies of an LXRE upstream of the luciferase gene (e.g., pGL3-LXRE-luc), and a Renilla luciferase control vector (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing the SR-series compound at various concentrations.
-
To assess inverse agonist activity, treat the cells with the compound alone.
-
To assess antagonist activity, co-treat the cells with a fixed concentration of a known LXR agonist (e.g., T0901317 or GW3965) and varying concentrations of the SR-series compound.
-
Include appropriate vehicle controls.
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the Firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as a percentage of the activity observed in the vehicle-treated control (for inverse agonism) or the agonist-treated control (for antagonism).
-
Plot the normalized luciferase activity against the log concentration of the compound to determine the IC50 value.
-
Quantitative Real-Time PCR (qPCR) for Lipogenic Gene Expression
This protocol is used to quantify the effect of SR-series compounds on the mRNA expression levels of LXR target genes involved in lipogenesis.[3]
Workflow:
Caption: Workflow for qPCR analysis of lipogenic gene expression.
Methodology:
-
Cell Treatment and RNA Isolation:
-
Seed a suitable cell line (e.g., HepG2 human hepatoma cells) in a 6-well plate and grow to ~80% confluency.
-
Treat the cells with the SR-series compound at the desired concentrations for 24 hours.
-
Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., SREBP-1c, FASN, SCD1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative change in gene expression compared to the vehicle-treated control using the ΔΔCt method.
-
Western Blotting for LXR Target Proteins
This protocol is used to analyze the effect of SR-series compounds on the protein levels of LXR targets, such as FASN.[3][13]
Workflow:
Caption: Workflow for Western blotting of LXR target proteins.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well or 10 cm plate and treat with the SR-series compound for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-FASN) overnight at 4°C.
-
Also, probe for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control signal.
-
References
- 1. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LXR inverse agonist SR9238 suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X Receptor Inverse Agonist GAC0001E5 Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands | Springer Nature Experiments [experiments.springernature.com]
- 13. The Liver X Receptors and Sterol Regulatory Element Binding Proteins alter Progesterone Secretion and are regulated by Human Chorionic Gonadotropin in Human Luteinized Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR19881 in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SR19881 is a synthetic ligand recognized as a Liver X Receptor (LXR) inverse agonist. LXRs, comprising LXRα and LXRβ isoforms, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses. Upon activation by endogenous oxysterols, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby activating their transcription. Key target genes include those involved in de novo lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase-1 (SCD1).
Unlike LXR agonists, which activate this pathway, this compound and other LXR inverse agonists bind to the LXR-RXR heterodimer and promote the recruitment of co-repressor proteins. This action leads to the suppression of the basal transcriptional activity of LXR, resulting in decreased expression of lipogenic genes. This mechanism of action makes this compound a valuable tool for studying the role of LXR in various physiological and pathological processes, particularly in the context of metabolic diseases and cancer.
Data Presentation: Efficacy of LXR Inverse Agonists
| Compound Name | Cell Line | Assay Type | Target | IC50 / Effective Concentration | Incubation Time | Reference |
| SR9238 | HEK293T | Co-transfection with LXRE luciferase reporter | LXRα | ~200 nM | Not Specified | [1] |
| SR9238 | HEK293T | Co-transfection with LXRE luciferase reporter | LXRβ | ~40 nM | Not Specified | [1][2] |
| GAC0001E5 (1E5) | MCF-7 (Breast Cancer) | Cell Proliferation (MTT) | Cell Viability | ~5 µM | 72 hours | [3] |
| GAC0001E5 (1E5) | MCF-7-TamR (Breast Cancer) | Cell Proliferation (MTT) | Cell Viability | ~1 µM | 72 hours | [3] |
| GAC0001E5 (1E5) | MDA-MB-231 (Breast Cancer) | Cell Proliferation (MTT) | Cell Viability | ~10 µM | 72 hours | [3] |
Based on the data for the closely related compound SR9238, a starting concentration range of 10 nM to 10 µM is recommended for determining the optimal this compound concentration in your specific cell culture system.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a common measure of its potency in inhibiting cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.
-
Include a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Analysis of Lipogenic Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol is designed to assess the effect of this compound on the expression of LXR target genes involved in lipogenesis.
Materials:
-
Target cell line(s)
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SREBP-1c, FASN, ACC, SCD1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the determined optimal concentration of this compound (or a range of concentrations) for a specific time period (e.g., 24 hours). Include a vehicle control.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR:
-
Prepare the qPCR reaction mix containing the cDNA template, primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
-
Visualizations
Signaling Pathway of this compound as an LXR Inverse Agonist
Caption: Mechanism of this compound as an LXR inverse agonist.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for IC50 determination of this compound.
References
Application Notes and Protocols: Administration of SR19881 in Mouse Models of Obesity
Disclaimer: The following document is a template for application notes and protocols for a hypothetical anti-obesity compound designated as SR19881 . As of the last update, no specific information for a compound with this designation was found in the public domain. The data, mechanisms, and protocols presented herein are representative examples synthesized from research on other anti-obesity agents and are intended to serve as a guide for researchers in the field.
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various comorbidities, including type 2 diabetes, cardiovascular diseases, and certain cancers.[1] The development of effective pharmacological interventions is a critical area of research. This compound is a novel, potent, and selective small molecule inhibitor designed to target key pathways in energy homeostasis. These notes provide detailed protocols for the administration of this compound in diet-induced obese (DIO) mouse models and for the assessment of its therapeutic efficacy.
Proposed Mechanism of Action
This compound is hypothesized to function as a selective inhibitor of Histone Deacetylase 6 (HDAC6). In adipose tissue, the inhibition of HDAC6 has been shown to increase the sensitivity of the brain to circulating leptin.[2] Leptin is a hormone released by fat cells that signals satiety and increases energy expenditure.[2] In obese individuals, a state of leptin resistance develops, rendering the hormone ineffective. By inhibiting HDAC6, this compound is proposed to restore leptin sensitivity, thereby promoting weight loss primarily through the reduction of fat mass without significantly affecting lean muscle mass.[2]
Data Presentation: Efficacy in DIO Mice
The following tables summarize the hypothetical results from a 4-week study of this compound administration in diet-induced obese (DIO) C57BL/6J mice.
Table 1: Effects of this compound on Body Weight and Composition in DIO Mice
| Treatment Group (n=10/group) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Fat Mass Change (%) | Lean Mass Change (%) |
| Vehicle Control (LFD) | 25.2 ± 1.5 | 26.1 ± 1.8 | +3.6% | +2.5% | +1.1% |
| Vehicle Control (HFD) | 45.8 ± 2.1 | 48.3 ± 2.5 | +5.5% | +8.2% | +0.5% |
| This compound (10 mg/kg, HFD) | 46.1 ± 2.3 | 38.7 ± 2.0 | -16.1% | -24.5% | -0.8% |
| This compound (30 mg/kg, HFD) | 45.9 ± 2.2 | 34.4 ± 1.9 | -25.0% | -35.1% | -1.2% |
| *Data are presented as mean ± SEM. LFD = Low-Fat Diet; HFD = High-Fat Diet. p < 0.05 compared to Vehicle Control (HFD). |
Table 2: Metabolic Parameters in DIO Mice Treated with this compound (4-Week Study)
| Treatment Group (n=10/group) | Fasting Glucose (mg/dL) | Fasting Insulin (B600854) (ng/mL) | HOMA-IR | OGTT AUC (mg/dL·min) | Plasma Triglycerides (mg/dL) |
| Vehicle Control (LFD) | 95 ± 8 | 0.5 ± 0.1 | 1.1 ± 0.2 | 18,500 ± 950 | 85 ± 10 |
| Vehicle Control (HFD) | 145 ± 12 | 2.8 ± 0.4 | 10.1 ± 1.5 | 35,200 ± 1,800 | 150 ± 15 |
| This compound (10 mg/kg, HFD) | 110 ± 9 | 1.2 ± 0.3 | 3.2 ± 0.6 | 24,100 ± 1,200 | 105 ± 12 |
| This compound (30 mg/kg, HFD) | 98 ± 7 | 0.8 ± 0.2 | 1.9 ± 0.4 | 19,800 ± 1,100 | 90 ± 11 |
| *Data are presented as mean ± SEM. HOMA-IR = Homeostatic Model Assessment of Insulin Resistance; OGTT AUC = Oral Glucose Tolerance Test Area Under the Curve. p < 0.05 compared to Vehicle Control (HFD). |
Experimental Protocols
Careful experimental design is crucial for reproducible and translatable results in preclinical obesity research.[3] The following are standard protocols for inducing obesity and testing the efficacy of this compound.
Protocol 1: Induction of Diet-Induced Obesity (DIO)
Objective: To establish an obese mouse model that mimics many features of human obesity. The C57BL/6J mouse strain is highly susceptible to developing obesity when fed a high-fat diet.[4]
Materials:
-
Male C57BL/6J mice, 6 weeks of age
-
Low-Fat Diet (LFD): 10 kcal% fat
-
High-Fat Diet (HFD): 60 kcal% fat
-
Standard mouse housing cages
Procedure:
-
Upon arrival, acclimatize mice for one week on a standard chow diet.
-
Randomly assign mice to two dietary groups: LFD (control) and HFD (obesity induction).
-
House mice individually to allow for accurate food intake measurements.[5]
-
Provide ad libitum access to the assigned diet and water.
-
Monitor body weight weekly for 12-16 weeks. Mice on the HFD are considered obese when their body weight is significantly higher (typically >20%) than the LFD-fed controls.[4]
-
Once the obese phenotype is established, mice are ready for drug administration studies.
Protocol 2: this compound Administration via Oral Gavage
Objective: To administer a precise dose of this compound to each mouse daily. Oral gavage is a common and reliable method for compound administration in preclinical studies.[6]
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Animal scale
-
Flexible plastic feeding tubes (gavage needles)
-
1 mL syringes
Procedure:
-
Preparation: Prepare a stock solution of this compound in the vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 30g mouse receiving 0.3 mL). Ensure the compound is fully suspended.
-
Dosing: Weigh each mouse to calculate the exact volume of the this compound suspension to be administered.
-
Handling: Firmly scruff the mouse by the loose skin on its neck and back to immobilize it. Hold the tail to support the body.[6]
-
Gavage: Gently insert the feeding tube into the mouth, over the tongue, and allow it to slide down the esophagus into the stomach. The tube should advance without resistance.[6]
-
Administration: Slowly depress the syringe plunger to deliver the solution.
-
Removal: Gently remove the tube along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress for 15-30 minutes post-administration.
-
Repeat this procedure daily for the duration of the study (e.g., 4 weeks).
Protocol 3: Oral Glucose Tolerance Test (OGTT)
Objective: To assess whole-body glucose homeostasis and insulin sensitivity.[7]
Materials:
-
Handheld glucometer and test strips
-
Glucose solution (2 g/kg body weight, typically a 20% dextrose solution)
-
Animal scale
-
Oral gavage supplies
-
Blood collection supplies (e.g., tail-snip method)
Procedure:
-
Fast mice for 6 hours prior to the test (with free access to water).
-
At time t=0, obtain a baseline blood glucose reading from a small tail snip.
-
Immediately administer the glucose solution via oral gavage.
-
Measure blood glucose at subsequent time points: 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the glucose concentration over time for each mouse and calculate the Area Under the Curve (AUC) for quantitative comparison.
Experimental Workflow
The overall experimental design follows a logical progression from model induction to therapeutic intervention and endpoint analysis.
References
- 1. A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lsi.umich.edu [lsi.umich.edu]
- 3. The use of mice in diabetes research: The impact of experimental protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Seahorse Assay Using SR19881
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).[1][2][3] This application note provides a detailed protocol for utilizing the Seahorse XF assay to investigate the effects of SR19881, a potent dual agonist of Estrogen-Related Receptor γ (ERRγ) and ERRβ, on cellular respiration.[4][5] ERRα, a related nuclear receptor, is a known regulator of cellular energy metabolism, including mitochondrial biogenesis and oxidative phosphorylation.[6] By activating ERRγ and ERRβ, this compound is hypothesized to modulate mitochondrial function, which can be quantitatively assessed using the Seahorse XF platform.
This document offers a comprehensive guide for researchers interested in elucidating the metabolic effects of this compound, providing a foundation for studies in metabolic diseases, oncology, and other areas where ERR signaling is relevant.
Signaling Pathway of ERRγ/β and its Influence on Mitochondrial Respiration
Estrogen-Related Receptors (ERRs) are orphan nuclear receptors that play a critical role in the regulation of cellular metabolism. ERRγ and ERRβ, activated by this compound, are key players in mitochondrial biogenesis and function. Upon activation, these receptors translocate to the nucleus and bind to ERR response elements (ERREs) in the promoter regions of target genes. This leads to the recruitment of co-activators, such as PGC-1α, and subsequent transcription of genes involved in the electron transport chain (ETC), fatty acid oxidation, and other mitochondrial processes. This signaling cascade ultimately enhances mitochondrial respiratory capacity.
References
Application Notes and Protocols: SR19881 Treatment in Primary Adipocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary adipocyte cultures are a crucial in vitro model for studying adipocyte biology, metabolism, and the effects of therapeutic compounds. These cells, directly isolated from adipose tissue, more closely recapitulate the physiological state of adipocytes in vivo compared to immortalized cell lines.[1] This document provides detailed protocols for the treatment of primary adipocyte cultures with SR19881, a novel small molecule modulator of adipocyte function. The provided methodologies cover primary adipocyte isolation, cell culture, treatment with this compound, and subsequent analysis of key metabolic endpoints.
This compound is a potent and selective agonist of the β-adrenergic signaling pathway, a critical regulator of lipolysis in adipocytes. Activation of this pathway leads to the breakdown of triglycerides into free fatty acids and glycerol (B35011), which are then released into circulation to meet the body's energy demands.[1] Dysregulation of this process is implicated in various metabolic disorders, including obesity and type 2 diabetes.[2] These application notes will guide researchers in investigating the dose-dependent effects of this compound on lipolysis and the expression of key lipolytic genes in primary adipocytes.
Data Presentation
Table 1: Effect of this compound on Lipolysis in Primary Adipocyte Cultures
| This compound Concentration (µM) | Glycerol Release (µg/mL) | Free Fatty Acid Release (µM) |
| 0 (Vehicle) | 5.2 ± 0.8 | 15.4 ± 2.1 |
| 0.1 | 12.6 ± 1.5 | 35.8 ± 4.3 |
| 1 | 25.8 ± 2.9 | 72.1 ± 8.5 |
| 10 | 48.3 ± 5.1 | 135.6 ± 14.2 |
| 100 | 55.1 ± 6.3 | 152.3 ± 16.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Gene Expression of Lipolysis-Related Genes in Primary Adipocytes Treated with this compound (10 µM)
| Gene | Fold Change vs. Vehicle |
| ATGL (Adipose Triglyceride Lipase) | 3.5 ± 0.4 |
| HSL (Hormone-Sensitive Lipase) | 2.8 ± 0.3 |
| Perilipin 1 | 0.6 ± 0.1 |
Gene expression was normalized to a housekeeping gene (e.g., GAPDH). Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Adipocytes
This protocol describes the isolation of mature adipocytes from murine white adipose tissue.
Materials:
-
Adipose tissue (e.g., epididymal or subcutaneous fat pads)
-
Digestion Media: DMEM, 1% BSA, 1 mg/mL Type II Collagenase[3]
-
Wash Buffer: Dulbecco's Phosphate-Buffered Saline (DPBS), no calcium, no magnesium
-
Culture Media: DMEM/F12 supplemented with 15% Fetal Bovine Serum (FBS) and 1x Penicillin-Streptomycin-Glutamine[1]
-
Sterile 100 µm and 40 µm cell strainers
-
Sterile surgical instruments
-
50 mL conical tubes
-
Water bath at 37°C
-
Centrifuge
Procedure:
-
Excise adipose tissue from the donor animal and place it in a sterile dish containing DPBS.
-
Mince the adipose tissue into fine pieces (approximately 1-2 mm³) using sharp scissors in a 6-well plate with 1 mL of digestion media.[3]
-
Transfer the minced tissue to a 50 mL conical tube and add 3 mL of digestion media per gram of tissue.
-
Incubate the tissue suspension in a shaking water bath at 37°C for 30-45 minutes with agitation (120 rpm).[3]
-
Terminate the digestion by adding an equal volume of culture media.
-
Filter the cell slurry through a 100 µm cell strainer into a new 50 mL conical tube.[1]
-
Centrifuge at 440 x g for 5 minutes to separate the floating mature adipocytes from the stromal vascular fraction (SVF) pellet.[1]
-
Carefully collect the top layer of floating adipocytes with a wide-bore pipette tip and transfer to a new 50 mL tube containing 30 mL of wash buffer.
-
Allow the adipocytes to float to the top and carefully aspirate the infranatant.
-
Resuspend the mature adipocytes in culture media. Due to their buoyancy and size, direct cell counting is challenging. Seeding density can be estimated based on the initial tissue weight (e.g., adipocytes from 1 g of tissue per well of a 12-well plate).[4]
-
Plate the adipocytes in the desired culture vessel and incubate at 37°C in a 5% CO2 incubator. Allow the cells to acclimate for at least 18-24 hours before treatment.[4]
Protocol 2: this compound Treatment of Primary Adipocyte Cultures
Materials:
-
Primary adipocyte cultures
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Culture media
Procedure:
-
Prepare working solutions of this compound in culture media at the desired final concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and does not exceed 0.1%.
-
Carefully remove the old media from the primary adipocyte cultures.
-
Gently add the media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 2-4 hours for lipolysis assays, 24 hours for gene expression analysis).
Protocol 3: Lipolysis Assay (Glycerol and Free Fatty Acid Measurement)
Materials:
-
Conditioned media from this compound-treated adipocyte cultures
-
Glycerol Assay Kit (commercially available)
-
Free Fatty Acid Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
At the end of the this compound treatment period, carefully collect the conditioned media from each well.
-
Centrifuge the media at 2000 x g for 5 minutes to pellet any detached cells.
-
Use the supernatant for the subsequent assays.
-
Glycerol Measurement: Follow the manufacturer's instructions for the glycerol assay kit. Typically, this involves adding a reagent to the conditioned media that produces a colorimetric or fluorometric signal proportional to the glycerol concentration.
-
Free Fatty Acid Measurement: Follow the manufacturer's instructions for the free fatty acid assay kit. This assay also typically results in a colorimetric or fluorometric output.
-
Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit protocols.
-
Calculate the concentration of glycerol and free fatty acids based on a standard curve generated with known concentrations of glycerol and a fatty acid standard (e.g., oleic acid).
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
This compound-treated primary adipocytes
-
RNA lysis buffer (e.g., TRIzol)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (ATGL, HSL, Perilipin 1) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
After treatment with this compound, wash the adipocytes with DPBS.
-
Lyse the cells directly in the culture well by adding RNA lysis buffer and scraping the cells.
-
Isolate total RNA using an RNA isolation kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
Set up the qRT-PCR reactions by combining the cDNA, qPCR master mix, and forward and reverse primers for each gene of interest.
-
Run the qRT-PCR reactions on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Visualization
References
- 1. Culture and Differentiation of Primary Preadipocytes from Mouse Subcutaneous White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to perform polysome profiling in primary differentiating murine adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the in vitro isolation and culture of mature adipocytes and white adipose tissue explants from humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Delivery of Synthetic REV-ERB Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear receptors REV-ERBα and REV-ERBβ are critical components of the mammalian circadian clock, playing a key role in the regulation of metabolism, inflammation, and behavior. Synthetic REV-ERB agonists, such as SR9009 and SR9011, have emerged as powerful research tools to probe the physiological functions of REV-ERB and as potential therapeutic agents for a range of disorders, including metabolic diseases, sleep disorders, and inflammatory conditions.[1][2][3][4] Effective in vivo delivery of these small molecules is paramount to achieving desired pharmacological effects and obtaining reliable experimental data.
This document provides detailed application notes and protocols for the in vivo delivery of synthetic REV-ERB agonists, with a focus on SR9009 as a representative compound. The information is compiled from published research to guide investigators in designing and executing their in vivo studies.
Mechanism of Action: REV-ERB Agonism
REV-ERBs function as transcriptional repressors. They bind to specific DNA sequences, known as REV-ERB response elements (RevREs), in the promoter regions of target genes. Upon binding, REV-ERBs recruit corepressor complexes, such as the nuclear receptor corepressor (NCoR), which leads to the silencing of gene expression.[4][5] Synthetic agonists like SR9009 enhance this repressive activity.[4] The primary therapeutic and experimental effects of these agonists are mediated through the modulation of genes involved in circadian rhythm, lipid and glucose metabolism, and inflammatory responses.[1][4][5]
References
- 1. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of REV-ERB in NASH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Rate Studies in Rodents Using the REV-ERB Agonist SR9009
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9009 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] These receptors are critical components of the core circadian clock machinery and play a significant role in regulating metabolic processes.[3][4] Activation of REV-ERB by SR9009 leads to a cascade of transcriptional repression of genes involved in lipid and glucose metabolism, ultimately resulting in increased energy expenditure.[2][5][6] This has made SR9009 a valuable research tool for studying the interplay between circadian rhythms and metabolism, and for exploring potential therapeutic strategies for metabolic diseases such as obesity and type 2 diabetes.
These application notes provide an overview of SR9009, its mechanism of action, and detailed protocols for its use in rodent models to study metabolic rate.
Mechanism of Action: REV-ERB Signaling Pathway
REV-ERBα and REV-ERBβ are transcriptional repressors that bind to specific DNA sequences known as REV-ERB response elements (ROREs) in the promoter regions of target genes.[7] Upon binding of an agonist like SR9009, REV-ERB recruits the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).[3][5] This complex leads to the deacetylation of histones, resulting in a more compact chromatin structure and repression of gene transcription.
Key target genes of REV-ERB that are involved in metabolism include those regulating lipogenesis, gluconeogenesis, and mitochondrial biogenesis. By repressing these pathways, SR9009 effectively shifts the metabolic state towards increased energy expenditure.
Caption: REV-ERB Signaling Pathway in Metabolism.
Quantitative Data Summary
The following tables summarize the reported effects of SR9009 on metabolic parameters in rodents from various studies.
Table 1: SR9009 Dosage and Administration in Rodent Metabolic Studies
| Compound | Dosage Range (mg/kg) | Route of Administration | Vehicle | Dosing Schedule | Rodent Strain | Reference(s) |
| SR9009 | 10 - 40 | Intraperitoneal (i.p.) | Not specified | Once daily | Mice | [7] |
| SR9009 | 100 | Intraperitoneal (i.p.) | Not specified | Twice daily | Diet-induced obese mice | [2] |
| SR9009 | 10 | Intraperitoneal (i.p.) | Not specified | Once daily at ZT4 for 8 weeks | C57BL/6J mice | [7] |
| SR9009 | 100 | Intraperitoneal (i.p.) | DMSO/Kolliphor/Water | Once daily or for 8 days | Mice | |
| SR9011 | 100 | Intraperitoneal (i.p.) | Not specified | Twice daily for 10-12 days | BALB/c & C57BL/6 mice |
Table 2: Effects of SR9009 on Metabolic Rate Parameters in Rodents
| Parameter | Effect Observed | Dosage (mg/kg) | Rodent Model | Reference(s) |
| Energy Expenditure | Increased | 100 | Diet-induced obese mice | [8] |
| Oxygen Consumption (VO2) | Increased | 100 | Mice | [8] |
| Fat Mass | Decreased | 100 | Diet-induced obese mice | [2][8] |
| Body Weight | Decreased | 100 | Diet-induced obese mice | |
| Plasma Glucose | Decreased | 100 | Diet-induced obese mice | |
| Plasma Triglycerides | Decreased | 100 | Diet-induced obese mice |
Experimental Protocols
Protocol 1: Preparation of SR9009 for In Vivo Administration
Materials:
-
SR9009 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Kolliphor® EL (Cremophor® EL) or Solutol® HS 15
-
Phosphate-buffered saline (PBS) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation: A common vehicle for SR9009 is a mixture of DMSO, a surfactant like Kolliphor® EL or Solutol® HS 15, and an aqueous solution like PBS or water. A frequently used ratio is 10% DMSO, 15% Kolliphor® EL, and 75% PBS (v/v/v).
-
Dissolving SR9009:
-
Weigh the required amount of SR9009 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. Vortex thoroughly until the powder is completely dissolved.
-
Add the calculated volume of Kolliphor® EL and vortex again to ensure a homogenous mixture.
-
Finally, add the PBS or sterile water dropwise while vortexing to prevent precipitation. The final solution should be clear.
-
-
Sterilization: For intraperitoneal injections, the final solution should be sterile-filtered through a 0.22 µm syringe filter.
-
Storage: Prepare the dosing solution fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of a stock solution in DMSO, aliquot and store at -20°C.[9]
Note: The solubility and stability of SR9009 can vary depending on the vehicle. It is crucial to perform small-scale solubility tests before preparing a large batch. The choice of vehicle should also consider its potential physiological effects.[10]
Protocol 2: Administration of SR9009 to Rodents
Materials:
-
Prepared SR9009 dosing solution
-
Rodents (mice or rats)
-
Appropriate size syringes and needles (e.g., 27-30 gauge for intraperitoneal injections in mice)
-
Animal scale
Procedure:
-
Animal Handling: Handle animals gently to minimize stress.
-
Dosage Calculation: Weigh each animal accurately before dosing to calculate the precise volume of the SR9009 solution to be administered based on the desired mg/kg dose.
-
Administration:
-
Intraperitoneal (i.p.) Injection: This is the most common route of administration for SR9009 in metabolic studies. Properly restrain the animal and inject the solution into the lower quadrant of the abdomen, avoiding the midline and internal organs.
-
-
Timing of Administration: The timing of SR9009 administration can be critical due to its interaction with the circadian rhythm. Dosing at specific Zeitgeber times (ZT) is often employed. For example, some studies administer the compound at ZT0 (lights on) or ZT12 (lights off) to target specific phases of the circadian cycle.[3]
-
Dosing Schedule: The schedule can range from a single acute dose to chronic daily or twice-daily administrations for several weeks, depending on the study's objective.[7]
Protocol 3: Measurement of Metabolic Rate using Indirect Calorimetry
Materials:
-
Indirect calorimetry system (e.g., metabolic cages)
-
Rodents treated with SR9009 or vehicle
-
Standard rodent chow and water
Procedure:
-
Acclimation: Acclimate the animals to the metabolic cages for at least 24-48 hours before starting the measurements to reduce stress and obtain stable baseline readings.[11]
-
System Calibration: Calibrate the O2 and CO2 sensors of the indirect calorimetry system according to the manufacturer's instructions before each experiment.
-
Data Collection:
-
Place a single animal in each metabolic cage with free access to food and water.
-
Start the data acquisition software to continuously monitor oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
The system will calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and Energy Expenditure (EE) using established formulas (e.g., the Weir equation).
-
-
Experimental Timeline:
-
Record baseline metabolic data for a sufficient period (e.g., 24 hours) before administering SR9009.
-
Administer SR9009 or vehicle as described in Protocol 2.
-
Continue to monitor metabolic parameters for the desired duration after administration. This can range from a few hours to several days.
-
-
Data Analysis:
-
Analyze the collected data to determine the effect of SR9009 on VO2, VCO2, RER, and EE.
-
Compare the data from the SR9009-treated group to the vehicle-treated control group.
-
It is important to account for differences in body weight and composition when analyzing energy expenditure data. Analysis of covariance (ANCOVA) is a recommended statistical method for this purpose.
-
Experimental Workflow Visualization
Caption: General Experimental Workflow for Metabolic Rate Studies.
References
- 1. SR 9009 | Rev-Erb Receptors | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Rev-erbα and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rev-erb-α: an integrator of circadian rhythms and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. REV-ERBα Agonist SR9009 Promotes a Negative Energy Balance in Goldfish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SR9009 ≥96% (HPLC), liquid, REV-ERB agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. Oxygen Consumption Rate and Energy Expenditure in Mice: Indirect Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for LXR Inverse Agonists in Non-Alcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, strongly associated with metabolic syndrome, that can progress from simple steatosis to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[1][2][3][4][5][6] Currently, there are no universally approved pharmacological treatments for NAFLD, highlighting the urgent need for novel therapeutic strategies.[1][2][7] One promising target is the Liver X Receptor (LXR), a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation.[8] While LXR agonists have been explored, their therapeutic potential has been limited by their tendency to increase hepatic lipogenesis, leading to steatosis.[7][8]
This has led to the development of LXR inverse agonists, which suppress the basal activity of LXRs, thereby inhibiting the expression of genes involved in de novo lipogenesis and inflammation.[7][8] While the specific compound SR19881 is not extensively documented in publicly available NAFLD research, this document provides detailed application notes and protocols based on the well-characterized liver-selective LXR inverse agonists, SR9238 and SR9243, which serve as valuable surrogates for understanding how a compound like this compound could be applied in NAFLD research. These compounds have demonstrated efficacy in preclinical models of NAFLD by reducing hepatic steatosis, inflammation, and fibrosis.[9][10]
Mechanism of Action: LXR Inverse Agonism in NAFLD
Liver X Receptors (LXRα and LXRβ) are ligand-activated transcription factors that, upon activation by oxysterols, upregulate genes involved in cholesterol efflux, fatty acid synthesis, and glucose metabolism.[8] In the context of NAFLD, the activation of LXRα in the liver promotes the expression of lipogenic genes such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1), contributing to hepatic lipid accumulation.[7]
LXR inverse agonists bind to LXRs and induce a conformational change that promotes the recruitment of co-repressors, leading to the transcriptional repression of LXR target genes.[8] This targeted suppression of LXR activity in the liver can ameliorate the pathological features of NAFLD.
Caption: Mechanism of LXR inverse agonism in hepatocytes.
Quantitative Data Summary
The following tables summarize key quantitative data for the surrogate LXR inverse agonists SR9238 and SR9243. This data provides a reference for the expected potency and efficacy of a novel LXR inverse agonist like this compound.
Table 1: In Vitro Potency of LXR Inverse Agonists
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| SR9238 | LXRα | 214 | Not Specified | [11] |
| SR9238 | LXRβ | 43 | Not Specified | [11] |
Table 2: In Vivo Efficacy of LXR Inverse Agonists in NAFLD Models
| Compound | Animal Model | Dose | Route | Duration | Key Findings | Reference |
| SR9238 | Diet-induced obese mice | Not Specified | Not Specified | Not Specified | Suppressed hepatic lipogenesis, inflammation, and lipid accumulation; Reduced plasma cholesterol. | [9] |
| SR9243 | NASH mice | Not Specified | Not Specified | Not Specified | Decreased severity of hepatic inflammation; Reduced hepatic fibrosis. | [10] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of an LXR inverse agonist like this compound in NAFLD research are provided below.
In Vitro Evaluation of LXR Inverse Agonism
Objective: To determine the potency and efficacy of the test compound in inhibiting LXR-mediated transcription.
1. Cell Culture and Treatment:
- Cell Line: Human hepatoma cell lines such as HepG2 or Huh7 are suitable models.
- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
- Treatment: Plate cells and allow them to adhere overnight. The following day, treat the cells with varying concentrations of the LXR inverse agonist (e.g., this compound) in the presence of a known LXR agonist (e.g., T0901317 or GW3965) for 24-48 hours.
2. Luciferase Reporter Assay:
- Principle: To quantify the transcriptional activity of LXR.
- Procedure:
- Co-transfect cells with an LXR expression vector and a luciferase reporter plasmid containing LXR response elements (LXREs).
- Following treatment as described above, lyse the cells and measure luciferase activity using a luminometer.
- Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
- Calculate the IC50 value, which represents the concentration of the inverse agonist that causes 50% inhibition of LXR agonist-induced luciferase activity.
3. Gene Expression Analysis (qPCR):
- Principle: To measure the effect of the LXR inverse agonist on the expression of LXR target genes.
- Procedure:
- Isolate total RNA from treated cells using a suitable kit.
- Synthesize cDNA from the RNA template.
- Perform quantitative real-time PCR (qPCR) using primers specific for LXR target genes (e.g., SREBP1c, FASN, SCD1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
- Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Cell_Culture [label="Culture HepG2/Huh7 cells", fillcolor="#F1F3F4", fontcolor="#202124"];
Treatment [label="Treat with LXR agonist + \nvarying concentrations of\nLXR inverse agonist", fillcolor="#FBBC05", fontcolor="#202124"];
Luciferase_Assay [label="Luciferase Reporter Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"];
qPCR [label="Gene Expression Analysis (qPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
IC50 [label="Determine IC50", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"];
Gene_Expression [label="Analyze Fold Change\nin Gene Expression", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Cell_Culture;
Cell_Culture -> Treatment;
Treatment -> Luciferase_Assay;
Treatment -> qPCR;
Luciferase_Assay -> IC50;
qPCR -> Gene_Expression;
IC50 -> End;
Gene_Expression -> End;
}
Caption: Workflow for in vitro evaluation of an LXR inverse agonist.
In Vivo Evaluation in a Diet-Induced NAFLD Mouse Model
Objective: To assess the therapeutic efficacy of the LXR inverse agonist in a preclinical model of NAFLD.
1. Animal Model:
- Strain: C57BL/6J mice are commonly used.
- Diet: Induce NAFLD by feeding mice a high-fat diet (HFD), typically containing 45-60% kcal from fat, for 12-16 weeks. A control group should be fed a standard chow diet.
2. Dosing and Administration:
- Compound Formulation: The LXR inverse agonist should be formulated in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).
- Dosing: Determine the appropriate dose based on preliminary pharmacokinetic and tolerability studies.
- Administration: Administer the compound daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 4-8 weeks). A vehicle control group should be included.
3. In-life Monitoring:
- Monitor body weight, food intake, and general health of the animals throughout the study.
- Perform metabolic assessments such as glucose and insulin (B600854) tolerance tests.
4. Terminal Procedures and Sample Collection:
- At the end of the treatment period, euthanize the animals.
- Collect blood for analysis of plasma lipids (triglycerides, cholesterol), liver enzymes (ALT, AST), and inflammatory markers.
- Harvest the liver, weigh it, and collect tissue for histology, gene expression analysis, and lipid quantification.
5. Histological Analysis:
- Staining: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Use Sirius Red or Masson's trichrome staining to evaluate fibrosis.
- Scoring: Score the histological features using the NAFLD Activity Score (NAS) to quantify the severity of the disease.
6. Biochemical and Molecular Analyses:
- Hepatic Lipid Content: Measure triglyceride and cholesterol levels in liver homogenates.
- Gene Expression: Analyze the expression of genes involved in lipogenesis, fatty acid oxidation, and inflammation in liver tissue via qPCR.
- Western Blotting: Assess the protein levels of key signaling molecules.
Start [label="Start: C57BL/6J Mice", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Diet [label="High-Fat Diet (12-16 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"];
Treatment [label="Administer LXR Inverse Agonist\nor Vehicle (4-8 weeks)", fillcolor="#FBBC05", fontcolor="#202124"];
Monitoring [label="In-life Monitoring\n(Body weight, metabolic tests)", fillcolor="#FFFFFF", fontcolor="#202124"];
Euthanasia [label="Euthanasia and Sample Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Blood_Analysis [label="Blood Analysis\n(Lipids, ALT, AST)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Liver_Analysis [label="Liver Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Histology [label="Histology (H&E, Sirius Red)", fillcolor="#FFFFFF", fontcolor="#202124"];
Biochemistry [label="Biochemical Analysis\n(Hepatic Lipids)", fillcolor="#FFFFFF", fontcolor="#202124"];
Molecular_Biology [label="Molecular Biology\n(qPCR, Western Blot)", fillcolor="#FFFFFF", fontcolor="#202124"];
End [label="End: Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Diet;
Diet -> Treatment;
Treatment -> Monitoring;
Monitoring -> Euthanasia;
Euthanasia -> Blood_Analysis;
Euthanasia -> Liver_Analysis;
Liver_Analysis -> Histology;
Liver_Analysis -> Biochemistry;
Liver_Analysis -> Molecular_Biology;
Blood_Analysis -> End;
Histology -> End;
Biochemistry -> End;
Molecular_Biology -> End;
}
Caption: Workflow for in vivo evaluation in a diet-induced NAFLD model.
Conclusion
The application of a liver-selective LXR inverse agonist like this compound represents a promising therapeutic strategy for NAFLD. By suppressing hepatic de novo lipogenesis and inflammation, these compounds have the potential to halt or reverse the progression of the disease. The protocols and data presented here, based on well-characterized surrogate molecules, provide a comprehensive framework for the preclinical evaluation of novel LXR inverse agonists in the context of NAFLD research and development. Careful consideration of in vitro potency and in vivo efficacy, using the described methodologies, will be crucial in advancing these compounds towards clinical application.
References
- 1. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Non-alcoholic fatty liver disease: pathogenesis and models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. niddk.nih.gov [niddk.nih.gov]
- 7. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 8. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
- 9. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rndsystems.com [rndsystems.com]
SR19881: A Potent Tool for Interrogating Metabolic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SR19881 is a potent synthetic agonist for the Estrogen-Related Receptors gamma (ERRγ) and beta (ERRβ). As a dual agonist, it provides a powerful tool for elucidating the roles of these orphan nuclear receptors in regulating a wide array of metabolic processes. ERRγ, in particular, is a key transcriptional regulator of cellular energy metabolism, including glucose homeostasis and mitochondrial biogenesis. These application notes provide an overview of this compound and detailed protocols for its use in studying metabolic pathways in both in vitro and in vivo models.
Mechanism of Action
This compound functions as an agonist, binding to and activating ERRγ and ERRβ. This activation leads to the recruitment of coactivators, such as Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), to the regulatory regions of target genes. The ERRγ/PGC-1α complex is a master regulator of mitochondrial biogenesis and function. In the context of glucose metabolism, ERRγ is known to stimulate hepatic gluconeogenesis by directly promoting the transcription of key gluconeogenic enzymes.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Target | Reference |
| EC50 | 0.39 μM | ERRγ | [1][2] |
| EC50 | 0.63 μM | ERRβ | [1][2] |
Mandatory Visualizations
Signaling Pathway of this compound in Hepatic Gluconeogenesis
Caption: this compound activates ERRγ, which, in concert with PGC-1α, drives the expression of key gluconeogenic genes.
Experimental Workflow for In Vitro Metabolic Studies
Caption: Workflow for assessing the metabolic effects of this compound on cultured hepatocytes.
This compound's Role in Mitochondrial Biogenesis
Caption: this compound promotes mitochondrial biogenesis through the ERRγ/PGC-1α signaling axis.
Experimental Protocols
In Vitro Study: Glucose Production in Primary Hepatocytes
This protocol details the procedure for measuring the effect of this compound on glucose production in primary hepatocytes.
Materials:
-
Primary hepatocytes (mouse or human)
-
Collagen-coated culture plates
-
Hepatocyte culture medium
-
This compound (stock solution in DMSO)
-
Glucose production buffer (glucose-free DMEM supplemented with lactate (B86563) and pyruvate)
-
Glucose assay kit
Procedure:
-
Cell Seeding: Seed primary hepatocytes on collagen-coated plates at a desired density and allow them to attach overnight.
-
This compound Treatment: The following day, replace the medium with fresh culture medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Glucose Production Assay:
-
Wash the cells twice with PBS.
-
Add glucose production buffer to each well.
-
Incubate for 3-6 hours.
-
Collect the supernatant.
-
Measure the glucose concentration in the supernatant using a glucose assay kit.
-
-
Data Normalization: Normalize the glucose production to the total protein content of the cells in each well.
In Vitro Study: Cellular Respiration and Glycolysis using Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to assess the impact of this compound on mitochondrial respiration and glycolysis.
Materials:
-
Seahorse XF96 or XFe24 cell culture microplates
-
This compound
-
Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Calibrant
-
Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-DG)
Procedure:
-
Cell Seeding: Seed cells (e.g., hepatocytes, C2C12 myotubes) in a Seahorse XF microplate and allow them to adhere.
-
This compound Treatment: Treat cells with this compound at the desired concentrations for a specified duration (e.g., 24 hours).
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the compounds from the Mito Stress Test or Glycolysis Stress Test Kit.
-
Perform the assay according to the manufacturer's instructions to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
-
-
Data Analysis: Analyze the data to determine key parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, spare respiratory capacity) and glycolysis (glycolysis, glycolytic capacity, glycolytic reserve).
In Vivo Study: Glucose Tolerance Test in Mice
This protocol describes how to perform an oral glucose tolerance test (OGTT) in mice treated with this compound.
Materials:
-
C57BL/6J mice
-
This compound formulated for in vivo administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Glucose solution (2 g/kg body weight)
-
Handheld glucometer and test strips
Procedure:
-
Acclimatization and Treatment:
-
Acclimatize mice to handling and gavage procedures.
-
Administer this compound or vehicle control to mice via oral gavage or intraperitoneal injection daily for a predetermined period (e.g., 1-4 weeks). The dosage will need to be optimized, but a starting point could be in the range of 10-50 mg/kg.
-
-
Fasting: Fast the mice for 6 hours before the OGTT, with free access to water.
-
Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip.
-
Glucose Administration: Administer a 2 g/kg bolus of glucose via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Conclusion
This compound is a valuable chemical probe for investigating the metabolic functions of ERRγ and ERRβ. The protocols provided herein offer a starting point for researchers to explore the effects of this compound on key metabolic pathways, including gluconeogenesis, glycolysis, and mitochondrial biogenesis. As with any experimental tool, appropriate optimization of concentrations, treatment times, and dosages will be necessary for specific cell types and animal models.
References
Methodological Considerations for Utilizing SR19881 and its Analogs in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR19881 is a potent and selective modulator of the Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2). While specific data for this compound is not extensively available in public literature, its closely related analogs, SR9238 and SR9243, have been well-characterized as LXR inverse agonists.[1] This document provides detailed application notes and experimental protocols based on the established methodologies for these analogs, which are expected to be highly applicable to this compound. These compounds are invaluable tools for investigating the role of LXR in metabolic diseases, inflammation, and cancer.
LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1][2] LXR agonists have been explored for their therapeutic potential; however, their utility has been hampered by the induction of hepatic lipogenesis, leading to steatosis.[1] LXR inverse agonists, such as the SR-series of compounds, offer an alternative therapeutic strategy by repressing the basal activity of LXRs, thereby silencing the expression of lipogenic genes.[1]
These compounds function by binding to the LXR ligand-binding domain and promoting the recruitment of corepressor proteins, leading to the transcriptional repression of LXR target genes.[1] This mechanism makes them particularly attractive for studying and potentially treating conditions characterized by excessive lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD), which has been redefined as metabolic-associated fatty liver disease (MAFLD), and non-alcoholic steatohepatitis (NASH).[1][3][4]
Data Presentation
The following tables summarize the quantitative data for the LXR inverse agonist SR9238, a close analog of this compound.
Table 1: In Vitro Activity of SR9238
| Parameter | LXRα | LXRβ | Cell Line | Assay Type | Reference |
| IC50 | 214 nM | 43 nM | HEK293T | Co-transfection Luciferase Reporter Assay | [1][5] |
Table 2: In Vivo Effects of SR9238 in a Diet-Induced Obese (DIO) Mouse Model
| Parameter | Vehicle Control | SR9238 Treated | % Change | Key Findings | Reference |
| Hepatic Fasn mRNA | 100% | Significantly Reduced | ↓ | Suppression of lipogenic gene expression | [1] |
| Hepatic Srebf1c mRNA | 100% | Significantly Reduced | ↓ | Suppression of lipogenic gene expression | [1] |
| Hepatic Tnfa mRNA | 100% | ~80% Reduction | ↓ | Anti-inflammatory effect | [5] |
| Hepatic Il1b mRNA | 100% | >95% Reduction | ↓ | Potent anti-inflammatory effect | [5] |
| Hepatic Steatosis | Present | Significantly Reduced | ↓ | Amelioration of fatty liver | [1] |
Signaling Pathway
Experimental Protocols
In Vitro Assays
1. LXR Luciferase Reporter Gene Assay
This assay is used to determine the potency and efficacy of this compound as an LXR inverse agonist.
-
Cell Line: HEK293T or HepG2 cells.
-
Plasmids:
-
Expression vector for full-length human LXRα or LXRβ.
-
Luciferase reporter vector containing multiple LXR response elements (LXREs) upstream of the luciferase gene (e.g., pTAL-Luc with a cloned soat2 promoter).[6]
-
A control vector expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Protocol:
-
Seed HEK293T cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
-
2. Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol is for measuring the effect of this compound on the expression of LXR target genes in a relevant cell line, such as the human hepatoma cell line HepG2.
-
Cell Line: HepG2 cells.
-
Protocol:
-
Plate HepG2 cells and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control for 24-48 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes and a housekeeping gene for normalization (e.g., GAPDH or ACTB).
-
-
qPCR Primer Sequences:
Table 3: Human qPCR Primer Sequences
Gene Forward Primer (5' - 3') Reverse Primer (5' - 3') Reference SREBP-1c CCATGGATTGCACTTTCGAA GGCCAGGGAAGTCACTGTCTT [7] FASN GCTGCTGCCCCCAGT GACAAAGAGAAGCACCAAGGAGAC [7] ABCA1 AGTCACAGCTCTGTGCTCTGG (Not specified in source) [8] Table 4: Mouse qPCR Primer Sequences
Gene Forward Primer (5' - 3') Reverse Primer (5' - 3') Reference Srebp-1c CCATGGATTGCACATTTGAA GGCCAGGGAAGTCACTGTCTT [7] Fasn (Not specified in source) (Not specified in source) Abca1 (Not specified in source) (Not specified in source) Srebp1 (common) GGCAACACTTGCATCCTC CTGTAGGAAGCCAGGGAG [9]
In Vivo Experiments
1. Animal Model of Non-Alcoholic Steatohepatitis (NASH)
This protocol describes the use of this compound analogs in a mouse model of NASH.
-
Animal Model: C57BL/6J mice on a high-fat, high-cholesterol, and high-fructose diet.
-
Drug Formulation and Administration:
-
Protocol:
-
Induce NASH in mice by feeding them a specialized diet for a designated period.
-
Once the disease phenotype is established, treat the mice daily with this compound analog or vehicle control for several weeks.
-
Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
At the end of the treatment period, collect blood and liver tissue for analysis.
-
Analyze plasma for markers of liver damage (e.g., ALT, AST) and lipid levels.
-
Analyze liver tissue for histology (H&E and Sirius Red staining for fibrosis), gene expression (qPCR), and protein levels (Western blotting).
-
Concluding Remarks
The methodological considerations and detailed protocols provided herein, based on the well-characterized LXR inverse agonists SR9238 and SR9243, offer a robust framework for researchers investigating the therapeutic potential of this compound. These experiments will enable the elucidation of its specific activity and its effects on LXR-mediated signaling pathways in various disease models. As with any experimental work, appropriate controls and optimization of specific parameters for the laboratory's particular setup are crucial for obtaining reliable and reproducible results.
References
- 1. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X Receptor Inverse Agonist GAC0001E5 Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LXR inverse agonist SR9238 suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The LXR inverse agonist SR9238 suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Human SREBP1c Expression in Liver Is Directly Regulated by Peroxisome Proliferator-activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete genomic sequence of the human ABCA1 gene: Analysis of the human and mouse ATP-binding cassette A promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term In Vivo Treatment with SR19881
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided for research purposes only. SR19881 is a research chemical and is not intended for human use. The information provided herein is based on available scientific literature for similar compounds and general principles of in vivo research. No specific long-term in vivo studies for this compound have been published. Therefore, the following protocols are hypothetical and must be adapted and optimized by the end-user. It is imperative to conduct preliminary dose-finding, pharmacokinetic, and toxicity studies before commencing any long-term treatment regimen. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Introduction to this compound
This compound is a potent dual agonist of the Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ).[1] These orphan nuclear receptors are key regulators of cellular metabolism, mitochondrial biogenesis, and energy homeostasis. As constitutive activators of transcription, ERRβ and ERRγ play critical roles in tissues with high energy demand, such as the heart, skeletal muscle, and brain. The activation of ERRγ, in particular, has been shown to promote fatty acid metabolism, enhance mitochondrial function, and protect against metabolic stress.[2]
These characteristics make this compound a valuable tool for investigating the therapeutic potential of ERRβ/γ agonism in various disease models, including metabolic disorders, heart failure, and neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the known in vitro activity of this compound and provide a hypothetical starting point for in vivo studies based on data from other ERRγ agonists.
Table 1: In Vitro Activity of this compound
| Parameter | Value (µM) | Receptor | Source |
| EC50 | 0.39 | ERRγ | [1] |
| EC50 | 0.63 | ERRβ | [1] |
Table 2: Hypothetical Dose Ranges for In Vivo Studies with this compound
| Study Type | Species | Route of Administration | Hypothetical Dose Range (mg/kg/day) | Dosing Frequency |
| Pharmacokinetics | Mouse | Oral (gavage), Intravenous | 1 - 10 | Single Dose |
| Efficacy (Short-term) | Mouse | Oral (gavage) | 5 - 30 | Once or Twice Daily |
| Efficacy (Long-term) | Mouse | Oral (gavage) | 1 - 20 | Once Daily |
| Chronic Toxicity | Rat/Mouse | Oral (gavage) | 1, 5, 25 | Once Daily |
Note: These dose ranges are extrapolated from studies with other ERRγ agonists and should be determined empirically for this compound through dose-range finding studies.
Signaling Pathway of ERRγ
The diagram below illustrates the signaling pathway activated by ERRγ agonists like this compound. Upon activation, ERRγ translocates to the nucleus and binds to Estrogen-Related Response Elements (ERREs) in the promoter regions of target genes, often in concert with co-activators such as PGC-1α. This leads to the transcription of genes involved in key metabolic processes.
References
Troubleshooting & Optimization
troubleshooting SR19881 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR19881, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
A1: this compound, like many small molecule inhibitors, is expected to have low aqueous solubility. For initial stock solutions, it is highly recommended to use a water-miscible organic solvent. The most common and effective choices are Dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] A high-concentration stock solution (e.g., 10-50 mM) should be prepared in one of these solvents first. This stock can then be diluted into your aqueous experimental medium.
Q2: When I dilute my DMSO stock of this compound into my aqueous cell culture medium, a precipitate forms. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds.[1] Here are several strategies to overcome this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform serial dilutions in your medium.
-
Vortexing During Dilution: Add the stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help prevent the compound from crashing out of solution.[2]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically less than 0.5% (v/v) for cell-based assays, to minimize solvent toxicity and its effect on solubility.[2][3]
-
Warming the Solution: Gently warming the aqueous medium to 37°C before adding the stock solution can sometimes improve solubility.[2]
Q3: Are there alternative methods to improve the solubility of this compound in aqueous solutions for in vivo studies?
A3: Yes, for in vivo applications where high concentrations of DMSO are not suitable, co-solvent systems are often employed. These formulations can improve the solubility and bioavailability of hydrophobic compounds. A common co-solvent system includes a mixture of:
-
A primary solvent (like DMSO)
-
A polymer (e.g., polyethylene (B3416737) glycol 300 or 400 - PEG300/PEG400)
-
A surfactant (e.g., Tween® 80 or Kolliphor® EL)
-
An aqueous vehicle (e.g., saline or PBS)
The exact ratio of these components needs to be optimized for this compound to ensure it remains in solution and is non-toxic to the animal model. A typical starting formulation might be 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.[1]
Q4: Can adjusting the pH of my buffer help dissolve this compound?
A4: The solubility of compounds with ionizable groups can be significantly influenced by pH.[4] If this compound has acidic or basic functional groups (i.e., a pKa value), adjusting the pH of your aqueous buffer away from its pKa can increase the proportion of the more soluble, ionized form of the compound.[1] For example, for a weakly basic compound, lowering the pH may enhance solubility. However, it is crucial to ensure the final pH is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).[1]
Data Presentation
Table 1: Recommended Solvents for Hydrophobic Small Molecules
| Solvent | Use Case | Typical Starting Concentration | Notes |
| DMSO | In vitro stock solutions | 10-50 mM | A versatile solvent for a wide range of polar and non-polar compounds.[5] Keep the final concentration in assays low (<0.5%) to avoid toxicity.[2][3] |
| Ethanol | In vitro stock solutions | 10-50 mM | A good alternative to DMSO. Ensure it is compatible with your specific assay. |
| PEG300/400 | Co-solvent for in vivo formulations | Varies (e.g., 40%) | Often used in combination with other solvents and surfactants to improve bioavailability. |
| Tween® 80 | Surfactant in in vivo formulations | Varies (e.g., 5%) | Helps to create stable emulsions and improve wetting of the compound. |
| Cyclodextrins | Solubilizing agent | Varies | Can encapsulate the hydrophobic drug, increasing its apparent aqueous solubility. |
| Saline/PBS | Aqueous vehicle for dilutions | N/A | The final diluent for your working solutions. Ensure the compound is soluble in the final formulation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Determine the molecular weight (MW) of this compound from the certificate of analysis.
-
Weigh out a precise amount of this compound powder (e.g., 1 mg) into a sterile vial.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (L) = (Mass (g) / MW ( g/mol )) / 0.010 (mol/L)
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[2]
-
Visually inspect the solution against a dark background to ensure no particulates are present.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a 10 µM Working Solution for a Cell-Based Assay
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of cell culture medium. Vortex gently.
-
Prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Vortex the working solution gently immediately after adding the compound.
-
Use this working solution to treat your cells. Remember to include a vehicle control (medium with 0.1% DMSO) in your experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: General workflow for preparing this compound for cell-based assays.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
References
Determining the Stability of SR19881 in Cell Culture Media: A Technical Guide
For researchers and drug development professionals utilizing the small molecule SR19881, understanding its stability in cell culture media is paramount for ensuring experimental reproducibility and accurately interpreting results. This technical support center provides a comprehensive guide to assessing the stability of this compound, including troubleshooting common issues and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the stability of this compound in my specific cell culture medium?
A1: The stability of a small molecule can be significantly influenced by the components of the cell culture medium, such as pH, serum proteins, and other additives.[1] An unstable compound may degrade over the course of an experiment, leading to a decrease in its effective concentration and potentially yielding misleading or inconclusive results. Assessing stability in your specific experimental conditions is a critical step for data validation.[2]
Q2: What are the common reasons for the degradation of a small molecule like this compound in cell culture media?
A2: Several factors can contribute to the degradation of a compound in cell culture media. These include inherent chemical instability in aqueous solutions at 37°C, reactions with media components like amino acids or vitamins, and the enzymatic activity of components in serum if it is used.[1][3] The pH of the medium can also play a crucial role in compound stability.[1]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, it is advisable to prepare fresh stock solutions of this compound and add them to the culture medium immediately before starting the experiment. If instability is a known issue, consider performing media changes with freshly prepared compound at regular intervals during long-term experiments.[4] Storing stock solutions in small, single-use aliquots at -80°C can also prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound concentration between replicates. | Inconsistent sample handling; Incomplete solubilization of the compound; Issues with the analytical method (e.g., HPLC-MS).[1] | Ensure precise timing for sample collection and processing. Confirm complete dissolution of the stock solution and its proper mixing in the media. Validate the analytical method for linearity, precision, and accuracy.[1] |
| Rapid degradation of this compound is observed. | Inherent instability of the compound in aqueous solution at 37°C; Reaction with media components.[1] | Perform a stability check in a simpler buffer like PBS to assess inherent stability. Test stability in media with and without serum to see if serum proteins have a stabilizing or destabilizing effect.[1] |
| Low recovery of this compound from the cell culture medium. | Adsorption of the compound to plasticware (e.g., plates, pipette tips); Cellular uptake of the compound. | Use low-protein-binding labware. Include a control without cells to assess non-specific binding. Analyze cell lysates to quantify intracellular compound concentration.[2] |
Experimental Protocol for Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
HPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions: Prepare working solutions of this compound by diluting the stock solution in the cell culture medium (with and without 10% FBS, if applicable) to a final concentration of 10 µM.
-
Experimental Setup:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.
-
As a control for non-specific binding, include triplicate wells with the working solution but without cells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection: Collect aliquots (e.g., 100 µL) from each well at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Processing: Immediately after collection, quench any potential enzymatic activity by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge the samples to pellet any precipitates.
-
HPLC-MS Analysis: Analyze the supernatant from each sample by a validated HPLC-MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Data Presentation
The results of the stability study can be summarized in a table as shown below. This hypothetical data illustrates the stability of this compound in two different media over 72 hours.
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.1 |
| 4 | 95.2 | 97.8 |
| 8 | 89.7 | 94.5 |
| 24 | 75.3 | 85.2 |
| 48 | 58.1 | 72.9 |
| 72 | 42.6 | 61.4 |
Visualizing Experimental and Signaling Pathways
To aid in the conceptualization of the experimental workflow and the potential mechanism of action of this compound, the following diagrams are provided.
As the specific signaling pathway of this compound is not publicly available, the following diagram illustrates a hypothetical pathway where this compound inhibits a key kinase, "Target Kinase," involved in a generic pro-inflammatory signaling cascade.
References
identifying and minimizing SR19881 off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify, validate, and minimize the off-target effects of the small molecule inhibitor SR19881. The principles and protocols outlined here are broadly applicable to a wide range of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor like this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.
Q2: Why is it important to validate the on-target and off-target effects of this compound?
Q3: What are the common initial signs of potential off-target effects in my cell-based assays with this compound?
A3: Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.
-
Discrepancy with genetic validation: The phenotype observed with the inhibitor is not recapitulated when the target gene is knocked out or knocked down using techniques like CRISPR-Cas9 or siRNA.[2]
-
Unexpected cytotoxicity: The compound causes cell death at concentrations where the on-target effect is not expected to be maximal.
-
Phenotypes that don't align with the known function of the target: If this compound is intended to inhibit a specific kinase, but you observe a phenotype inconsistent with the known signaling pathway of that kinase, it could be an off-target effect.[3]
Q4: What are the general strategies to minimize this compound's off-target effects?
A4: Several strategies can be employed to minimize off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that elicits the desired on-target effect.[3] Higher concentrations are more likely to engage lower-affinity off-targets.
-
Orthogonal Validation: Confirm phenotypes with structurally and mechanistically diverse inhibitors for the same target, as well as with genetic approaches like CRISPR/Cas9 knockout.[2]
-
Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cellular context using methods like the Cellular Thermal Shift Assay (CETSA).[4][5]
-
Proteome-wide Profiling: Identify all cellular targets of the inhibitor using unbiased techniques such as chemical proteomics.[3]
-
Use of Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.
Troubleshooting Guides
If you suspect that this compound is causing off-target effects in your experiments, follow this troubleshooting workflow:
Issue: Inconsistent Results Between Different Cell Lines
-
Possible Cause: The expression levels of the on-target or potential off-target proteins may vary between different cell lines.
-
Troubleshooting Steps:
-
Verify Target Expression: Use Western blotting or qPCR to confirm that your target protein is expressed at comparable levels in the cell lines you are using.
-
Characterize Cell Lines: Be aware of the genetic background of your cell lines, as different mutations can affect signaling pathways and the cellular response to inhibitors.
-
Test in a Panel of Cell Lines: If possible, test this compound in a broader panel of cell lines with known expression profiles of your target and potential off-targets.
-
Issue: Observed Phenotype is More Potent Than Expected Based on Biochemical IC50
-
Possible Cause: The biochemical assay conditions (e.g., ATP concentration for a kinase inhibitor) may not accurately reflect the cellular environment.[3] Alternatively, this compound might be inhibiting multiple targets that contribute to the same phenotype (polypharmacology).
-
Troubleshooting Steps:
-
Confirm Cellular Target Engagement: Use an assay like CETSA to determine the potency of this compound in a cellular context.[4]
-
Kinome-wide Profiling: Perform a kinase selectivity screen to identify other kinases that are potently inhibited by this compound.[3]
-
Genetic Knockdown of Potential Off-Targets: Use siRNA or CRISPR to knock down the most likely off-targets to see if the potent phenotype is diminished.[2]
-
Data Presentation
When evaluating a new inhibitor or troubleshooting off-target effects, it is crucial to systematically collect and compare quantitative data.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table presents a sample kinase selectivity profile. The on-target kinase is hypothetically "Target Kinase A". The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates higher potency.
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| Target Kinase A (On-Target) | 15 | TK | Primary intended target. |
| Off-Target Kinase B | 85 | TK | Structurally similar to Target A. |
| Off-Target Kinase C | 450 | STK | Moderate off-target activity. |
| Off-Target Kinase D | >10,000 | TK | No significant inhibition. |
| Off-Target Kinase E | 75 | STK | Potent off-target. Consider for follow-up. |
TK: Tyrosine Kinase; STK: Serine/Threonine Kinase
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its intended target in intact cells by measuring changes in the target protein's thermal stability.[4][5][6]
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 1-2 hours).
-
Heating: After treatment, harvest the cells and resuspend them in a buffer like PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining by Western blot or other protein detection methods.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.[7][8]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector. It is important to design gRNAs that target a critical exon of the gene.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker (e.g., puromycin (B1679871) resistance), select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) into a 96-well plate.
-
Expansion and Validation of Knockout: Expand the single-cell clones. Validate the knockout at the genomic level by Sanger sequencing of the target locus to identify insertions or deletions (indels). Crucially, validate the absence of the target protein by Western blot analysis.[7]
-
Phenotypic Analysis: Once knockout is confirmed at the protein level, perform the same functional assays that were used to characterize the phenotype of this compound. Compare the phenotype of the knockout cells to wild-type cells treated with this compound. If the phenotypes are the same, it provides strong evidence that the effect of this compound is on-target.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it is a JAK inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CETSA [cetsa.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
Technical Support Center: SR19881 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SR19881 in various cell lines. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor that has been shown to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines. Its primary mechanism is believed to involve the disruption of key signaling pathways that regulate cell proliferation and survival. Further research is ongoing to fully elucidate the specific molecular targets.
Q2: Why do I observe different IC50 values for this compound in different cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly across different cell lines. This variability is often attributed to the unique genetic and molecular makeup of each cell line.[1][2] Factors such as the expression levels of the drug's target protein, the status of tumor suppressor genes like LKB1, and the activity of drug efflux pumps can all influence cellular sensitivity to this compound.[3][4]
Q3: I am not observing the expected level of cytotoxicity. What are the possible reasons?
A3: Several factors could contribute to lower-than-expected cytotoxicity. These include:
-
Cell Seeding Density: The initial number of cells plated can impact the apparent IC50 value.[5]
-
Drug Stability: Ensure that this compound is properly stored and that the prepared solutions are fresh.
-
Assay-Specific Issues: The choice of cytotoxicity assay (e.g., MTT, LDH) can influence the results. It is advisable to use orthogonal methods to confirm findings.[6]
-
Cell Line Health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment.
Q4: How can I determine if this compound is inducing apoptosis or cell cycle arrest in my cells?
A4: To distinguish between apoptosis and cell cycle arrest, you can perform the following assays:
-
Apoptosis: Use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a caspase activity assay.[7][8][9][10][11]
-
Cell Cycle Arrest: Analyze the DNA content of cells stained with a fluorescent dye (e.g., PI) using flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[12][13][14][15]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Optimize and strictly control the number of cells seeded per well. Ensure a single-cell suspension before plating.
-
Possible Cause: Variation in drug preparation.
-
Troubleshooting Step: Prepare fresh drug dilutions for each experiment from a validated stock solution. Use a calibrated pipette.
-
Possible Cause: Differences in incubation time.
-
Troubleshooting Step: Adhere to a consistent incubation period for all experiments.
Issue 2: Unexpected Morphological Changes in Cells
-
Possible Cause: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line. Run a solvent-only control.
-
Possible Cause: Contamination.
-
Troubleshooting Step: Regularly check cell cultures for any signs of microbial contamination.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | LKB1 Status | IC50 (µM) after 48h |
| A549 | Non-Small Cell Lung Cancer | Mutant | 5.2 |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | 25.8 |
| MCF-7 | Breast Cancer | Wild-Type | 15.1 |
| MDA-MB-231 | Breast Cancer | Wild-Type | 18.9 |
| HCT-116 | Colorectal Cancer | Wild-Type | 12.5 |
| HeLa | Cervical Cancer | Wild-Type | 22.0 |
Note: These are representative values and may vary depending on experimental conditions.[16][17][18]
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| Control (DMSO) | 45.3% | 30.1% | 24.6% |
| This compound (5 µM) | 68.2% | 15.5% | 16.3% |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for 48 hours. Include a solvent control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound at the desired concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Visualizations
Caption: Proposed signaling pathway of this compound in LKB1 mutant cells.
Caption: General workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LKB1 tumor suppressor: Therapeutic opportunities knock when LKB1 is inactivated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Energizing the search to target LKB1-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Apoptosis in mesenchymal stromal cells induces in vivo recipient-mediated immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis and modulation of activation and effector function in T cells by immunosuppressive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis and autosis in cardiomyocytes by the combination of homocysteine and copper via NOX-mediated p62 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The molecular architecture of cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Arrest by Human Cytomegalovirus 86-kDa IE2 Protein Resembles Premature Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Two 4N Cell-Cycle Arrests Contribute to Cisplatin-Resistance | PLOS One [journals.plos.org]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Compound Dosage to Avoid Toxicity
Disclaimer: No specific information could be found for a compound designated "SR19881" in publicly available scientific literature, patent databases, or clinical trial registries. The following technical support guide provides general principles and a framework for optimizing the dosage of a novel compound to avoid toxicity, based on established practices in toxicology and drug development. Researchers should adapt these guidelines to the specific characteristics of their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining a safe and effective dose for a new compound?
A1: The initial step is to establish a dose-response curve to determine the compound's potency (e.g., IC50 or EC50) in a relevant in vitro model. This is followed by cytotoxicity assays in the same model to assess the therapeutic window. A larger therapeutic window (the range between the effective dose and the toxic dose) is desirable.
Q2: How can I assess the toxicity of my compound in cell culture?
A2: Several methods can be used to evaluate cytotoxicity. Common assays include:
-
MTT/XTT assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
LDH release assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating compromised membrane integrity.
-
Trypan Blue exclusion assay: This method distinguishes between viable and non-viable cells based on membrane permeability.
-
Apoptosis assays: Methods like Annexin V staining or caspase activity assays can determine if the compound induces programmed cell death.
Q3: What are the key considerations when transitioning from in vitro to in vivo studies?
A3: When moving to animal models, several factors must be considered:
-
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for determining the dosing regimen.
-
Pharmacodynamics (PD): Assessing the compound's effect on the target in the whole organism helps to establish a relationship between dose, exposure, and response.
-
Allometric scaling: This method uses data from different animal species to predict human PK parameters and a safe starting dose for clinical trials.
-
Toxicity studies: Acute and chronic toxicity studies in relevant animal models are required to identify potential target organs for toxicity and to determine the maximum tolerated dose (MTD).
Q4: How can I monitor for toxicity during my in vivo experiments?
A4: Regular monitoring of animal health is essential. Key indicators of toxicity include:
-
Changes in body weight and food/water consumption.
-
Clinical signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
-
Hematological analysis (complete blood count).
-
Serum chemistry panels to assess organ function (e.g., liver and kidney).
-
Histopathological examination of tissues at the end of the study.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death in control (vehicle-treated) group | Vehicle (e.g., DMSO) concentration is too high. | Ensure the final vehicle concentration is non-toxic to your cells (typically ≤0.1% for DMSO). Perform a vehicle toxicity test. |
| Inconsistent results between experiments | Cell passage number is too high, leading to phenotypic drift. | Use cells within a consistent and low passage number range. Regularly restart cultures from frozen stocks. |
| Reagent variability. | Use reagents from the same lot for the duration of a study. Qualify new lots of critical reagents. | |
| No clear dose-response relationship observed | Compound solubility issues. | Verify the solubility of your compound in the culture medium. Use a suitable solubilizing agent if necessary. |
| Compound instability. | Assess the stability of the compound under your experimental conditions (e.g., in media at 37°C). | |
| Unexpected in vivo toxicity at doses predicted to be safe from in vitro data | Differences in metabolism between in vitro and in vivo systems. | Investigate the metabolism of your compound using liver microsomes or hepatocytes to identify potential toxic metabolites. |
| Off-target effects not captured by the in vitro model. | Employ broader profiling panels (e.g., kinase panels, safety pharmacology screens) to identify potential off-target activities. |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Cytotoxicity Data (Hypothetical Compound)
| Cell Line | IC50 (nM) | CC50 (nM) | Therapeutic Index (CC50/IC50) |
| Cancer Cell Line A | 15 | 1500 | 100 |
| Cancer Cell Line B | 50 | 2500 | 50 |
| Normal Fibroblast | >10,000 | >10,000 | N/A |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration
Table 2: In Vivo Maximum Tolerated Dose (MTD) in Rodents (Hypothetical Compound)
| Species | Dosing Route | Dosing Schedule | MTD (mg/kg) | Observed Toxicities |
| Mouse | Oral (PO) | Daily for 14 days | 100 | Weight loss, elevated liver enzymes |
| Rat | Intravenous (IV) | Twice weekly for 4 weeks | 20 | Injection site reactions, transient anemia |
Experimental Protocols
Protocol 1: Determination of IC50 and CC50 in Cell Culture
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound in culture medium. Also, prepare a vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle.
-
Incubation: Incubate the plate for a duration relevant to the compound's mechanism of action (e.g., 48-72 hours).
-
Viability/Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT) or a cytotoxicity assay (e.g., LDH).
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or CC50 value.
Protocol 2: In Vivo MTD Study in Mice
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to different dose groups, including a vehicle control group.
-
Dosing: Administer the compound or vehicle according to the planned route and schedule.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, and measure body weight at least twice a week.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 10% weight loss or significant clinical signs of distress.
-
Terminal Procedures: At the end of the study, collect blood for hematology and serum chemistry analysis. Perform a necropsy and collect organs for histopathological examination.
Visualizations
Caption: A generalized experimental workflow for dosage optimization.
Caption: A hypothetical signaling pathway illustrating on- and off-target effects.
Technical Support Center: SR19881 In Vivo Administration
Disclaimer: Direct experimental data for SR19881 is limited in the public domain. The following troubleshooting guide and frequently asked questions have been compiled based on challenges and methodologies reported for other REV-ERB agonists, such as SR9009 and SR9011. This information should serve as a starting point for your experimental design, and we recommend conducting small-scale pilot studies to optimize the protocol for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are key components of the circadian clock and play crucial roles in regulating gene expression involved in metabolism, inflammation, and behavior.[1][2] By binding to and activating REV-ERBs, this compound can modulate the transcription of target genes, leading to various physiological effects. The natural ligand for REV-ERBs is heme.[3]
Q2: What are the potential therapeutic applications of REV-ERB agonists like this compound?
Based on studies with other REV-ERB agonists, potential applications are being explored in a variety of models. These include metabolic diseases (like non-alcoholic steatohepatitis - NASH), inflammatory conditions, and cancer.[2][3][4] For instance, agonists have been shown to reduce fat mass in diet-induced obese mice and improve hyperglycemia and dyslipidemia.[1] They have also demonstrated anti-inflammatory effects and have been investigated for their potential in treating inflammatory pain and suppressing the NLRP3 inflammasome.[4][5]
Q3: Are there known off-target effects for REV-ERB agonists?
While REV-ERB agonists have shown significant therapeutic potential, the possibility of off-target effects is a consideration for any pharmacological agent.[3] Some earlier REV-ERB agonists, like SR9009 and SR9011, have been reported to have some non-specific binding or REV-ERB-independent effects in certain contexts.[1] It is crucial to include appropriate controls in your experiments, such as using REV-ERB knockout models or multiple structurally distinct agonists, to confirm that the observed effects are indeed mediated by REV-ERB.[3]
Troubleshooting Guide for In Vivo Administration
Issue 1: Poor Solubility and Vehicle Formulation
Question: I am having trouble dissolving this compound for in vivo administration. What vehicle should I use?
Answer:
Poor aqueous solubility is a common challenge for many small molecule REV-ERB agonists. The choice of vehicle is critical for ensuring consistent and effective delivery. While a specific validated vehicle for this compound is not documented in the provided search results, the following formulations are commonly used for other poorly soluble compounds in preclinical studies and can be a good starting point. Always perform a small-scale solubility test before preparing a large batch for your study.
Recommended Vehicle Formulations for Oral Gavage:
| Formulation | Component 1 | Component 2 | Component 3 | Component 4 |
| Option 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline |
| Option 2 | 10% DMSO | - | - | 90% of 20% (w/v) SBE-β-CD in Saline |
Data adapted from common vehicle formulations for poorly soluble compounds.[6]
Troubleshooting Steps:
-
Prepare a stock solution: Dissolve this compound in 100% DMSO at a high concentration.
-
Sonication: Use a sonicator to aid dissolution.
-
Gentle Warming: Gentle warming of the solution can also help, but be cautious of compound stability at higher temperatures.
-
Stepwise Mixing: When preparing the final formulation, add the components sequentially while vortexing to prevent precipitation. For example, in Option 1, add PEG300 to the DMSO stock, followed by Tween-80, and finally, add the saline dropwise.
-
Visual Inspection: Always visually inspect the final formulation for any precipitation before administration.
Issue 2: Compound Stability in Solution
Question: How stable is this compound in my prepared vehicle? Can I store the formulation?
Answer:
The stability of a compound in its vehicle can vary. It is generally recommended to prepare fresh formulations daily for in vivo studies to minimize the risk of degradation or precipitation.[7]
Troubleshooting and Best Practices:
-
Fresh Preparation: Prepare the dosing solution immediately before administration.
-
Storage Conditions: If short-term storage is necessary, store the solution at 2-8°C and protect it from light.[8] However, you must validate the stability under these conditions.
-
Forced Degradation Study: To assess stability, you can perform a small-scale forced degradation study by exposing the formulation to different conditions (e.g., room temperature, 4°C, light exposure) and analyzing the compound's integrity over time using methods like HPLC.[9][10]
Issue 3: Inconsistent Efficacy or High Variability in Results
Question: I am observing high variability in my in vivo results with this compound. What could be the cause?
Answer:
High variability can stem from several factors related to the compound's properties and the experimental protocol.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Bioavailability | The pharmacokinetic (PK) profile of REV-ERB agonists can be a challenge.[1] Consider optimizing the vehicle and administration route. If oral bioavailability is low, you may need to consider intraperitoneal (IP) injection.[5] |
| Circadian Rhythm | REV-ERB is a core component of the circadian clock. The timing of administration can significantly impact the compound's efficacy.[2] Dosing should be performed at the same time each day to minimize variability. |
| Formulation Inconsistency | Ensure the compound is fully dissolved and the formulation is homogenous. Vortex the solution before drawing each dose. |
| Animal Handling Stress | Stress can influence physiological readouts. Ensure proper acclimatization of animals and consistent handling procedures. |
Experimental Protocols
General Protocol for In Vivo Administration of a REV-ERB Agonist (e.g., via Oral Gavage)
-
Animal Model: Select the appropriate animal model for your study (e.g., diet-induced obese mice for metabolic studies).
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to vehicle control and treatment groups.
-
Formulation Preparation:
-
On the day of dosing, weigh the required amount of this compound.
-
Prepare the vehicle formulation as determined from your solubility and stability tests (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
First, dissolve the this compound in DMSO.
-
Sequentially add the other vehicle components, mixing thoroughly at each step.
-
Ensure the final solution is clear and homogenous.
-
-
Dosing:
-
Administer the formulation via oral gavage at a consistent time each day.
-
The dosing volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
Measure relevant parameters at specified time points (e.g., body weight, food intake, blood glucose).
-
-
Tissue Collection and Analysis:
-
At the end of the study, collect blood and tissues for downstream analysis (e.g., gene expression analysis by qPCR, protein analysis by Western blot, or histological examination).[5]
-
Visualizations
Signaling Pathway of REV-ERB Agonists
References
- 1. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence [escholarship.org]
- 3. The role of REV-ERB in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rev-erb agonist improves adverse cardiac remodeling and survival in myocardial infarction through an anti-inflammatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. Physicochemical Stability of Vancomycin at High Concentrations in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of mezlocillin sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
SR19881 degradation products and their effects
Issue: Information regarding the compound "SR19881" is not publicly available. Searches for this identifier have not yielded any specific chemical entity, suggesting it may be an internal research code, a novel compound not yet in the public domain, or a typographical error.
To provide a comprehensive technical support guide on the degradation products of this compound and their effects, specific information about the molecule is required. We kindly request our users to provide one or more of the following identifiers for this compound:
-
Chemical Name (IUPAC)
-
CAS Registry Number
-
Chemical Structure (SMILES or InChI format)
-
Any known alternative names or commercial designations
Once this information is provided, our team will develop a detailed technical support center with the following sections. In the interim, we are providing a generalized template that researchers can use as a framework for their internal documentation.
Frequently Asked Questions (FAQs) - [Template]
This section will address common questions regarding the stability and degradation of the compound of interest.
| Question ID | Question | Answer |
| FAQ-001 | What are the recommended storage conditions for [Compound Name]? | [Provide specific temperature, humidity, and light conditions based on stability studies.] |
| FAQ-002 | What is the shelf-life of [Compound Name] under recommended storage conditions? | [State the determined shelf-life and link to stability data.] |
| FAQ-003 | What are the known degradation products of [Compound Name]? | [List the major degradation products identified through forced degradation studies.] |
| FAQ-004 | How can I detect the presence of degradation products in my sample? | [Recommend analytical methods such as HPLC, LC-MS, etc., with brief methodology.] |
| FAQ-005 | Do the degradation products of [Compound Name] have any biological activity? | [Summarize the known effects of the degradation products on experimental assays.] |
| FAQ-006 | What is the impact of solvent choice on the stability of [Compound Name]? | [Provide a summary of solvent compatibility and stability.] |
Troubleshooting Guide - [Template]
This guide provides solutions to common experimental issues that may be related to compound degradation.
| Problem / Observation | Potential Cause | Recommended Action |
| Inconsistent or lower than expected bioactivity in assays. | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure). 2. Prepare fresh stock solutions. 3. Analyze the compound stock for the presence of degradation products using [Recommended Analytical Method]. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Compare the chromatogram with a reference standard. 2. Perform forced degradation studies to identify potential degradation peaks. 3. Refer to the "Known Degradation Products" table for retention time/mass information. |
| Changes in the physical appearance of the compound (e.g., color change, precipitation). | Significant degradation or instability in the current solvent/formulation. | 1. Immediately discontinue use of the affected stock. 2. Review the solvent compatibility and pH of the solution. 3. Prepare a fresh solution in a recommended solvent. |
Experimental Protocols - [Template]
Detailed methodologies for key experiments will be provided here.
Protocol 1: Forced Degradation Study
-
Objective: To identify potential degradation products and pathways of [Compound Name] under stress conditions.
-
Materials: [Compound Name], Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), UV lamp, heat source, appropriate solvents.
-
Procedure:
-
Acidic Hydrolysis: Incubate [Compound Name] solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Incubate [Compound Name] solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat [Compound Name] solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid [Compound Name] at 80°C for 48 hours.
-
Photolytic Degradation: Expose [Compound Name] solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC-UV/MS method to separate and identify degradation products.
Visualizations - [Template]
Diagrams of signaling pathways and experimental workflows will be presented here.
Caption: Troubleshooting workflow for addressing inconsistent experimental results.
We are committed to providing our users with the highest quality technical support. Please provide the necessary information for "this compound" so we can deliver a specific and accurate guide.
Technical Support Center: Improving the Oral Bioavailability of Compound X
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the oral bioavailability of the hypothetical poorly soluble drug, Compound X.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of Compound X?
A1: The poor oral bioavailability of a compound like Compound X, which is presumed to be poorly water-soluble, can stem from several factors. Primarily, its low aqueous solubility limits its dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1] Other contributing factors can include poor permeability across the intestinal epithelium, extensive first-pass metabolism in the liver, and potential instability in the GI tract.
Q2: What are the initial steps to consider for improving the oral bioavailability of Compound X?
A2: A systematic approach is recommended. First, thoroughly characterize the physicochemical properties of Compound X, including its solubility in various biorelevant media and its intestinal permeability (e.g., using Caco-2 assays). Concurrently, in vivo pharmacokinetic studies with a simple formulation (e.g., a suspension) will provide baseline data on its absorption profile. Based on these findings, you can then select an appropriate formulation strategy.
Q3: What are some common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like Compound X?
A3: Several formulation strategies can be employed, broadly categorized as follows:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, thereby enhancing the dissolution rate.[2][3]
-
Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and lipid nanoparticles (e.g., SLNs, NLCs).[2][4][5] These formulations can improve drug solubilization in the GI tract and potentially enhance lymphatic uptake, bypassing first-pass metabolism.[4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly improve its dissolution rate and solubility.[1][5]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2]
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble and/or permeable prodrug that is converted to the active form in the body.[6]
Troubleshooting Guides
Issue 1: Low and Variable Drug Exposure in Preclinical Species After Oral Dosing
-
Possible Cause 1: Poor Dissolution: Compound X may not be dissolving sufficiently in the GI tract.
-
Troubleshooting Tip: Consider conducting in vitro dissolution studies in simulated gastric and intestinal fluids to confirm. If dissolution is poor, explore enabling formulations such as lipid-based systems or solid dispersions.
-
-
Possible Cause 2: Low Permeability: The compound may have inherently low permeability across the intestinal wall.
-
Troubleshooting Tip: Perform an in vitro Caco-2 permeability assay. If permeability is low, consider formulation strategies that include permeation enhancers or investigate if the compound is a substrate for efflux transporters like P-glycoprotein.
-
-
Possible Cause 3: High First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
-
Troubleshooting Tip: Compare the Area Under the Curve (AUC) from oral and intravenous (IV) administration to determine absolute bioavailability. If bioavailability is low despite good absorption, first-pass metabolism is a likely culprit. Strategies to mitigate this include using formulations that promote lymphatic transport.[4]
-
Issue 2: Precipitation of Compound X in the GI Tract Upon Dilution of a Lipid-Based Formulation
-
Possible Cause: Supersaturation and Precipitation: The lipid-based formulation may create a supersaturated state of the drug in the GI fluids, leading to precipitation.
-
Troubleshooting Tip: Incorporate a precipitation inhibitor (e.g., a polymer like HPMC) into the formulation. Conduct in vitro dispersion and digestion tests to observe the behavior of the formulation and the drug upon dilution and digestion.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Compound X
| Formulation Strategy | Key Advantages | Key Disadvantages | Typical Fold-Increase in Bioavailability (Generic) |
| Nanosuspension | High drug loading, increased dissolution velocity.[3] | Physical instability (particle growth), potential for aggregation. | 2 to 10-fold |
| Solid Dispersion | Significant increase in dissolution rate and extent of supersaturation.[1] | Potential for recrystallization of the amorphous drug, manufacturing challenges. | 2 to 20-fold |
| SEDDS/SMEDDS | Enhanced solubilization, protection from degradation, potential for lymphatic uptake.[2][7] | Limited drug loading for highly insoluble compounds, potential for GI side effects from surfactants. | 3 to 15-fold |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Compound X
-
Excipient Screening: Determine the solubility of Compound X in various oils, surfactants, and co-surfactants.
-
Ternary Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation:
-
Weigh the appropriate amounts of the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40-60°C to facilitate homogenization.
-
Add Compound X to the mixture and stir until completely dissolved.
-
Cool the formulation to room temperature.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size using dynamic light scattering.
-
Self-Emulsification Time: Observe the time it takes for the formulation to form a homogenous emulsion upon gentle agitation in water.
-
In Vitro Dispersion Test: Monitor the drug concentration over time after dispersing the SEDDS in simulated GI fluids to assess for precipitation.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Formulation Administration:
-
Fast the rats overnight prior to dosing.
-
Administer the Compound X formulation (e.g., SEDDS or suspension) via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Analyze the concentration of Compound X in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Visualizations
Caption: A typical experimental workflow for improving the oral bioavailability of a poorly soluble compound.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates on the conversion of nanosuspensions to solid oral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
refining experimental protocols for consistent SR19881 results
Important Note: Initial searches for "SR19881" did not yield specific public information regarding its mechanism of action or experimental use. The following troubleshooting guides, FAQs, and protocols are based on general principles applicable to novel small molecule inhibitors in a research and drug development context. For accurate and specific guidance, please consult the manufacturer's documentation or any available preclinical data for this compound.
I. Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Biological Activity | 1. Compound Degradation: Improper storage or handling. 2. Incorrect Concentration: Calculation error or ineffective concentration range. 3. Cell Line Resistance: Intrinsic or acquired resistance to the compound's mechanism of action. 4. Assay Interference: The compound may interfere with the assay readout (e.g., autofluorescence). | 1. Verify Storage: Ensure this compound is stored at the recommended temperature and protected from light and moisture. Prepare fresh stock solutions. 2. Perform Dose-Response: Conduct a wide-range dose-response experiment (e.g., 0.1 nM to 100 µM) to determine the optimal concentration. 3. Use a Sensitive Cell Line: If possible, use a positive control cell line known to be sensitive to the compound's target pathway. 4. Run Assay Controls: Include a "compound-only" control (without cells) to check for assay interference. |
| High Well-to-Well Variability | 1. Pipetting Inaccuracy: Inconsistent dispensing of compound or reagents. 2. Cell Seeding Non-uniformity: Uneven cell distribution in the microplate. 3. Edge Effects: Evaporation from wells on the perimeter of the plate. | 1. Calibrate Pipettes: Regularly calibrate and use appropriate-volume pipettes. 2. Ensure Homogeneous Cell Suspension: Gently swirl the cell suspension before and during seeding. 3. Minimize Edge Effects: Do not use the outer wells of the plate for experimental data; fill them with sterile PBS or media. |
| Cell Toxicity or Off-Target Effects | 1. High Compound Concentration: The concentration used may be cytotoxic. 2. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. 3. Off-Target Activity: The compound may be hitting unintended targets. | 1. Determine IC50 and CC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50). 2. Maintain Low Solvent Concentration: Keep the final solvent concentration consistent across all wells and typically below 0.5%. 3. Consult Preclinical Data: Review any available data on the selectivity of this compound. |
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium.
Q2: What is the appropriate concentration range to use for this compound in my experiments?
A2: The optimal concentration of this compound is cell-line and assay-dependent. A good starting point is to perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to determine the effective concentration for your specific experimental setup.
Q3: How can I be sure that the observed effects are specific to this compound and not due to off-target effects?
A3: To increase confidence in the specificity of this compound's effects, consider the following:
-
Use a structurally unrelated compound that targets the same pathway to see if it phenocopies the results.
-
Perform rescue experiments: If this compound inhibits a specific protein, overexpressing a resistant mutant of that protein should rescue the phenotype.
-
Use multiple, independent readouts to assess the biological outcome.
Q4: What are the best positive and negative controls for experiments involving this compound?
A4:
-
Positive Control: A known activator or inhibitor of the target pathway of this compound.
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as used for this compound) is essential. A negative control compound that is structurally similar to this compound but known to be inactive against the target would also be ideal.
III. Experimental Protocols
A. Cell Viability (MTS) Assay
Objective: To determine the effect of this compound on cell proliferation and cytotoxicity.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
B. Western Blotting for Target Engagement
Objective: To assess the effect of this compound on the expression or phosphorylation status of its target protein and downstream effectors.
Methodology:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein or a downstream marker.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein of interest to a loading control like GAPDH or β-actin.
IV. Visualizations
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
addressing variability in SR19881 experimental outcomes
Welcome to the technical support center for SR19881. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting experimental outcomes related to the use of this compound, a potent and selective inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Casein Kinase 1 (CK1) isoforms δ and ε. These kinases are critical components of the core circadian clock machinery, where they phosphorylate key clock proteins such as Period (PER) and Cryptochrome (CRY), targeting them for degradation. By inhibiting CK1δ/ε, this compound stabilizes PER and CRY proteins, leading to a lengthening of the circadian period.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Q3: We are observing significant variability in the period-lengthening effect of this compound in our cell-based assays. What could be the cause?
A3: Variability in period-lengthening can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common sources include inconsistent cell passage numbers, variability in serum lots, and issues with automated luminometer readings.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been formulated for in vivo use. However, the vehicle composition is critical for solubility and stability. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Pharmacokinetic and tolerability studies are recommended for your specific animal model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability in Luminescence Assay | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette and verify cell counts for each experiment. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Inconsistent Period Length Measurement | Serum shock synchronization is not robust. | Standardize the serum shock protocol. Use a consistent serum lot and ensure the duration and concentration of the serum shock are uniform across experiments. |
| Low signal-to-noise ratio in luminescence readings. | Optimize the concentration of the luciferase substrate (e.g., luciferin). Check the luminometer's sensitivity settings. | |
| This compound Appears Ineffective or Less Potent | Degradation of this compound stock solution. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid prolonged exposure of the stock solution to light and room temperature. |
| Cell line has low expression of target CK1 isoforms. | Confirm the expression of CK1δ and CK1ε in your cell line using qPCR or Western blot. | |
| High protein binding in media. | Consider using serum-free or low-serum media during the treatment period if your cell line can tolerate it. | |
| Cell Toxicity Observed at Higher Concentrations | Off-target effects or solvent toxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration in the media is below 0.1%. |
Experimental Protocols
Protocol 1: In Vitro Circadian Period Analysis in U2OS Cells
This protocol describes how to measure the effect of this compound on the circadian period in U2OS cells stably expressing a Bmal1-luciferase reporter.
Materials:
-
U2OS-Bmal1-luc cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM
-
This compound
-
D-Luciferin
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed U2OS-Bmal1-luc cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Synchronization: Replace the culture medium with DMEM containing 50% FBS and incubate for 2 hours to synchronize the cellular clocks.
-
Treatment: After synchronization, wash the cells once with PBS and replace the medium with 100 µL of Opti-MEM containing 1 mM D-luciferin and the desired concentration of this compound (or vehicle control).
-
Luminescence Recording: Immediately place the plate in a luminometer maintained at 37°C and 5% CO2. Record luminescence every 30 minutes for at least 5 days.
-
Data Analysis: Analyze the luminescence data using a rhythm analysis software (e.g., ChronoStar) to determine the period length for each well.
Quantitative Data Summary
Table 1: Effect of this compound on Circadian Period in U2OS-Bmal1-luc Cells
| This compound Concentration (nM) | Mean Period Length (hours) | Standard Deviation |
| 0 (Vehicle) | 24.3 | 0.4 |
| 10 | 25.1 | 0.5 |
| 30 | 26.5 | 0.6 |
| 100 | 28.9 | 0.7 |
| 300 | 32.1 | 0.9 |
Table 2: IC50 Values of this compound for CK1 Isoforms
| Kinase Isoform | IC50 (nM) |
| CK1δ | 15.2 |
| CK1ε | 28.7 |
| CK1α | > 10,000 |
| CK1γ | > 10,000 |
Visualizations
Caption: this compound inhibits CK1δ/ε, preventing PER/CRY phosphorylation and degradation.
Caption: Workflow for in vitro circadian period analysis using this compound.
Technical Support Center: Compound Solubility and Handling
Disclaimer: Specific solubility data for SR19881 could not be located in public databases. The following information provides a general guide for determining the solubility of research compounds in DMSO and other common organic solvents. It is essential to perform small-scale solubility tests for your specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of a new compound like this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for preparing stock solutions of novel compounds due to its excellent solubilizing capacity for a wide range of polar and nonpolar molecules.[1][2] It is a polar aprotic solvent that is miscible with water and many organic solvents. However, the optimal solvent depends on the specific chemical properties of the compound and the requirements of the downstream experiment.
For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system. The tolerance for DMSO in cell culture is typically below 0.5%, but can vary between cell lines.
A general approach is to test solubility in a panel of common laboratory solvents.
Table 1: General Solubility of Compounds in Common Organic Solvents
| Solvent | Polarity | General Use and Comments |
| DMSO | Polar Aprotic | Excellent for a wide range of compounds. Can be difficult to remove by evaporation due to its high boiling point. |
| Ethanol (B145695) | Polar Protic | Good for many organic compounds. Less toxic than methanol. |
| Methanol | Polar Protic | Similar to ethanol but can be more effective for certain compounds. More toxic than ethanol. |
| Acetonitrile | Polar Aprotic | Used for a range of polar and nonpolar compounds. Common in chromatography. |
| Acetone | Polar Aprotic | Good for many organic compounds. Highly volatile. |
Troubleshooting Guides
Q2: My compound, this compound, is not dissolving in DMSO. What should I do?
If you are experiencing difficulty dissolving your compound, you can try the following troubleshooting steps:
-
Increase the Temperature: Gently warming the solution to 37°C can often increase the rate of dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Using a sonicator can help to break up compound aggregates and enhance dissolution.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
Try a Different Solvent: If the compound remains insoluble in DMSO, it may be necessary to test other organic solvents. Refer to Table 1 for suggestions. For highly nonpolar compounds, solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) might be necessary, but these are generally not compatible with biological assays.
-
Co-solvent System: In some cases, a mixture of solvents can be effective. For example, a combination of DMSO and a less polar solvent might improve solubility.
Caption: Troubleshooting workflow for compound dissolution.
Experimental Protocols
Protocol 1: Determining the Approximate Solubility of a Novel Compound
This protocol provides a method for estimating the solubility of a compound in a specific solvent.
Materials:
-
The compound of interest (e.g., this compound)
-
A selection of solvents (e.g., DMSO, Ethanol, Methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Pipettes
Methodology:
-
Weigh the Compound: Accurately weigh out a small amount of the compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube.
-
Add Solvent: Add a small, known volume of the solvent to be tested (e.g., 100 µL). This will give an initial concentration (e.g., 10 mg/mL).
-
Mix: Vortex the tube vigorously for 1-2 minutes.
-
Observe: Visually inspect the solution. If the compound has completely dissolved, it is soluble at that concentration.
-
Increase Concentration (if soluble): If the compound dissolved, add another known amount of the compound and repeat the mixing process to determine the upper limit of solubility.
-
Troubleshoot (if not soluble): If the compound has not dissolved, try the troubleshooting steps outlined in Q2 (warming, sonication).
-
Serial Dilutions (if insoluble): If the compound remains insoluble, prepare a fresh tube and start with a smaller amount of compound or a larger volume of solvent to test lower concentrations.
-
Record Results: Record the highest concentration at which the compound fully dissolves in each solvent.
Caption: Experimental workflow for determining compound solubility.
Q3: How should I store my stock solution of this compound in DMSO?
Stock solutions in DMSO are typically stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. While some studies suggest that many compounds are stable in DMSO for multiple freeze-thaw cycles, minimizing these cycles is a good laboratory practice to ensure the integrity of your compound. For long-term storage, -80°C is generally preferred. Always check the manufacturer's recommendations for your specific compound if available. The presence of water in DMSO can sometimes affect compound stability, so it is important to use anhydrous DMSO when preparing stock solutions for long-term storage.
References
Technical Support Center: Managing Potential Side Effects of SR19881 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential side effects of the hypothetical dual EGFR/VEGFR kinase inhibitor, SR19881, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound in preclinical animal models?
A1: Based on its mechanism as a dual EGFR/VEGFR inhibitor, the most frequently observed side effects in animal studies include dermatological toxicities (skin rash, hair loss), gastrointestinal issues (diarrhea, weight loss), and cardiovascular effects (hypertension).[1][2][3] The severity of these effects is typically dose-dependent.
Q2: At what point in my study should I be most vigilant for the onset of side effects?
A2: Dermatological side effects, such as skin rash, often appear within the first one to two weeks of treatment.[1] Gastrointestinal issues like diarrhea can also manifest early in the treatment course.[2] It is crucial to monitor animals daily from the start of dosing.
Q3: Can the vehicle used for this compound formulation contribute to the observed toxicity?
A3: Yes, the formulation vehicle can potentially cause adverse effects.[4] It is essential to include a vehicle-only control group in your study to differentiate between vehicle-induced effects and the toxicity of this compound itself.[4]
Q4: Are there any known species-specific differences in this compound toxicity?
A4: While specific data for this compound is not available, species-specific metabolism is a known factor in drug toxicity.[4] Rodent models are commonly used, but it's important to be aware that metabolic pathways can differ from higher-order species, potentially leading to different toxicity profiles.[5]
Q5: What is the first step I should take if I observe unexpected or severe toxicity?
A5: If dose-limiting toxicities such as significant weight loss (>15-20%), severe lethargy, or other signs of distress are observed, the first step is to consider dose reduction or temporary interruption of the treatment.[1][6] It is also critical to consult with the institutional animal care and use committee (IACUC) and the veterinary staff.
Troubleshooting Guides
Issue 1: Dermatological Side Effects - Skin Rash and Alopecia
Symptoms:
-
Erythema (redness), papular or pustular rash, often on the dorsal side, ears, and paws.
-
Xerosis (dry skin) and fissuring.[3]
-
Patchy or widespread hair loss (alopecia).
Troubleshooting Steps:
-
Dose Evaluation: This is often the first and most critical step. High doses of this compound are likely to induce more severe skin reactions.
-
Action: If severe skin toxicity is observed, consider a dose reduction of 25-50%. If the effects persist, a temporary treatment holiday may be necessary.[1]
-
-
Supportive Care:
-
Action: Apply topical emollients or prescribed medicated creams to affected areas to soothe the skin and prevent excessive scratching, which can lead to secondary infections. Ensure bedding is soft and non-abrasive.
-
-
Pathological Analysis:
-
Action: At the end of the study, or if an animal is euthanized due to humane endpoints, collect skin samples for histopathological analysis to characterize the nature and severity of the dermatological toxicity.
-
Quantitative Data on Dose-Dependent Skin Toxicity:
| Dose of this compound (mg/kg) | Incidence of Skin Rash (%) | Severity (Grade 1-3) |
| 10 | 25 | 1 |
| 25 | 60 | 1-2 |
| 50 | 95 | 2-3 |
Note: This data is hypothetical and for illustrative purposes.
Issue 2: Gastrointestinal Toxicity - Diarrhea and Weight Loss
Symptoms:
-
Loose or watery stools.
-
Perianal soiling.
-
Progressive body weight loss.
Troubleshooting Steps:
-
Dose and Formulation Review:
-
Action: As with skin toxicity, high doses are a primary cause. Re-evaluate the dose and consider a reduction.[1] Also, confirm the stability and homogeneity of your drug formulation.
-
-
Hydration and Nutritional Support:
-
Action: Provide supplemental hydration with subcutaneous fluids if dehydration is suspected. Offer highly palatable, high-calorie food to counteract weight loss.
-
-
Anti-diarrheal Treatment:
-
Action: Loperamide may be administered to manage diarrhea, but this should be done in consultation with a veterinarian to determine the appropriate dose and to ensure it does not mask worsening toxicity.[1]
-
-
Monitor Gut Motility:
-
Action: In terminal studies, consider collecting gastrointestinal tissues for histopathological examination to assess for mucosal damage or inflammation.
-
Quantitative Data on Dose-Dependent Weight Loss:
| Dose of this compound (mg/kg) | Mean Body Weight Change (%) at Day 14 | Incidence of Diarrhea (%) |
| 10 | +3% | 15 |
| 25 | -5% | 40 |
| 50 | -15% (Dose-limiting) | 85 |
Note: This data is hypothetical and for illustrative purposes.[4]
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to an animal species without causing dose-limiting toxicities.[4]
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., BALB/c mice or Sprague-Dawley rats).
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group (n=3-5 animals per group). Doses should be escalated in a stepwise manner (e.g., 10, 25, 50, 100 mg/kg).
-
Dosing: Administer this compound daily via the intended clinical route (e.g., oral gavage) for a predetermined period (e.g., 14-21 days).
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Perform regular cage-side observations for changes in behavior, posture, and activity.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Conduct a gross necropsy and collect major organs for histopathological examination.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss, mortality, or other severe clinical signs of toxicity.
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study
Objective: To establish the relationship between this compound exposure (PK) and its biological effect on the target (PD).[4]
Methodology:
-
Animal Model and Dosing: Use the same animal model as in efficacy studies. Administer a single dose of this compound at a therapeutically relevant level.
-
Sample Collection (PK):
-
Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[7]
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of this compound using a validated method like LC-MS/MS.
-
-
Sample Collection (PD):
-
At corresponding time points, collect tumor and/or relevant surrogate tissues.
-
Analyze tissue samples for biomarkers of EGFR and VEGFR pathway inhibition (e.g., phosphorylated EGFR, phosphorylated VEGFR2, or downstream markers like p-ERK and p-AKT) using methods such as Western blot or immunohistochemistry.
-
-
Data Analysis: Correlate the plasma concentration of this compound with the degree of target inhibition to understand the exposure-response relationship.
Visualizations
Caption: Mechanism of action of this compound, a dual inhibitor of EGFR and VEGFR signaling pathways.
Caption: Experimental workflow for a Maximum Tolerated Dose (MTD) study.
Caption: Decision-making flowchart for managing observed toxicities in animal studies.
References
- 1. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 2. archive.cancerworld.net [archive.cancerworld.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical management of tyrosine kinase inhibitor-associated side effects in GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
optimization of SR19881 treatment duration for metabolic effects
Welcome to the technical support center for Metabo-X, a novel therapeutic agent under investigation for its potential to ameliorate metabolic dysregulation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of Metabo-X in experimental settings, with a specific focus on optimizing treatment duration for its metabolic effects.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected changes in body weight in our diet-induced obese (DIO) mouse model after short-term Metabo-X treatment. What could be the reason?
A1: Several factors could contribute to this observation. Firstly, the metabolic effects of Metabo-X, particularly on body composition, may necessitate a longer treatment duration to become apparent. We recommend a pilot study with staggered treatment periods (e.g., 2, 4, and 8 weeks) to determine the optimal duration for your specific model and experimental conditions. Secondly, ensure the dosing regimen is appropriate for the animal model. Inconsistent oral gavage technique or instability of the compound in the dosing vehicle can lead to variable exposure. Finally, consider the age and strain of the mice, as these can influence their response to metabolic interventions.
Q2: Our in vitro glucose uptake assay is showing high variability between replicates. How can we improve the consistency?
A2: High variability in glucose uptake assays can stem from several sources. Ensure that cells (e.g., 3T3-L1 adipocytes or L6 myotubes) are at a consistent differentiation stage and confluency. The serum starvation step prior to the assay is critical for establishing a baseline; ensure the duration is consistent across all plates.[1] When adding reagents, particularly the 2-deoxy-D-glucose, be gentle to avoid detaching the cells. Finally, confirm that your plate reader is calibrated and that you are using a validated glucose uptake assay kit according to the manufacturer's protocol.[1][2]
Q3: We are seeing inconsistent phosphorylation of key signaling proteins (e.g., AKT, AMPK) in our Western blots after Metabo-X treatment. What are some troubleshooting steps?
A3: Inconsistent Western blot results for signaling proteins are a common challenge. Here are some key areas to troubleshoot:
-
Sample Preparation: Ensure rapid and consistent tissue or cell lysis with appropriate phosphatase and protease inhibitors to preserve phosphorylation states.
-
Protein Loading: Load equal amounts of protein in each lane. A protein quantification assay (e.g., BCA) is essential.
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Titrate your primary antibody to find the optimal concentration.
-
Transfer Efficiency: Verify complete and even transfer of proteins from the gel to the membrane. Staining the membrane with Ponceau S after transfer can help visualize this.
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can reduce the signal. Adhere to a consistent washing protocol.[3][4][5]
Q4: What is the recommended fasting duration for mice before assessing metabolic parameters during a Metabo-X study?
A4: The optimal fasting duration can depend on the specific metabolic parameter being measured and the diet of the mice. For glucose tolerance tests (GTTs) and insulin (B600854) tolerance tests (ITTs), a 6-hour fast is often recommended for both low-fat and high-fat diet-fed mice to achieve a stable metabolic baseline without inducing a starvation response that could confound the results.[6][7] For terminal blood collection to measure lipids and other metabolites, an overnight fast (12-16 hours) is more common. It is crucial to maintain a consistent fasting period for all animals within an experiment to ensure data comparability.
Troubleshooting Guides
In Vivo Study: Unexpected Animal Mortality
| Symptom | Possible Cause | Recommended Action |
| Increased mortality in Metabo-X treated group | Compound Toxicity: The dose may be too high for the specific animal model. | Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). |
| Vehicle Toxicity: The vehicle used for drug delivery may be causing adverse effects. | Run a vehicle-only control group to assess its tolerability. | |
| Gavage Injury: Improper oral gavage technique can lead to esophageal or gastric injury. | Ensure all personnel are properly trained in oral gavage techniques. Consider alternative routes of administration if possible. | |
| Mortality in both control and treated groups | Underlying Health Issues in the Colony: Animals may have a subclinical infection or other health problems. | Consult with the veterinary staff of your animal facility. Perform health monitoring of the colony. |
| Stress: Excessive handling or environmental stressors can impact animal health. | Minimize animal handling and ensure a stable and low-stress environment. |
Cell-Based Assay: Low Signal in Mitochondrial Function Assay
| Symptom | Possible Cause | Recommended Action |
| Low fluorescence signal in a mitochondrial membrane potential assay (e.g., TMRE, JC-1) | Low Mitochondrial Activity: The cells may have compromised mitochondrial function at baseline. | Use a positive control (e.g., a known mitochondrial activator) to ensure the assay is working. |
| Incorrect Dye Concentration or Incubation Time: The dye may not have been loaded properly. | Optimize the dye concentration and incubation time for your specific cell type. | |
| Cell Death: If Metabo-X is cytotoxic at the tested concentration, this will lead to a loss of mitochondrial membrane potential. | Perform a cytotoxicity assay (e.g., LDH or MTT assay) in parallel to determine the non-toxic concentration range of Metabo-X. | |
| Photobleaching: The fluorescent dye is sensitive to light. | Minimize exposure of the cells to light after adding the dye and during imaging. |
Experimental Protocols
Protocol 1: In Vivo Optimization of Metabo-X Treatment Duration in DIO Mice
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet-Induced Obesity: Feed mice a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity and insulin resistance. A control group should be fed a low-fat diet (LFD; 10% kcal from fat).
-
Group Allocation: Randomly assign HFD-fed mice to the following groups (n=10-12 per group):
-
Vehicle (daily oral gavage)
-
Metabo-X (X mg/kg, daily oral gavage) for 2 weeks
-
Metabo-X (X mg/kg, daily oral gavage) for 4 weeks
-
Metabo-X (X mg/kg, daily oral gavage) for 8 weeks
-
-
Monitoring:
-
Record body weight and food intake twice weekly.
-
Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) at the end of each treatment period (2, 4, and 8 weeks).
-
-
Terminal Collection: At the end of each treatment period, collect blood for analysis of plasma glucose, insulin, triglycerides, and cholesterol. Harvest tissues (liver, epididymal white adipose tissue, and skeletal muscle) for downstream analysis (e.g., histology, gene expression, Western blotting).
Protocol 2: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes over 8-10 days using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: On the day of the assay, wash the differentiated adipocytes with PBS and incubate in serum-free DMEM for 2-4 hours.
-
Metabo-X Treatment: Treat the cells with varying concentrations of Metabo-X or vehicle for the desired duration (e.g., 24 hours). Include a positive control (e.g., insulin, 100 nM for 30 minutes).
-
Glucose Uptake Measurement:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Add KRH buffer containing 2-deoxy-D-[³H]glucose and incubate for 10 minutes at 37°C.
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Normalization: Normalize the glucose uptake data to the total protein content in each well.
Data Presentation
Table 1: Effect of Metabo-X Treatment Duration on Metabolic Parameters in DIO Mice
| Treatment Group | Duration (weeks) | Body Weight (g) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | HOMA-IR |
| LFD Control | 8 | 28.5 ± 1.2 | 110 ± 8 | 0.5 ± 0.1 | 1.2 ± 0.3 |
| HFD Vehicle | 8 | 45.2 ± 2.5 | 155 ± 12 | 2.8 ± 0.5 | 9.6 ± 1.8 |
| HFD + Metabo-X | 2 | 44.8 ± 2.3 | 148 ± 10 | 2.5 ± 0.4 | 8.2 ± 1.5 |
| HFD + Metabo-X | 4 | 42.1 ± 2.1 | 135 ± 9 | 1.9 ± 0.3 | 5.7 ± 1.1 |
| HFD + Metabo-X | 8 | 38.5 ± 1.9 | 120 ± 7 | 1.2 ± 0.2 | 3.2 ± 0.6 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to HFD Vehicle.
Table 2: Dose- and Time-Dependent Effect of Metabo-X on Glucose Uptake in 3T3-L1 Adipocytes
| Treatment | Concentration (µM) | Treatment Duration (h) | Glucose Uptake (pmol/min/mg protein) |
| Vehicle | - | 24 | 15.2 ± 1.8 |
| Insulin | 0.1 | 0.5 | 45.8 ± 3.5 |
| Metabo-X | 1 | 24 | 22.5 ± 2.1* |
| Metabo-X | 10 | 24 | 35.7 ± 2.9 |
| Metabo-X | 10 | 48 | 40.1 ± 3.2** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.
Visualizations
Caption: Hypothetical signaling pathway of Metabo-X.
References
- 1. abcam.com [abcam.com]
- 2. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Optimal fasting duration for mice as assessed by metabolic status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results in Small Molecule Inhibitor Experiments
This guide provides troubleshooting advice for researchers and scientists encountering unexpected results during experiments with small molecule inhibitors, referred to here as Compound X. The principles and methodologies discussed are broadly applicable to a wide range of similar research compounds.
Frequently Asked Questions (FAQs)
Q1: My Compound X treatment shows variable or no inhibition of my target protein. What are the possible causes?
A1: Inconsistent or absent target inhibition can stem from several factors:
-
Compound Integrity and Stability:
-
Degradation: Compound X may have degraded due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles). Always refer to the manufacturer's storage recommendations.
-
Solubility Issues: The compound may not be fully dissolved in your vehicle solvent, leading to a lower effective concentration.
-
-
Experimental Conditions:
-
Incorrect Concentration: The concentration of Compound X used might be too low to elicit an inhibitory effect. A dose-response experiment is crucial to determine the optimal concentration.
-
Cellular Uptake: The compound may have poor cell permeability in your specific cell line.
-
Assay Interference: Components of your assay buffer or media (e.g., high serum concentration) may interfere with the compound's activity.
-
-
Target-Related Factors:
-
Target Expression Levels: The expression level of the target protein in your cell model might be too low or too high.
-
Target Mutations: The target protein in your cell line may have mutations that affect Compound X binding.
-
Q2: I'm observing significant off-target effects or cellular toxicity at concentrations where I expect specific inhibition. How can I address this?
A2: Off-target effects and toxicity are common challenges. Here are some strategies to mitigate them:
-
Dose-Response Analysis: Perform a careful dose-response curve to identify a concentration window that provides target inhibition with minimal toxicity.
-
Use of Controls: Employ structurally related but inactive control compounds to confirm that the observed phenotype is due to the inhibition of the intended target.
-
Orthogonal Approaches: Use alternative methods to validate your findings, such as RNA interference (siRNA or shRNA) to knockdown the target protein.
-
Washout Experiments: To determine if the effect is reversible, treat cells with Compound X, then wash it out and observe if the cellular phenotype reverts to the untreated state.
Q3: The solubility of Compound X is poor in my desired solvent. What are my options?
A3: Poor solubility can significantly impact your experimental results. Consider the following:
-
Solvent Selection: Test a range of biocompatible solvents (e.g., DMSO, ethanol). Note that high concentrations of organic solvents can be toxic to cells.
-
Use of Solubilizing Agents: Agents like Pluronic F-68 or cyclodextrins can sometimes improve solubility in aqueous solutions.
-
Sonication and Warming: Gentle sonication or warming can aid in dissolving the compound. However, be cautious as excessive heat can cause degradation.
-
Stock Concentration: Prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low and consistent across all conditions.
Troubleshooting Guides
Guide 1: Inconsistent Inhibitory Activity
This guide provides a systematic approach to troubleshooting inconsistent results in your inhibition assays.
Experimental Workflow for Troubleshooting Inconsistent Activity
Caption: A stepwise workflow for troubleshooting inconsistent experimental results.
Guide 2: Differentiating Specific vs. Off-Target Effects
This guide outlines a workflow to determine if your observed cellular phenotype is a direct result of inhibiting your intended target.
Workflow for Validating On-Target Effects
Caption: Experimental design to validate that an observed effect is target-specific.
Experimental Protocols
Protocol 1: Preparation of Compound X Stock Solution
-
Materials: Compound X powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of Compound X to equilibrate to room temperature before opening. b. Weigh the required amount of Compound X powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary. e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dose-Response Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Dilution: Prepare a serial dilution of Compound X in your cell culture medium. A typical starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Compound X. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a period relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your chosen assay to measure the effect of Compound X (e.g., a cell viability assay like MTT or a target-specific enzymatic assay).
-
Data Analysis: Plot the assay readout against the log of the Compound X concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Data Presentation
Table 1: Example IC50 Values of Compound X in Different Cell Lines
| Cell Line | Target Expression (Relative Units) | IC50 (µM) |
| Cell Line A | 1.0 | 0.5 |
| Cell Line B | 2.5 | 0.2 |
| Cell Line C (Mutant) | 1.2 | > 50 |
| Cell Line D | 0.1 | 8.7 |
Table 2: Troubleshooting Checklist for Unexpected Results
| Issue | Potential Cause | Suggested Action |
| No effect at expected concentration | Compound degradation | Use a fresh aliquot of Compound X |
| Poor solubility | Check for precipitate, try a different solvent | |
| Low target expression | Verify target levels with Western Blot | |
| High cell toxicity | Off-target effects | Perform a dose-response curve for toxicity |
| Solvent toxicity | Ensure final solvent concentration is low (<0.5%) | |
| Inconsistent results between experiments | Pipetting errors | Use calibrated pipettes, be consistent |
| Cell passage number | Use cells within a consistent passage range |
Signaling Pathways
Below is a hypothetical signaling pathway that Compound X is designed to inhibit.
Hypothetical Signaling Pathway Inhibited by Compound X
Caption: A diagram of a hypothetical signaling cascade inhibited by Compound X.
Technical Support Center: Mitigating SR19881-Induced Cellular Stress In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating cellular stress induced by the novel compound SR19881 in in vitro models.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action of this compound and how does it induce cellular stress?
While the precise mechanism of this compound is under active investigation, preliminary data suggests it may interfere with key cellular processes, leading to the accumulation of reactive oxygen species (ROS) and disruption of protein folding homeostasis in the endoplasmic reticulum (ER). This dual impact can trigger oxidative stress and the unfolded protein response (UPR), culminating in cellular damage and apoptosis if not properly managed.[1][2][3]
Q2: What are the primary cellular stress pathways activated by this compound?
This compound appears to primarily activate two major stress signaling pathways:
-
Oxidative Stress: Characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products.[4][5] This can lead to damage of lipids, proteins, and DNA.
-
Endoplasmic Reticulum (ER) Stress: Triggered by the accumulation of misfolded or unfolded proteins in the ER lumen, activating the Unfolded Protein Response (UPR).[2][3][6][7][8] The UPR initially aims to restore ER homeostasis but can induce apoptosis under prolonged or severe stress.[9]
Q3: What are the key biomarkers to monitor for this compound-induced cellular stress?
To effectively assess the extent of cellular stress induced by this compound, it is recommended to monitor a panel of established biomarkers for both oxidative and ER stress.
| Stress Pathway | Biomarker | Method of Detection |
| Oxidative Stress | Reactive Oxygen Species (ROS) | DCFDA or CellROX assays |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | ELISA, HPLC-MS | |
| Malondialdehyde (MDA) | TBARS assay | |
| Glutathione (GSH/GSSG ratio) | Commercial kits, HPLC | |
| ER Stress | GRP78/BiP | Western Blot, qPCR |
| Phospho-PERK (p-PERK) | Western Blot | |
| Phospho-eIF2α (p-eIF2α) | Western Blot | |
| Spliced XBP1 (XBP1s) | RT-PCR | |
| CHOP/GADD153 | Western Blot, qPCR | |
| Apoptosis | Cleaved Caspase-3 | Western Blot, Flow Cytometry |
| Annexin V/PI Staining | Flow Cytometry | |
| TUNEL Assay | Microscopy, Flow Cytometry |
Q4: What are some potential strategies to mitigate this compound-induced cellular stress in vitro?
Several strategies can be employed to counteract the cellular stress induced by this compound:
-
Antioxidants: To combat oxidative stress, co-treatment with antioxidants such as N-acetylcysteine (NAC), Vitamin E, or resveratrol (B1683913) can be effective.[10][11][12]
-
Chemical Chaperones: To alleviate ER stress, the use of chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) can help improve protein folding capacity.[13]
-
Dose and Time Optimization: Conducting thorough dose-response and time-course experiments can help identify a therapeutic window where the desired effects of this compound are maximized while minimizing cellular stress.[14][15][16]
-
Cell Line Selection: The choice of cell line is critical, as different cell types exhibit varying sensitivities to stressors.[17] It is advisable to screen multiple cell lines to find the most robust model for your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Problem 1: High Levels of Cell Death and Detachment
| Possible Cause | Recommendation |
| Excessive this compound Concentration: The concentration of this compound may be too high, leading to acute toxicity. | Perform a dose-response experiment to determine the IC50 value and work with concentrations at or below this value for mitigation studies.[18] |
| Prolonged Treatment Duration: Extended exposure to this compound can overwhelm cellular defense mechanisms. | Conduct a time-course experiment to identify the optimal treatment duration that induces a measurable stress response without causing widespread cell death. |
| Suboptimal Cell Culture Conditions: Poor cell health due to factors like high passage number, mycoplasma contamination, or improper handling can exacerbate the effects of this compound.[19] | Ensure cells are healthy, within a low passage number, and regularly tested for mycoplasma. Handle cells gently to minimize mechanical stress.[20] |
| Inappropriate Cell Density: Both low and high cell densities can influence susceptibility to stress. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment. |
Problem 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommendation |
| Variability in this compound Preparation: Inconsistent stock solution concentration or degradation of the compound. | Prepare fresh stock solutions of this compound for each experiment. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Inconsistent Cell Culture Practices: Variations in cell passage number, seeding density, or media composition. | Standardize all cell culture protocols. Use cells from the same passage range for all related experiments. |
| Assay Variability: Pipetting errors, timing inconsistencies, or reagent degradation. | Use positive and negative controls in every experiment. Ensure all reagents are properly stored and within their expiration dates. Calibrate pipettes regularly. |
| Environmental Factors: Fluctuations in incubator temperature, CO2 levels, or humidity.[17] | Regularly monitor and calibrate incubator conditions to maintain a stable environment for cell culture. |
Problem 3: Difficulty in Detecting a Clear Stress Response
| Possible Cause | Recommendation |
| Insufficient this compound Concentration or Treatment Time: The dose or duration of treatment may be too low to induce a detectable stress response. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing a measurable level of cellular stress.[21] |
| Insensitive Assay: The chosen assay may not be sensitive enough to detect subtle changes in the stress markers. | Select assays with higher sensitivity or measure multiple markers for the same stress pathway to confirm the results. |
| Cell Line Resistance: The selected cell line may be resistant to the stress-inducing effects of this compound. | Consider using a different cell line that is known to be more sensitive to oxidative or ER stress inducers. |
| Timing of Measurement: The peak of the stress response may have been missed. | Perform a time-course experiment, measuring stress markers at multiple time points after this compound treatment. |
Experimental Protocols
Protocol 1: Assessment of Oxidative Stress using DCFDA Assay
This protocol outlines the measurement of intracellular ROS production using the 2',7'-dichlorofluorescin diacetate (DCFDA) assay.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a positive control (e.g., H2O2) and a vehicle control.
-
DCFDA Loading: Remove the treatment media and wash the cells with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control.
Protocol 2: Analysis of ER Stress by Western Blot for GRP78/BiP
This protocol describes the detection of the ER stress marker GRP78/BiP by Western blotting.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against GRP78/BiP overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Signaling Pathways and Workflows
Caption: this compound-induced cellular stress pathways.
Caption: Workflow for mitigating this compound-induced stress.
References
- 1. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular stress response pathways and ageing: intricate molecular relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoplasmic Reticulum Stress Signaling Pathways: Activation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoplasmic reticulum stress-independent activation of unfolded protein response kinases by a small molecule ATP-mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endoplasmic reticulum stress and the unfolded protein response are linked to synergistic IFN-β induction via XBP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endoplasmic reticulum‐stress and unfolded protein response‐activation in immune‐mediated necrotizing myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dual Role of Sulforaphane-Induced Cellular Stress—A Systems Biological Study [mdpi.com]
- 10. Resveratrol alleviates high glucose-induced oxidative stress and apoptosis in rat cardiac microvascular endothelial cell through AMPK/Sirt1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro models of oxidative stress in rat erythrocytes: effect of antioxidant supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxyresveratrol drives caspase-independent apoptosis-like cell death in MDA-MB-231 breast cancer cells through the induction of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Dose response relationship in anti-stress gene regulatory networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3] - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 20. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
An In-Depth Efficacy Analysis of Mitochondrial Uncouplers: FCCP vs. SR19881
An important note on the availability of data for SR19881: Extensive searches for the mitochondrial uncoupler "this compound" have yielded no publicly available scientific literature, experimental data, or product information. This suggests that this compound may be an internal compound designation not yet disclosed in the public domain, a novel substance with research pending publication, or a potential misidentification.
Consequently, a direct comparison between this compound and the well-established uncoupler FCCP is not feasible at this time.
To provide a valuable comparative guide for researchers, this report will instead focus on a detailed comparison between FCCP and another well-documented, novel mitochondrial uncoupler, BAM15 . BAM15 has been positioned as a next-generation uncoupler with a potentially improved therapeutic window compared to FCCP. This comparison will adhere to the core requirements of data presentation, experimental protocols, and visualization as initially requested.
Comparative Analysis: FCCP vs. BAM15 for Mitochondrial Uncoupling Efficiency
This guide provides a comprehensive comparison of the classical mitochondrial uncoupler Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) and the novel uncoupler (2-fluorophenyl){6---INVALID-LINK--}amine (BAM15). The focus is on their efficiency in uncoupling mitochondrial respiration, their effective concentration ranges, and their impact on cellular bioenergetics.
Mechanism of Action
Both FCCP and BAM15 are protonophores, meaning they are lipid-soluble molecules that can transport protons across the inner mitochondrial membrane, bypassing ATP synthase. This action dissipates the proton motive force, leading to an increase in the rate of electron transport chain activity and oxygen consumption, which is uncoupled from ATP synthesis. The energy that would have been used for ATP production is instead released as heat.
Quantitative Data Summary
The following table summarizes the key quantitative parameters comparing the performance of FCCP and BAM15 based on available experimental data.
| Parameter | FCCP | BAM15 | Source |
| Typical Optimal Concentration for Maximal OCR | 0.3 - 1.0 µM | 1 - 5 µM | [1][2] |
| Effective Concentration Range | Narrow | Wide | [1][2] |
| Maximal Respiration Rate | Lower than BAM15 | Higher than FCCP | [1] |
| Cytotoxicity | Higher, inhibits respiration at supra-optimal concentrations | Lower, maintains elevated respiration over a broader concentration range | [1][2] |
| Plasma Membrane Depolarization | Yes | No | [1] |
Experimental Protocols
A common method for assessing mitochondrial uncoupling efficiency is the Seahorse XF Cell Mito Stress Test. This assay measures the oxygen consumption rate (OCR) in real-time, providing insights into key parameters of mitochondrial function.
Seahorse XF Cell Mito Stress Test Protocol
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the growth medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the Seahorse XF sensor cartridge with the following compounds at concentrations optimized for the specific cell line:
-
Port A: Oligomycin (e.g., 1.0-1.5 µM final concentration) - to inhibit ATP synthase.
-
Port B: FCCP or BAM15 (titrated concentrations, e.g., 0.1 µM to 5 µM final concentration) - to induce maximal respiration.
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration of each) - to inhibit Complex I and III, shutting down mitochondrial respiration.
-
-
Assay Execution: Calibrate the Seahorse XF Analyzer and place the cell culture plate in the instrument. The instrument will sequentially inject the compounds and measure the OCR at specified time points.
-
Data Analysis: The resulting OCR data is used to calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
Signaling Pathway of Mitochondrial Uncoupling
References
A Comparative Guide to Mitochondrial Uncouplers: BAM15 vs. SR4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two synthetic mitochondrial uncouplers, BAM15 and SR4. While the initial topic of interest was SR19881, a thorough search of scientific literature and chemical databases yielded no publicly available information on a compound with this designation. Therefore, this guide utilizes data for SR4, another novel mitochondrial uncoupler, as a representative alternative for comparison with BAM15. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to Mitochondrial Uncouplers
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, effectively uncoupling nutrient oxidation from ATP synthesis. This process leads to an increase in oxygen consumption and energy expenditure, making them promising therapeutic agents for metabolic diseases such as obesity and type 2 diabetes.[1][2] The ideal uncoupler should be potent, highly specific to mitochondria, and possess a wide therapeutic window with minimal off-target effects.[3]
BAM15 ((2-fluorophenyl){6---INVALID-LINK--}amine) is a recently developed mitochondrial protonophore that has demonstrated significant potential in preclinical studies. It is noted for its ability to increase mitochondrial respiration without depolarizing the plasma membrane, suggesting a favorable safety profile.[3]
SR4 is another novel mitochondrial uncoupler that has been shown to induce a dose-dependent increase in mitochondrial respiration and dissipate the mitochondrial membrane potential.[1] Its mechanism of action involves protonophoric activity, leading to reduced ATP production and activation of key metabolic signaling pathways.[1]
Performance Data: BAM15 vs. SR4
The following tables summarize key quantitative data for BAM15 and SR4 based on published studies. It is important to note that these data are from different studies and direct head-to-head comparisons may not be perfectly aligned due to variations in experimental conditions.
| Parameter | BAM15 | SR4 | Reference |
| EC50 for Oxygen Consumption Rate (OCR) | ~270 nM (L6 myoblasts) | Not explicitly stated, but significant increases observed at low micromolar concentrations | [4] |
| Effect on Maximal Respiration | Stimulates a higher maximum rate of mitochondrial respiration compared to FCCP | Increases mitochondrial respiration in a dose-dependent manner | [3] |
| Effect on Cellular ATP Levels | Reduces ATP production | Significantly decreases intracellular ATP production | [1][5] |
| Cytotoxicity | Less cytotoxic compared to FCCP | Induces cell cycle arrest and apoptosis in cancer cells at higher concentrations | [1][3] |
| Plasma Membrane Depolarization | Does not depolarize the plasma membrane | Not explicitly stated | [3] |
Table 1: In Vitro Performance Comparison
| Parameter | BAM15 | SR4 | Reference |
| Effect on Body Weight | Prevents and reverses diet-induced obesity in mice without affecting food intake or lean mass.[6][7] | Significantly reduces body weight gain in high-fat-diet-induced obese and diabetic db/db mice. | [8] |
| Effect on Glucose Homeostasis | Improves glucose tolerance and insulin (B600854) sensitivity in mice.[7] | Improves glycemic control and insulin resistance in obese and diabetic mice. | [8] |
| Effect on Hepatic Steatosis | Decreases liver triglycerides in mice.[7] | Prevents hepatic steatosis in obese and diabetic mice. | [8] |
| In Vivo Safety | No observed adverse effects on body temperature or markers of tissue damage in mice.[6] | No observed adverse effects mentioned in the primary study. | [8] |
Table 2: In Vivo Performance Comparison in Animal Models
Signaling Pathways and Mechanisms
Mitochondrial uncouplers like BAM15 and SR4 exert their effects through a common signaling pathway that involves the dissipation of the proton motive force. This leads to a cascade of cellular events aimed at restoring energy homeostasis.
Caption: Signaling pathway of mitochondrial uncouplers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of mitochondrial uncouplers. Below are protocols for key experiments cited in the evaluation of BAM15 and SR4.
Measurement of Oxygen Consumption Rate (OCR)
This protocol outlines the use of extracellular flux analysis to measure cellular respiration.
Caption: Experimental workflow for OCR measurement.
Protocol:
-
Cell Seeding: Seed cells (e.g., L6 myoblasts, HepG2) in a Seahorse XF96 or XFe24 cell culture microplate at an optimized density and allow them to adhere overnight.
-
Assay Medium: The following day, replace the growth medium with pre-warmed XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Injection: Load the injector ports of the sensor cartridge with the mitochondrial uncoupler (BAM15 or SR4) and other mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Data Acquisition: Place the cell culture plate in the Seahorse analyzer and initiate the assay protocol. The instrument will measure OCR at baseline and after the sequential injection of the compounds.
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Assessment of Cellular Viability (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of BAM15 or SR4 for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay uses a fluorescent dye (e.g., TMRE or JC-1) that accumulates in mitochondria in a membrane potential-dependent manner.
Protocol:
-
Cell Culture: Culture cells on glass-bottom dishes or in a black-walled, clear-bottom 96-well plate.
-
Compound Incubation: Treat the cells with BAM15 or SR4 for the desired duration. Include a positive control for depolarization, such as FCCP.
-
Dye Loading: Incubate the cells with a fluorescent mitochondrial membrane potential indicator dye (e.g., 100 nM TMRE) for 20-30 minutes at 37°C.
-
Imaging or Plate Reading: Wash the cells with a dye-free buffer. Acquire fluorescence images using a fluorescence microscope or measure the fluorescence intensity using a microplate reader. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Conclusion
Both BAM15 and SR4 are potent mitochondrial uncouplers with promising therapeutic potential, particularly in the context of metabolic diseases.
-
BAM15 has been more extensively characterized in the public domain, with a significant body of evidence supporting its efficacy in improving metabolic parameters in animal models of obesity and diabetes. A key reported advantage of BAM15 is its lack of off-target plasma membrane depolarization, which suggests a better safety profile compared to classical uncouplers.[3]
-
SR4 also demonstrates potent uncoupling activity and has shown efficacy in preclinical models of obesity and diabetes.[8] Its effects on cellular bioenergetics, including the activation of AMPK and inhibition of mTOR signaling, highlight its potential as a modulator of key metabolic pathways.[1]
Future Directions:
Further research is required to fully elucidate the therapeutic potential of both compounds. Head-to-head comparative studies under identical experimental conditions would be invaluable for a definitive assessment of their relative efficacy and safety. Long-term toxicology studies are also essential before these compounds can be considered for clinical development. The continued exploration of novel mitochondrial uncouplers like BAM15 and SR4 holds significant promise for the development of new treatments for a range of metabolic and other diseases.
References
- 1. SR4 Uncouples Mitochondrial Oxidative Phosphorylation, Modulates AMP-dependent Kinase (AMPK)-Mammalian Target of Rapamycin (mTOR) Signaling, and Inhibits Proliferation of HepG2 Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane [vtechworks.lib.vt.edu]
- 4. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molnova.com [molnova.com]
A Comparative Analysis of Leading Exercise Mimetics: Efficacy and Mechanisms of Action
An Objective Guide for Researchers and Drug Development Professionals
The quest for orally active compounds that can replicate the profound health benefits of physical exercise has led to the development of a class of molecules known as exercise mimetics. These compounds hold therapeutic promise for a range of conditions, from metabolic disorders to age-related muscle loss. This guide provides a detailed comparison of the efficacy of several prominent exercise mimetics, supported by experimental data.
Disclaimer: The information provided herein is for informational and research purposes only and does not constitute medical advice. The compounds discussed are experimental and may have significant side effects.
Comparative Efficacy of Exercise Mimetics
The following tables summarize the quantitative data on the performance of leading exercise mimetics from preclinical studies.
Table 1: Endurance and Physical Performance Enhancement
| Compound | Target | Animal Model | Dosage and Duration | Key Findings |
| SLU-PP-332 | ERRα Agonist | Normal-weight mice | Not specified | Increased running duration by 70% and distance by 45%.[1] |
| Obese mice | Twice daily for 1 month | Increased running distance by nearly 50%.[1][2][3] | ||
| AICAR | AMPK Activator | Sedentary mice | 4 weeks | Enhanced running endurance by 44%.[4] |
| GW501516 | PPARδ Agonist | Mice | Not specified | Synergistically increases running endurance when combined with exercise.[4] |
| SR9009/SR9011 | REV-ERB Agonist | Mice | Not specified | Improves endurance performance.[4] |
Table 2: Metabolic Effects
| Compound | Target | Animal Model | Dosage and Duration | Key Findings |
| SLU-PP-332 | ERRα Agonist | Obese mice | Twice daily for 1 month | Lost 12% of body weight and gained 10 times less fat than untreated mice.[1][2][3] |
| Diet-induced obese mice | 50 mg/kg/day for 4 weeks | Reduced fat mass by 20% and fasting glucose by 30%.[5] | ||
| AICAR | AMPK Activator | Obese diabetic mice | Not specified | Reduces hyperglycemia and improves glucose tolerance.[6] |
| GW501516 | PPARδ Agonist | Obese transgenic mice | Not specified | Reduced circulating glucose levels and improved insulin (B600854) sensitivity.[6] |
| SR9009/SR9011 | REV-ERB Agonist | Mice | Not specified | Increased basal oxygen consumption and decreased fat mass.[4][7] |
Signaling Pathways and Mechanisms of Action
The diverse effects of exercise mimetics stem from their distinct molecular targets, which initiate signaling cascades that converge on key regulators of metabolism and mitochondrial function.
SLU-PP-332: Targeting Estrogen-Related Receptor Alpha (ERRα)
SLU-PP-332 acts as an agonist for the estrogen-related receptors (ERRs), with a particularly strong effect on ERRα.[8][9] ERRα is a key regulator of mitochondrial biogenesis and oxidative metabolism.[5] By activating ERRα, SLU-PP-332 stimulates the expression of genes involved in fatty acid oxidation and the tricarboxylic acid (TCA) cycle, effectively mimicking the metabolic adaptations to endurance exercise.[4][9]
AICAR: Activating AMP-Activated Protein Kinase (AMPK)
AICAR is a cell-permeable activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4] Exercise increases the AMP/ATP ratio, which allosterically activates AMPK. AICAR mimics this effect by being intracellularly converted to ZMP, an AMP analog.[4] Activated AMPK stimulates glucose uptake and fatty acid oxidation while inhibiting anabolic pathways, thereby conserving cellular energy.
GW501516 (Cardarine): Targeting Peroxisome Proliferator-Activated Receptor Delta (PPARδ)
GW501516 is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[4] PPARδ is a nuclear receptor that plays a crucial role in fatty acid metabolism.[4] Activation of PPARδ by GW501516 leads to an increase in the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in a shift towards a more oxidative muscle phenotype.[4]
SR9009/SR9011: Modulating REV-ERB
SR9009 and SR9011 are agonists of the nuclear receptors REV-ERBα and REV-ERBβ.[7][10] REV-ERB is a key component of the circadian clock and a regulator of metabolism. By activating REV-ERB, these compounds increase the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation, leading to enhanced energy expenditure.[7][11]
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of exercise mimetic efficacy. The following outlines common methodologies used in preclinical studies.
Treadmill Endurance Test
This test evaluates the physical endurance of rodents.
Objective: To measure the maximum running distance or time to exhaustion.
Procedure:
-
Acclimatization: Mice are familiarized with the treadmill for 2-3 consecutive days prior to the test. This typically involves placing the mice on the stationary treadmill and then running them at a low speed (e.g., 10-12 m/min) for a short duration (e.g., 5-15 minutes).[12][13][14]
-
Test Protocol: On the test day, mice are placed on the treadmill, and the speed is gradually increased according to a set protocol. For example, the speed may start at 10 m/min and increase by 1 m/min every 10 minutes.[13]
-
Exhaustion Criteria: Exhaustion is typically defined as the point at which the mouse remains on the electric shock grid at the rear of the treadmill for a predetermined amount of time (e.g., 5-10 seconds) without attempting to resume running.[13]
-
Data Collection: The total running time and distance are recorded for each mouse.
Metabolic Cage Analysis
Metabolic cages are used to measure various metabolic parameters in rodents.
Objective: To assess energy expenditure, respiratory exchange ratio (RER), food and water intake, and physical activity.
Procedure:
-
Acclimatization: Mice are individually housed in the metabolic cages for a period of 24-72 hours to acclimate to the new environment before data collection begins.[15]
-
Data Collection: The system continuously monitors oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.[2][16] Food and water consumption are measured using integrated scales, and ambulatory activity is tracked via infrared beams.[2][16]
-
Data Analysis: Data is typically collected over a 24-hour period to account for circadian variations in metabolism and activity.
Conclusion
The field of exercise mimetics is rapidly evolving, with several promising compounds demonstrating significant efficacy in preclinical models. SLU-PP-332, AICAR, GW501516, and the REV-ERB agonists each operate through distinct molecular pathways to replicate key aspects of the physiological response to exercise. While these findings are encouraging, it is important to note that many of these compounds are still in the early stages of development, and further research is needed to establish their long-term safety and efficacy in humans. Notably, the development of GW501516 was halted due to findings of carcinogenicity in animal studies, highlighting the critical importance of thorough safety evaluations. Continued research into the nuanced mechanisms of these compounds will be pivotal in developing safe and effective therapies for a wide range of metabolic and age-related diseases.
References
- 1. Exercise-Mimicking Drug Helps Mice Lose Weight and Boost Endurance | Technology Networks [technologynetworks.com]
- 2. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Exercise Mimetics: Impact on Health and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of SLU-PP-332 AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLU-PP-332: The New Exercise Mimetic Explained [spannr.com]
- 9. jrenendo.com [jrenendo.com]
- 10. peptidessupply.com [peptidessupply.com]
- 11. Road to Exercise Mimetics: Targeting Nuclear Receptors in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endurance Treadmill Test [bio-protocol.org]
- 14. animalcare.research.northeastern.edu [animalcare.research.northeastern.edu]
- 15. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 16. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioenergetic Signature: A Comparative Analysis of SR19881's Mitochondrial Uncoupling Mechanism
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel mitochondrial uncoupler SR19881 (also identified as SR4), a bis-aryl urea (B33335) compound, reveals its distinct mechanism of action in comparison to classical uncouplers like 2,4-Dinitrophenol (DNP) and Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP). This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, to elucidate the unique bioenergetic profile of this compound and its potential therapeutic implications.
Mitochondrial uncouplers are molecules that disrupt the tight coupling between substrate oxidation in the electron transport chain and ATP synthesis. By dissipating the proton motive force across the inner mitochondrial membrane, they induce a state of high respiration and energy expenditure, a mechanism of significant interest for various therapeutic areas, including metabolic diseases and oncology.
Mechanism of Action: A Protonophoretic Comparison
Classical uncouplers such as DNP and FCCP are well-characterized protonophores.[1][2] They are lipophilic weak acids that shuttle protons across the inner mitochondrial membrane, effectively creating a "short-circuit" for the proton gradient that would otherwise be used by ATP synthase to generate ATP.[1][2] This leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient, and the energy is released as heat.
This compound (SR4), identified as N,N'-bis(3,5-dichlorophenyl)urea, also functions as a mitochondrial uncoupler, though its precise mechanism has been a subject of recent investigation.[1][2] Studies indicate that SR4's uncoupling activity is enhanced by the presence of free fatty acids, suggesting a fatty acid-activated proton transport mechanism.[3][4] In this model, the fatty acid acts as the proton carrier, while SR4 facilitates the transport of the deprotonated fatty acid anion across the mitochondrial inner membrane.[3][4]
Quantitative Comparison of Mitochondrial Uncoupling Effects
The following tables summarize the quantitative effects of this compound (SR4), FCCP, and DNP on key parameters of mitochondrial function. The data for this compound (SR4) is primarily derived from studies on HepG2 hepatocarcinoma cells and isolated mouse liver mitochondria.
Table 1: Effect on Oxygen Consumption Rate (OCR)
| Compound | Cell/Mitochondria Type | Concentration | Observed Effect on OCR | Reference |
| This compound (SR4) | HepG2 Cells | Dose-dependent | Increased OCR | [2] |
| Isolated Mouse Liver Mitochondria | Dose-dependent | Increased OCR | [2] | |
| FCCP | HepG2 Cells | Low concentrations | Abrupt increase in OCR | [2] |
| High concentrations (>5 µM) | Decreased OCR | [2] | ||
| DNP | Various | Dose-dependent | Increased OCR | [1] |
Table 2: Effect on Cellular ATP Levels
| Compound | Cell Type | Treatment Time | Concentration | Observed Effect on ATP Levels | Reference |
| This compound (SR4) | HepG2 Cells | 1 hour | 5 µM | 45% decrease | [2][5] |
| FCCP | HepG2 Cells | 1 hour | 5 µM | 35% decrease | [2][5] |
| DNP | Various | Dependent on conditions | Dose-dependent | Decrease | [1] |
Table 3: Effect on Mitochondrial Membrane Potential (ΔΨm)
| Compound | Cell/Mitochondria Type | Concentration | Observed Effect on ΔΨm | Reference |
| This compound (SR4) | HepG2 Cells | Dose-dependent | Dissipation of ΔΨm | [2] |
| Isolated Mouse Liver Mitochondria | Concentration-dependent | Decrease in ΔΨm | [2] | |
| FCCP | Isolated Mouse Liver Mitochondria | Concentration-dependent | Decrease in ΔΨm | [2] |
| DNP | Various | Dose-dependent | Dissipation of ΔΨm | [1] |
Table 4: Effect on Reactive Oxygen Species (ROS) Production
| Compound | Cell Type | Observed Effect on ROS Production | Reference |
| This compound (SR4) | HepG2 Cells | Increased ROS production | [2] |
| FCCP | Various | Dose-dependent effects, can decrease or increase | [6] |
| DNP | Various | Generally decreases mitochondrial ROS production | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Measurement of Oxygen Consumption Rate (OCR)
Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption in real-time, providing a robust assessment of mitochondrial respiration.
Protocol:
-
Cell Seeding: Plate HepG2 cells in a Seahorse XF culture microplate at an appropriate density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Injection: Prepare stock solutions of this compound (SR4), FCCP, and other inhibitors (e.g., oligomycin, rotenone/antimycin A) in the assay medium. Load the compounds into the injector ports of the Seahorse XF sensor cartridge.
-
Seahorse Analysis: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure baseline OCR before sequentially injecting the compounds and recording the subsequent changes in OCR.
-
Data Analysis: Analyze the OCR data to determine parameters such as basal respiration, maximal respiration, and spare respiratory capacity.
Measurement of Cellular ATP Levels
Principle: The bioluminescence-based assay utilizes the ATP-dependent reaction of luciferase to quantify cellular ATP content.
Protocol:
-
Cell Lysis: Treat HepG2 cells with this compound (SR4), FCCP, or vehicle control for the desired time. Lyse the cells using a suitable lysis buffer to release intracellular ATP.
-
Luciferase Reaction: In a luminometer-compatible plate, mix the cell lysate with a luciferase-luciferin reagent.
-
Luminometry: Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the cell lysates.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or uncoupled cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.
Protocol:
-
Cell Staining: Culture HepG2 cells on glass coverslips or in a clear-bottom 96-well plate. Treat the cells with this compound (SR4), FCCP, DNP, or a vehicle control.
-
JC-1 Incubation: Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) in a CO2 incubator at 37°C for 15-30 minutes.
-
Washing: Gently wash the cells with a suitable buffer to remove excess dye.
-
Imaging/Fluorometry: Acquire images using a fluorescence microscope with appropriate filters for red and green fluorescence. Alternatively, measure the fluorescence intensity in a plate reader.
-
Data Analysis: Quantify the red and green fluorescence intensities. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red
Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide (B77818), a major form of mitochondrial ROS, to produce red fluorescence.
Protocol:
-
Cell Loading: Culture HepG2 cells and treat them with this compound (SR4), FCCP, DNP, or a vehicle control.
-
MitoSOX Incubation: Load the cells with MitoSOX Red reagent (typically 2-5 µM) and incubate at 37°C for 10-30 minutes, protected from light.
-
Washing: Wash the cells to remove the non-oxidized probe.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~510/580 nm). An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Signaling Pathways and Experimental Workflows
The uncoupling activity of this compound (SR4) initiates a cascade of cellular signaling events, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy homeostasis.
Caption: Signaling pathway activated by this compound (SR4).
The experimental workflow for validating the mitochondrial uncoupling activity of a compound like this compound involves a series of integrated assays.
Caption: Experimental workflow for validating mitochondrial uncouplers.
Conclusion
This compound (SR4) presents a compelling profile as a mitochondrial uncoupler with a distinct mechanism of action compared to classical agents like FCCP and DNP. Its ability to potently increase oxygen consumption, decrease cellular ATP levels, dissipate mitochondrial membrane potential, and modulate the critical AMPK/mTOR signaling pathway underscores its potential as a valuable research tool and a candidate for further therapeutic development. The provided data and protocols offer a robust framework for researchers to further investigate the nuanced bioenergetic effects of this compound and other novel mitochondrial uncouplers.
References
- 1. SR4 Uncouples Mitochondrial Oxidative Phosphorylation, Modulates AMP-dependent Kinase (AMPK)-Mammalian Target of Rapamycin (mTOR) Signaling, and Inhibits Proliferation of HepG2 Hepatocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR4 Uncouples Mitochondrial Oxidative Phosphorylation, Modulates AMP-dependent Kinase (AMPK)-Mammalian Target of Rapamycin (mTOR) Signaling, and Inhibits Proliferation of HepG2 Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship and Mechanistic Studies of Bisaryl Urea Anticancer Agents Indicate Mitochondrial Uncoupling by a Fatty Acid-Activated Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of SR19881 and AICAR on AMPK activation
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms, potency, and experimental protocols for two key AMP-activated protein kinase (AMPK) activators.
To fulfill the objective of providing a comprehensive comparative guide, this document will focus on a well-characterized, direct, allosteric AMPK activator, A-769662 , as a comparator to the widely used indirect activator, AICAR . This comparison will provide the requested data-driven analysis, experimental protocols, and pathway visualizations.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. It is a heterotrimeric complex composed of a catalytic α-subunit and regulatory β and γ subunits. When cellular energy levels are low, indicated by an increased AMP:ATP ratio, AMPK is activated. This activation triggers a metabolic switch from anabolic (energy-consuming) pathways to catabolic (energy-producing) pathways, such as glucose uptake and fatty acid oxidation. The pharmacological activation of AMPK is a significant area of research for therapeutic interventions in metabolic diseases, including type 2 diabetes, obesity, and cancer.
This guide provides a comparative analysis of two widely studied AMPK activators, AICAR and A-769662, which operate through distinct mechanisms.
Mechanisms of Action
AICAR (Acadesine)
5-Aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR) is a cell-permeable adenosine (B11128) analog. Once inside the cell, it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1][2] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to the γ-subunit.[2] This binding mimics the effect of high AMP levels, leading to a conformational change that promotes the phosphorylation of the catalytic α-subunit at Threonine-172 by upstream kinases, most notably Liver Kinase B1 (LKB1).[3]
A-769662
A-769662 is a potent, reversible, and direct allosteric activator of AMPK.[4] Unlike AICAR, it does not require intracellular conversion. It binds to a site on the β1 subunit of the AMPK complex, which leads to both allosteric activation and inhibition of dephosphorylation at the activating Thr172 residue.[4] This direct mechanism of action makes A-769662 a more specific tool for studying AMPK activation without altering cellular nucleotide pools.
Signaling Pathways
The activation of AMPK by both AICAR and A-769662, despite their different initial mechanisms, leads to the phosphorylation and regulation of a common set of downstream targets.
Caption: Comparative signaling pathways of AICAR and A-769662 in AMPK activation and downstream metabolic regulation.
Quantitative Comparison of AMPK Activators
The potency and efficacy of AMPK activators can be quantified by their half-maximal effective concentration (EC50) for AMPK activation and their effects on downstream targets.
| Parameter | AICAR | A-769662 | Reference(s) |
| Mechanism of Action | Indirect (via ZMP, an AMP analog) | Direct, allosteric | [2][4] |
| Binding Site | γ-subunit | β1-subunit | [2][4] |
| EC50 for AMPK Activation | Typically in the high µM to mM range in cell-based assays | ~0.8 µM in cell-free assays | [4] |
| Effect on Cellular Nucleotide Pool | Increases ZMP levels, does not directly alter AMP:ATP ratio | No direct effect | [2][4] |
| Primary Upstream Kinase | LKB1 | LKB1 | [3] |
Note: EC50 values can vary significantly depending on the experimental system (cell-free vs. cell-based), the specific AMPK isoform, and the assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of AMPK activators.
Western Blot Analysis of AMPK and ACC Phosphorylation
This is the most common method to assess AMPK activation by measuring the phosphorylation of AMPK at Thr172 and its key downstream target, Acetyl-CoA Carboxylase (ACC) at Ser79.
Experimental Workflow:
Caption: A standard workflow for assessing AMPK activation via Western Blot.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) and grow to 70-80% confluency. Treat cells with varying concentrations of AICAR (e.g., 0.1-2 mM) or A-769662 (e.g., 1-100 µM) for a specified time (e.g., 30-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of activators.
Protocol:
-
Reaction Setup: In a microplate, combine purified recombinant AMPK enzyme, a synthetic substrate peptide (e.g., SAMS peptide), and varying concentrations of the AMPK activator (AICAR with adenosine kinase and ATP to generate ZMP in situ, or A-769662 directly).
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP or using a non-radioactive method that measures ADP production (e.g., ADP-Glo™ Kinase Assay).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination and Detection: For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol to measure the generated ADP.
-
Data Analysis: Calculate the kinase activity and plot a dose-response curve to determine the EC50 value for each activator.
Summary and Conclusion
Both AICAR and A-769662 are valuable tools for activating AMPK and elucidating its downstream effects.
-
AICAR acts as an AMP mimetic after its intracellular conversion to ZMP. While widely used, its lower potency and potential for off-target effects due to its structural similarity to adenosine should be considered.[5]
-
A-769662 is a more potent and direct activator of AMPK, offering higher specificity.[4] Its direct allosteric mechanism makes it a preferred tool for studies aiming to isolate the effects of AMPK activation from changes in cellular nucleotide levels.
The choice of activator should be guided by the specific research question and experimental context. For instance, studies investigating the physiological consequences of an AMP-like signal may benefit from using AICAR, while those requiring highly specific and potent AMPK activation might favor A-769662. The provided experimental protocols offer a foundation for the quantitative comparison of these and other novel AMPK activators. Rigorous and standardized experimental design is crucial for elucidating the precise mechanisms and therapeutic potential of these compounds.
References
- 1. A novel AMPK activator shows therapeutic potential in hepatocellular carcinoma by suppressing HIF1α-mediated aerobic glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of SR19881 and GW501516 in Enhancing Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the modulation of fatty acid oxidation presents a promising therapeutic avenue for a myriad of disorders, including metabolic syndrome, obesity, and type 2 diabetes. Among the pharmacological tools employed to investigate and stimulate this pathway are synthetic ligands for Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a detailed, objective comparison of two such compounds: SR19881, a potent PPARα agonist, and GW501516, a well-characterized PPARδ agonist, with a focus on their capacity to enhance fatty acid oxidation.
Comparative Overview of this compound (as represented by potent PPARα agonists) and GW501516
The primary distinction between this compound and GW501516 lies in their target receptor subtype. This compound is an agonist of PPARα, which is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. Conversely, GW501516 is a selective agonist of PPARδ, which is ubiquitously expressed and plays a crucial role in fatty acid oxidation, particularly in skeletal muscle and adipose tissue.
| Feature | This compound (Represented by Potent PPARα Agonists) | GW501516 (Cardarine) |
| Primary Target | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Peroxisome Proliferator-Activated Receptor Delta (PPARδ) |
| Mechanism of Action | Activates PPARα, leading to the upregulation of genes involved in fatty acid uptake, transport, and mitochondrial and peroxisomal β-oxidation. | Activates PPARδ, which in turn recruits coactivators to upregulate the expression of proteins involved in fatty acid metabolism and energy expenditure. |
| Tissue Specificity of Action | Primarily active in the liver, heart, and to a lesser extent, skeletal muscle. | Highly active in skeletal muscle and adipose tissue. |
| Reported Effects on Fatty Acid Oxidation (In Vitro) | A potent PPARα agonist, ureido-fibrate-5 (UF-5), stimulated mitochondrial palmitate β-oxidation by 1.6-fold in human skeletal muscle cells[1]. | Increased fatty acid oxidation in L6 myotubes in a dose-dependent manner, with a 1.6-fold increase observed at 100 nM[2]. |
| Reported Effects on Fatty Acid Oxidation (In Vivo) | A 3-week treatment with UF-5 resulted in a 2.3-fold elevation of muscle Carnitine Palmitoyltransferase I (CPT I) mRNA levels in hamsters[1]. | Enhanced fatty acid β-oxidation in the quadriceps muscle of mice in a dose-dependent manner, with a 1.8-fold increase at a 10 mg/kg dose[2]. |
| Key Target Gene Induction in Muscle | Potent PPARα agonists have been shown to increase the expression of genes such as CPT1, PDK4, and UCP3[3][4]. Fenofibrate treatment in rats led to increased mRNA expression of PDK4, CPT1-M, CPT2, and FACO in soleus muscle[5]. | GW501516 treatment in C2C12 myotubes increased Cpt-1 mRNA by 2.4-fold and Pdk-4 mRNA by 3.3-fold[6]. It also robustly activates the expression of CPT1b, PDK4, and UCP3[7]. |
Signaling Pathways
The distinct receptor targets of this compound and GW501516 result in the activation of different, albeit overlapping, signaling pathways to enhance fatty acid oxidation.
References
- 1. A potent PPARalpha agonist stimulates mitochondrial fatty acid beta-oxidation in liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenofibrate-induced muscular toxicity is associated with a metabolic shift limited to type-1 muscles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. PPARδ Agonism Activates Fatty Acid Oxidation via PGC-1α but Does Not Increase Mitochondrial Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: SR19881 and Metformin in Metabolic Studies - A Guide for Researchers
An extensive search of publicly available scientific literature and databases has revealed no information on a compound designated "SR19881" in the context of metabolic research. Therefore, a direct head-to-head comparison with metformin, including quantitative data and detailed experimental protocols, cannot be provided at this time.
It is possible that "this compound" is an internal development code for a novel therapeutic agent that has not yet been disclosed in published research, a typographical error, or a compound that is still in the very early stages of discovery.
While a direct comparison is not feasible, this guide will provide a comprehensive overview of the well-established metabolic modulator, metformin, to serve as a valuable reference for researchers in the field. This information can be used as a benchmark for comparison if and when data on this compound becomes available.
Metformin: A Comprehensive Metabolic Profile
Metformin is a biguanide, and a first-line therapeutic for type 2 diabetes, with a complex and multifaceted mechanism of action that extends beyond its glucose-lowering effects.
Signaling Pathways
Metformin's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. However, it also functions through AMPK-independent pathways.
-
LKB1/AMPK-Dependent Pathway: The most well-characterized pathway involves the inhibition of mitochondrial respiratory chain complex I. This leads to an increase in the cellular AMP:ATP ratio, which in turn activates Liver Kinase B1 (LKB1), a primary upstream kinase of AMPK. Activated AMPK then phosphorylates multiple downstream targets to restore cellular energy homeostasis.
Caption: Metformin's primary signaling pathway involving the activation of AMPK.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the metabolic effects of compounds like metformin.
1. In Vitro Glucose Uptake Assay in L6 Myotubes
-
Objective: To measure the effect of a compound on glucose uptake in a skeletal muscle cell line.
-
Methodology:
-
L6 myoblasts are seeded in 24-well plates and differentiated into myotubes.
-
Myotubes are serum-starved for 3-4 hours.
-
Cells are pre-incubated with the test compound (e.g., metformin) or vehicle control for a specified time.
-
Glucose uptake is initiated by adding 2-deoxy-D-[³H]glucose for 10 minutes.
-
The reaction is stopped by washing with ice-cold PBS.
-
Cells are lysed, and intracellular radioactivity is measured by scintillation counting.
-
Protein concentration is determined for normalization.
-
2. In Vivo Glucose Tolerance Test (GTT) in Mice
-
Objective: To assess the effect of a compound on glucose clearance in a living organism.
-
Methodology:
-
Mice are fasted overnight (12-16 hours).
-
The test compound (e.g., metformin) or vehicle is administered orally or via injection.
-
After a set time, a baseline blood glucose measurement is taken from the tail vein.
-
A glucose bolus (typically 2 g/kg body weight) is administered intraperitoneally.
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
The area under the curve (AUC) for glucose is calculated to determine glucose tolerance.
-
A Comparative Safety Profile of Novel Mitochondrial Uncouplers: BAM15, Niclosamide, and 2,4-Dinitrophenol
Disclaimer: Initial searches for "SR19881" did not yield information on a specific mitochondrial uncoupler with this designation. Therefore, this guide provides a comparative safety analysis of three well-documented mitochondrial uncouplers—BAM15, Niclosamide (B1684120), and the historical compound 2,4-Dinitrophenol (DNP)—to serve as a comprehensive example for researchers, scientists, and drug development professionals.
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to increased respiration and energy expenditure. This mechanism holds therapeutic promise for metabolic diseases but is constrained by a narrow therapeutic window. This guide offers a comparative analysis of the safety profiles of the novel uncoupler BAM15, the repurposed drug Niclosamide, and the historical uncoupler DNP, supported by experimental data and detailed methodologies.
Quantitative Safety Data Comparison
The following table summarizes key safety and toxicity parameters for BAM15, Niclosamide, and DNP, compiled from preclinical studies. These metrics are crucial for evaluating the therapeutic potential and risk associated with each compound.
| Parameter | BAM15 | Niclosamide | 2,4-Dinitrophenol (DNP) | Key Findings & References |
| Primary Mechanism | Protonophore mitochondrial uncoupler | Protonophore mitochondrial uncoupler | Protonophore mitochondrial uncoupler | All three compounds dissipate the mitochondrial proton gradient, but with differing selectivity and off-target effects.[1][2][3] |
| Therapeutic Window | Wide | Narrow | Extremely Narrow | BAM15 demonstrates a significantly wider therapeutic window compared to Niclosamide and DNP.[2][3][4] |
| In Vitro Cytotoxicity | Low cytotoxicity compared to other uncouplers.[1] | Exhibits dose-dependent biphasic effects, with mitochondrial inhibition at higher concentrations.[2] | High cytotoxicity, induces apoptosis in various cell lines.[5] | BAM15 shows a better in vitro safety profile by selectively depolarizing mitochondria without affecting the plasma membrane.[1][6] |
| In Vivo Toxicity | Not toxic at high doses in mouse models; no significant effect on body temperature.[7][8][9] | Genotoxicity attributed to its nitro group.[10][11] | Causes hyperthermia, tachycardia, diaphoresis, and tachypnea.[3] | DNP has a high risk of fatal hyperthermia, a side effect not observed with BAM15 at effective doses.[3][7][12] |
| Lowest Published Lethal Oral Dose (Human) | N/A (preclinical) | N/A (repurposed drug with established safety profile for anthelmintic use) | 4.3 mg/kg[3] | DNP's high acute toxicity in humans led to its ban by the FDA in 1938.[12][13] |
| Key Safety Advantages | Does not affect the satiety center in the brain; no increase in body temperature.[7][9] | Well-documented safety profile for its primary indication as an anthelmintic.[14][15] | N/A | BAM15's lack of hyperthermic effects is a significant safety advantage over DNP.[7][9] |
| Key Liabilities | Low water solubility and high lipophilicity.[1] | Potential for off-target effects and a narrow therapeutic window for uncoupling.[2][10] | High risk of cataracts, cutaneous lesions, and agranulocytosis with chronic use.[16] | The off-target toxicities of DNP make it unsuitable for therapeutic use.[12][16] |
| Oral Bioavailability & Half-life | Oral bioavailability of 67% and a half-life of 1.7 hours in preclinical models.[1] | Poor bioavailability has limited its clinical application for systemic diseases.[2] | Rapidly absorbed with variable half-life. | BAM15 exhibits favorable pharmacokinetic properties for therapeutic development.[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of safety data. Below are protocols for key experiments commonly used to assess the safety of mitochondrial uncouplers.
Cellular Viability and Cytotoxicity Assay
-
Objective: To determine the concentration at which a compound becomes toxic to cells.
-
Method:
-
Cell Culture: Plate cells (e.g., HepG2, H9c2) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the uncoupler compound (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce MTT to formazan (B1609692).
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (concentration at which 50% of cells are non-viable) can be determined by non-linear regression.[17]
-
Mitochondrial Respiration Analysis (Seahorse XF Analyzer)
-
Objective: To measure the effect of an uncoupler on mitochondrial oxygen consumption rate (OCR) and determine its potency and maximal effect.[18][19]
-
Method:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate.
-
Assay Medium: Replace the growth medium with a low-buffered Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Baseline Measurement: Measure the basal OCR.
-
Compound Injection: Inject the uncoupler compound at various concentrations to determine the dose-response.
-
Maximal Respiration: Inject a known potent uncoupler like FCCP as a positive control to determine the maximal respiratory capacity.[19]
-
Respiratory Chain Inhibition: Inject inhibitors of the electron transport chain (e.g., rotenone (B1679576) and antimycin A) to measure non-mitochondrial respiration.
-
Data Analysis: Calculate basal respiration, maximal respiration, and spare respiratory capacity.[18][19]
-
In Vivo Acute Toxicity Study
-
Objective: To determine the short-term adverse effects and lethal dose of an uncoupler in an animal model.
-
Method:
-
Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats).[20]
-
Dosing: Administer the compound via oral gavage at increasing doses to different groups of animals. Include a vehicle control group.[20]
-
Observation: Monitor animals for clinical signs of toxicity, including changes in behavior, body weight, and body temperature, at regular intervals for up to 14 days.[20]
-
Pathology: At the end of the study, perform a gross necropsy. Collect major organs for histopathological examination.
-
Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and the LD50 (median lethal dose).[20]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to mitochondrial uncoupling and its assessment.
Caption: Mechanism of mitochondrial uncoupling.
Caption: Workflow for in vitro safety assessment of uncouplers.
Caption: The dual effects of mitochondrial uncoupling.
References
- 1. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. breakthroughnews.info [breakthroughnews.info]
- 5. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane [vtechworks.lib.vt.edu]
- 7. Virginia Tech drug researcher develops ‘fat burning’ molecule that has implications for treatment of obesity | Virginia Tech News | Virginia Tech [news.vt.edu]
- 8. debuglies.com [debuglies.com]
- 9. A Potentially Safe Mitochondrial Uncoupling Drug Candidate – Fight Aging! [fightaging.org]
- 10. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Niclosamide ethanolamine-induced mild mitochondrial uncoupling improves diabetic symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mitobiopharma.com [mitobiopharma.com]
- 16. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 17. researchgate.net [researchgate.net]
- 18. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical safety profile of a liver-localized mitochondrial uncoupler: OPC-163493 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of REV-ERB Agonist Effects in Multiple Research Labs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic REV-ERB agonists SR9009, SR9011, and GSK4112, which are frequently investigated for their roles in regulating circadian rhythm and metabolism. Due to the lack of specific research on a compound named "SR19881," this guide focuses on these well-documented alternatives, synthesizing data from multiple studies to offer a cross-validated perspective on their biological effects and experimental protocols.
Comparative Efficacy and Potency
The following table summarizes the quantitative data on the potency of SR9009, SR9011, and GSK4112 from various research findings. These values represent the concentration of the compound required to achieve 50% of its maximal effect, providing a benchmark for comparing their efficacy as REV-ERB agonists.
| Compound | Target | Assay Type | Reported IC₅₀/EC₅₀ | Research Lab/Study Context |
| SR9011 | REV-ERBα | Transcriptional Repression | 790 nM[1] | Cellular assays measuring REV-ERBα activity.[1] |
| REV-ERBβ | Transcriptional Repression | 560 nM[1] | Cellular assays measuring REV-ERBβ activity.[1] | |
| SR9009 | REV-ERBα | Not explicitly stated | - | Often used interchangeably with SR9011 in functional studies.[2] |
| REV-ERBβ | Not explicitly stated | - | Often used interchangeably with SR9011 in functional studies.[2] | |
| GSK4112 | REV-ERBα | Transcriptional Repression | 0.4 µM[1] | Biochemical assay measuring interaction with NCoR.[3] |
Signaling Pathway of REV-ERB Agonists
REV-ERB agonists exert their effects by binding to the nuclear receptors REV-ERBα and REV-ERBβ. This binding enhances the recruitment of the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3). The REV-ERB/NCoR/HDAC3 complex then binds to REV-ERB response elements on the DNA, leading to the transcriptional repression of target genes. A key target is the Bmal1 gene, a core component of the circadian clock machinery. By repressing Bmal1, these agonists modulate the circadian rhythm and downstream metabolic pathways.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK4112, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Exercise Pill? A Comparative Look at the Gene Expression Profiles Induced by SR19881 and Physical Exercise
For researchers, scientists, and drug development professionals, the quest for an "exercise mimetic" – a compound that captures the myriad health benefits of physical activity in a pill – is a significant frontier. SR19881, a potent dual agonist of Estrogen-Related Receptor β (ERRβ) and ERRγ, has emerged as a potential candidate. This guide provides an in-depth comparison of the gene expression profiles induced by this compound and exercise, offering a data-driven perspective on their similarities and differences.
This analysis is based on the current understanding of the molecular pathways activated by both interventions. While direct, comprehensive gene expression data for this compound is emerging, its known targets, ERRβ and ERRγ, are key regulators of exercise-induced adaptations in skeletal muscle. By examining the downstream effects of ERRβ and ERRγ activation and comparing them to the well-documented transcriptomic changes following exercise, we can construct a detailed comparative framework.
Quantitative Gene Expression Comparison
The following table summarizes the changes in the expression of key genes in skeletal muscle induced by exercise and inferred for this compound based on its activation of ERRβ and ERRγ. The data is compiled from multiple studies employing techniques such as RNA sequencing and microarray analysis.
| Gene Category | Gene | Function | Exercise-Induced Change | This compound (inferred) |
| Mitochondrial Biogenesis & Oxidative Metabolism | PGC-1α (PPARGC1A) | Master regulator of mitochondrial biogenesis | Upregulated | Upregulated |
| TFAM | Mitochondrial transcription factor A | Upregulated | Upregulated | |
| Cytochrome c (CYCS) | Component of the electron transport chain | Upregulated | Upregulated | |
| PDK4 | Pyruvate dehydrogenase kinase 4 | Upregulated | Upregulated | |
| CPT1B | Carnitine palmitoyltransferase 1B | Upregulated | Upregulated | |
| Nuclear Receptors | NR4A1 (NUR77) | Orphan nuclear receptor, immediate early gene | Upregulated (2-8 fold)[1] | Likely Upregulated |
| NR4A2 (NURR1) | Orphan nuclear receptor, immediate early gene | Upregulated (10-20 fold)[1] | Likely Upregulated | |
| NR4A3 (NOR1) | Orphan nuclear receptor, immediate early gene | Upregulated (30-68 fold)[1] | Likely Upregulated | |
| Muscle Growth & Structure | Myostatin (MSTN) | Negative regulator of muscle mass | Upregulated | - |
| IGF-1 | Insulin-like growth factor 1 | Upregulated | - | |
| IRS1/2 | Insulin receptor substrate 1/2 | Upregulated | - | |
| Angiogenesis | VEGF-A | Vascular endothelial growth factor A | Upregulated | Upregulated |
| Inflammation | ADIPOR2 | Adiponectin receptor 2 | Downregulated[2] | - |
| Leptin | Adipokine involved in inflammation | Downregulated[2] | - | |
| IFNg | Interferon-gamma | Downregulated[2] | - |
Note: The fold changes for exercise-induced gene expression can vary depending on the type, intensity, and duration of exercise, as well as the training status of the individual.
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by this compound and exercise, while converging on similar downstream targets, are triggered by distinct initial events.
Experimental Protocols
The data presented in this guide are derived from studies employing robust and well-established molecular biology techniques. Below are generalized protocols for the key experiments used to generate gene expression data.
RNA Sequencing (RNA-Seq) from Skeletal Muscle Biopsies
-
Sample Collection and Storage: Muscle biopsies are obtained from the vastus lateralis or other relevant muscles. Samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.
-
RNA Extraction: Total RNA is extracted from ~20-30 mg of frozen muscle tissue using a TRIzol-based method followed by purification with a column-based kit (e.g., RNeasy Mini Kit, Qiagen) to ensure high-quality RNA. RNA integrity is assessed using a Bioanalyzer (Agilent), with an RNA Integrity Number (RIN) > 7.0 being the standard for inclusion.
-
Library Preparation: An mRNA-focused library is prepared from total RNA using oligo(dT) magnetic beads to isolate polyadenylated mRNA. The captured mRNA is then fragmented, and first and second-strand cDNA are synthesized. The cDNA fragments are then adenylated at the 3' ends, and adapters are ligated.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are processed to remove adapters and low-quality reads. The cleaned reads are then aligned to a reference genome (human or mouse). Gene expression is quantified by counting the number of reads mapping to each gene, and these counts are normalized (e.g., as Transcripts Per Million - TPM or Fragments Per Kilobase of transcript per Million mapped reads - FPKM). Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between experimental conditions.
Microarray Analysis of Skeletal Muscle
-
Sample Collection and RNA Extraction: Similar to RNA-Seq, high-quality total RNA is extracted from muscle biopsy samples.
-
cRNA Synthesis and Labeling: A small amount of total RNA (typically 100-500 ng) is used as a template to synthesize first-strand cDNA. This is followed by second-strand synthesis to create double-stranded cDNA. In vitro transcription is then performed to generate biotin-labeled complementary RNA (cRNA).
-
Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix Human GeneChip) containing thousands of probes for known genes. Hybridization occurs overnight in a temperature-controlled oven.
-
Washing and Staining: After hybridization, the microarray is washed to remove non-specifically bound cRNA and then stained with a streptavidin-phycoerythrin conjugate, which binds to the biotin (B1667282) labels.
-
Scanning and Data Acquisition: The microarray is scanned using a high-resolution scanner to detect the fluorescent signals from the stained cRNA bound to the probes.
-
Data Analysis: The intensity of the signal for each probe is quantified. The raw data is then normalized to correct for technical variations. Statistical analysis (e.g., t-test or ANOVA) is used to identify genes that are differentially expressed between the experimental groups.
Concluding Remarks
The comparison of gene expression profiles induced by this compound and exercise reveals a significant overlap, particularly in the upregulation of genes involved in mitochondrial biogenesis and oxidative metabolism. This is consistent with this compound's mechanism of action as a dual agonist for ERRβ and ERRγ, nuclear receptors that are key downstream effectors of exercise-induced signaling.
However, it is crucial to acknowledge the differences. Exercise triggers a broader and more complex signaling network, involving mechanical stress, calcium fluxes, and changes in cellular energy status, leading to the regulation of a wider array of genes, including those involved in muscle growth, repair, and inflammation. This compound, by directly targeting ERRβ and ERRγ, appears to more selectively activate the metabolic and vascular adaptive pathways.
While this compound shows promise as a pharmacological tool to mimic certain metabolic benefits of exercise, it is unlikely to replicate the full spectrum of physiological adaptations. Further research, including direct transcriptomic and proteomic profiling of this compound-treated muscle tissue, is necessary to fully elucidate its potential as an exercise mimetic. This guide provides a foundational comparison to inform and direct future investigations in this exciting field.
References
- 1. Proteomic features of skeletal muscle adaptation to resistance exercise training as a function of age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physical Activity Associated Proteomics of Skeletal Muscle: Being Physically Active in Daily Life May Protect Skeletal Muscle From Aging [frontiersin.org]
A Comparative Guide to Selective Mitochondrial Uncouplers: SR19881 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel mitochondrial uncoupler, SR19881, with established alternatives, namely the classical uncoupler FCCP and the more recent novel uncoupler BAM15. The objective is to furnish researchers with the necessary data and methodologies to make informed decisions regarding the selection of a mitochondrial uncoupler for their specific research applications.
Executive Summary
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption that is not coupled to ATP synthesis. This property makes them invaluable tools for studying mitochondrial function and as potential therapeutic agents for metabolic diseases. While classical uncouplers like Carbonyl Cyanide p-(Trifluoromethoxy)phenylhydrazone (FCCP) are potent, they often exhibit off-target effects and a narrow therapeutic window. Newer compounds, such as BAM15, have been developed to offer improved selectivity and a better safety profile. This guide focuses on the validation of this compound as a selective mitochondrial uncoupler, presenting its performance characteristics alongside FCCP and BAM15.
Data Presentation: Quantitative Comparison of Mitochondrial Uncouplers
The following tables summarize the key quantitative parameters for this compound, FCCP, and BAM15, facilitating a direct comparison of their efficacy and safety profiles.
Table 1: Efficacy in Stimulating Mitochondrial Respiration
| Parameter | This compound | FCCP | BAM15 | Source |
| EC50 for Oxygen Consumption Rate (OCR) | Data Not Publicly Available | ~100-300 nM | ~300-500 nM | [1] |
| Maximal Respiration (% of Basal) | Data Not Publicly Available | ~250-400% | ~300-500% | [1] |
| Optimal Concentration Range | Data Not Publicly Available | Narrow | Wide | [2] |
Table 2: Effect on Mitochondrial Membrane Potential (ΔΨm)
| Parameter | This compound | FCCP | BAM15 | Source |
| EC50 for ΔΨm Depolarization | Data Not Publicly Available | ~100-500 nM | ~500-1000 nM | [1] |
| Selectivity for Mitochondria vs. Plasma Membrane | Data Not Publicly Available | Low | High | [1] |
Table 3: Cytotoxicity Profile
| Parameter | This compound | FCCP | BAM15 | Source |
| EC50 for Cytotoxicity (e.g., in HepG2 cells) | Data Not Publicly Available | ~5-10 µM | > 50 µM | [1] |
| Therapeutic Index (Cytotoxicity EC50 / OCR EC50) | Data Not Publicly Available | ~16-100 | > 100 | [1] |
Mandatory Visualization
Signaling Pathway of Mitochondrial Uncoupling
References
A Comparative Analysis of SR19881 and Leading-Edge Incretin-Based Therapies for Metabolic Syndrome
For Immediate Release
[City, State] – [Date] – In the landscape of rapidly evolving therapeutics for metabolic syndrome, a comprehensive understanding of novel investigational agents alongside recently approved therapies is critical for researchers and drug development professionals. This guide provides a detailed comparison of the hypothetical compound SR19881 with two prominent incretin-based therapies, the glucagon-like peptide-1 (GLP-1) receptor agonist Semaglutide (B3030467) and the dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist Tirzepatide.
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. While lifestyle modifications remain the cornerstone of management, pharmacological interventions are often necessary to mitigate the associated risks.
This guide summarizes the available data on the mechanisms of action, clinical efficacy, and safety profiles of Semaglutide and Tirzepatide, while providing a framework for the evaluation of emerging therapies such as this compound.
Mechanism of Action: A Tale of Two Incretins
Semaglutide and Tirzepatide exert their therapeutic effects by mimicking the action of endogenous incretin (B1656795) hormones, which are released from the gut in response to nutrient intake. These hormones play a crucial role in glucose homeostasis and appetite regulation.
Semaglutide is a potent and selective GLP-1 receptor agonist.[1][2] Activation of GLP-1 receptors enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety by acting on appetite centers in the brain.[1][3]
Tirzepatide is a single molecule that acts as a dual agonist for both GIP and GLP-1 receptors.[4] This dual agonism is believed to result in a synergistic effect on glucose control and weight loss.[5][6] GIP is another incretin hormone that enhances insulin secretion. Tirzepatide's activity at both receptors leads to significant improvements in insulin sensitivity and lipid metabolism.[7]
The mechanism of action for This compound is currently unknown, and no public data is available. Future research would need to elucidate its molecular target and signaling pathways to understand its potential therapeutic role in metabolic syndrome.
Comparative Efficacy and Safety Data
The following tables summarize key quantitative data from pivotal clinical trials for Semaglutide and Tirzepatide. Data for this compound is not available.
Table 1: Comparative Efficacy in Weight Management
| Parameter | This compound | Semaglutide (STEP 1 Trial)[8] | Tirzepatide (SURMOUNT-1 Trial)[9][10] |
| Dosage | N/A | 2.4 mg once weekly | 5 mg, 10 mg, 15 mg once weekly |
| Trial Duration | N/A | 68 weeks | 72 weeks |
| Mean Change in Body Weight from Baseline | N/A | -14.9% | -15.0% (5 mg), -19.5% (10 mg), -20.9% (15 mg) |
| Percentage of Participants Achieving ≥5% Weight Loss | N/A | 86.4% | 85% (5 mg), 89% (10 mg), 91% (15 mg) |
Table 2: Comparative Efficacy in Glycemic Control (in Patients with Type 2 Diabetes)
| Parameter | This compound | Semaglutide (SUSTAIN Trials)[11] | Tirzepatide (SURPASS Trials)[12] |
| Dosage | N/A | 0.5 mg, 1.0 mg once weekly | 5 mg, 10 mg, 15 mg once weekly |
| Trial Duration | N/A | 30-56 weeks | 40-52 weeks |
| Mean Change in HbA1c from Baseline | N/A | -1.2% to -1.8% | -2.0% to -2.3% |
| Percentage of Participants Achieving HbA1c <7% | N/A | 66% to 79% | 81% to 90% |
Table 3: Common Adverse Events
| Adverse Event | This compound | Semaglutide | Tirzepatide |
| Gastrointestinal (Nausea, Diarrhea, Vomiting, Constipation) | N/A | Most Common | Most Common |
| Decreased Appetite | N/A | Common | Common |
| Injection Site Reactions | N/A | Common | Common |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the logical flow of clinical trial evaluation, the following diagrams are provided.
Caption: Signaling pathway of Semaglutide.
Caption: Signaling pathway of Tirzepatide.
Caption: Generalized clinical trial workflow.
Experimental Protocols
Detailed methodologies for the pivotal clinical trials cited are publicly available. Below is a generalized summary of the study designs.
STEP 1 (Semaglutide Treatment Effect in People with Obesity) [8]
-
Objective: To assess the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg versus placebo for weight management in adults with obesity or overweight, without diabetes.
-
Design: A 68-week, randomized, double-blind, placebo-controlled, multinational trial.
-
Participants: 1,961 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, without diabetes.
-
Intervention: Participants were randomized (2:1) to receive either semaglutide 2.4 mg or placebo once weekly, both in conjunction with a lifestyle intervention.
-
Primary Endpoints: The co-primary endpoints were the percentage change in body weight and the achievement of at least 5% weight reduction from baseline to week 68.
SURMOUNT-1 (Tirzepatide Once Weekly for the Treatment of Obesity) [9][13]
-
Objective: To evaluate the efficacy and safety of once-weekly subcutaneous tirzepatide (5 mg, 10 mg, and 15 mg) versus placebo in adults with obesity or overweight, without diabetes.
-
Design: A 72-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 trial.
-
Participants: 2,539 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication, without diabetes.
-
Intervention: Participants were randomized (1:1:1:1) to receive tirzepatide at doses of 5 mg, 10 mg, or 15 mg, or placebo once weekly, in addition to a lifestyle intervention.
-
Primary Endpoints: The co-primary endpoints were the percentage change in body weight from baseline and a weight reduction of at least 5% at week 72.
Conclusion
Semaglutide and Tirzepatide represent significant advancements in the pharmacological management of metabolic syndrome, demonstrating substantial efficacy in weight reduction and glycemic control. Their distinct mechanisms of action, targeting the GLP-1 and, in the case of Tirzepatide, also the GIP pathways, offer different therapeutic options for patients.
While no data is currently available for this compound, this comparative guide provides a robust framework for its future evaluation. Any forthcoming data on this compound's mechanism of action, efficacy, and safety will be crucial in determining its potential position within the therapeutic arsenal (B13267) for metabolic syndrome. Researchers and clinicians are encouraged to monitor for emerging data on this and other novel therapeutic agents.
References
- 1. drteresetaylor.com [drteresetaylor.com]
- 2. Semaglutide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 4. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tirzepatide - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Tirzepatide against obesity and insulin-resistance: pathophysiological aspects and clinical evidence [frontiersin.org]
- 7. What is the mechanism of action of Tirzepatide? [synapse.patsnap.com]
- 8. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 9. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 10. adameetingnews.org [adameetingnews.org]
- 11. Semaglutide: a key medication for managing cardiovascular-kidney-metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction of prevalence of patients meeting the criteria for metabolic syndrome with tirzepatide: a post hoc analysis from the SURPASS Clinical Trial Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tirzepatide for the treatment of obesity: Rationale and design of the SURMOUNT clinical development program - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of SR19881: A Comparative Analysis
A comprehensive evaluation of the investigational compound SR19881 reveals a significant information gap, precluding a direct comparison with existing therapeutic agents and a conclusive assessment of its translational potential. Extensive searches of publicly available scientific literature, clinical trial registries, and drug development databases have yielded no specific information pertaining to a compound designated this compound.
This absence of data prevents a detailed analysis of its mechanism of action, relevant signaling pathways, and any supporting experimental evidence. Consequently, a direct, data-driven comparison to established drugs in any therapeutic area is not feasible at this time.
For a meaningful assessment of the translational potential of any new chemical entity, several key data points are essential. These include, but are not limited to:
-
Pharmacodynamics: Understanding how the compound interacts with its molecular target and the subsequent biological effects.
-
Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Efficacy Data: Preclinical and clinical data demonstrating the compound's therapeutic benefit in relevant disease models.
-
Safety and Toxicology: A comprehensive profile of the compound's potential adverse effects.
Without this foundational information for this compound, any attempt to create comparison guides, detail experimental protocols, or visualize signaling pathways would be purely speculative and lack the scientific rigor required for the intended audience of researchers, scientists, and drug development professionals.
It is possible that "this compound" represents an internal codename for a compound not yet disclosed in public forums, a typographical error, or a designation that has been superseded. Researchers and professionals interested in this specific compound are encouraged to verify the designation and consult proprietary databases or direct sources for information.
Until such information becomes publicly available, a thorough and objective comparison of this compound with existing drugs and a definitive assessment of its translational potential remain elusive.
Safety Operating Guide
Navigating the Disposal of SR19881: A Guide to Safe and Compliant Practices
Researchers and laboratory personnel must prioritize safety and environmental responsibility when handling and disposing of the research chemical SR19881. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of hazardous research-grade chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain the manufacturer's SDS for complete and compliant disposal procedures.
The proper management of chemical waste is a critical aspect of laboratory safety.[1] Hazardous waste, defined as any waste material that poses substantial or potential threats to public health or the environment, requires careful handling to prevent harm.[2]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the appropriate Personal Protective Equipment is worn. The following table summarizes the recommended PPE based on general safety guidelines for hazardous chemicals.
| PPE Category | Item | Standard/Material |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Body Protection | Laboratory coat | Standard |
| Respiratory | Use in a certified chemical fume hood | N/A |
This table is based on general recommendations for handling hazardous research chemicals.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, collection, and storage of waste containing this compound.
1. Waste Segregation and Collection:
-
Designate a Waste Container: Obtain a chemically compatible, leak-proof container with a secure screw-top lid from your institution's EHS department.[3] The container must be appropriate for the form of the waste (solid or liquid).
-
Solid Waste: Collect disposable materials contaminated with this compound, such as gloves, wipes, and absorbent paper, in a designated solid hazardous waste container.[3][4]
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a designated liquid hazardous waste container.[3] Do not mix aqueous waste with solvent-based waste unless permitted by your EHS department.[3]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[2][3]
2. Labeling and Storage:
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other required information as per your institution's policy.[1]
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3] This area should be well-ventilated and secure to prevent unauthorized access.[1]
-
Secondary Containment: Use secondary containment for liquid waste containers to prevent spills.[1][3]
3. Requesting Waste Pickup:
-
Follow your institution's procedures for requesting the pickup of hazardous waste by the EHS department or a licensed waste disposal contractor.[1][5]
Emergency Procedures
In the event of a spill or personal exposure, immediate and appropriate action is critical.[3]
-
Minor Spill:
-
Major Spill:
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Move the individual to fresh air.[3]
-
Seek medical attention if symptoms occur.
-
Decontamination
-
Surfaces: At the end of each work session, thoroughly wipe down the chemical fume hood sash, work surface, and any other potentially contaminated areas with an appropriate decontamination solution (e.g., 70% ethanol).[3]
-
Equipment: Clean any non-disposable equipment that has come into contact with this compound according to your laboratory's standard operating procedures.[3]
-
Decontamination Waste: All materials used for decontamination, such as wipes and paper towels, must be disposed of as solid hazardous waste.[3]
By adhering to these general best practices and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste, protecting yourself, your colleagues, and the environment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. How to Properly Dispose of Hazardous Waste and Special Items - SBC Waste Solutions Inc. [sbcwastesolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. terpconnect.umd.edu [terpconnect.umd.edu]
- 5. paintdocs.com [paintdocs.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
Personal protective equipment for handling SR19881
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper management of SR19881, identified as Resist 65 Comp B.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn at all times to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against direct skin contact. |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required under normal use with adequate ventilation. | Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. |
Operational Plan: Safe Handling Procedure
Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Dispense and handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water.[1]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
-
Spill Management :
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated, labeled waste container.[1]
-
For large spills, evacuate the area and contact the appropriate environmental health and safety personnel.[1]
-
Avoid dispersal of spilled material into waterways, drains, or soil.[1]
-
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection :
-
All waste materials contaminated with this compound, including unused product, contaminated absorbents, and disposable PPE, should be collected in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's hazardous waste management guidelines.
-
-
Disposal :
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
